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  • Product: 2-Bromo-6-(piperidin-4-YL)pyridine
  • CAS: 1159814-62-6

Core Science & Biosynthesis

Foundational

synthesis and characterization of 2-Bromo-6-(piperidin-4-YL)pyridine

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-6-(piperidin-4-YL)pyridine Abstract This technical guide provides a comprehensive overview of a robust synthetic pathway to 2-Bromo-6-(piperidi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-6-(piperidin-4-YL)pyridine

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 2-Bromo-6-(piperidin-4-YL)pyridine, a valuable heterocyclic building block in contemporary drug discovery and medicinal chemistry. The narrative emphasizes the strategic rationale behind the chosen two-step synthetic sequence, which involves a regioselective Suzuki-Miyaura cross-coupling followed by catalytic hydrogenation. We offer a detailed, field-proven experimental protocol for each step. Furthermore, this guide establishes a self-validating framework for compound verification through a multi-technique characterization cascade, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis and quality control of this important intermediate.

Introduction and Strategic Overview

Substituted pyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved pharmaceuticals. The title compound, 2-Bromo-6-(piperidin-4-YL)pyridine, is a particularly useful intermediate. It features two distinct points for further functionalization: the bromine atom, which is amenable to a wide array of cross-coupling reactions, and the secondary amine of the piperidine ring, which can be readily alkylated or acylated. This bifunctional nature allows for the divergent synthesis of complex molecular architectures and chemical libraries.

The synthetic strategy detailed herein is designed for efficiency, selectivity, and scalability. It commences with the commercially available 2,6-dibromopyridine. The core challenge lies in achieving selective mono-functionalization. The Suzuki-Miyaura cross-coupling reaction is an ideal choice for this transformation due to its high functional group tolerance and well-established control over regioselectivity.[1][2] We will couple 2,6-dibromopyridine with a protected piperidine precursor, specifically N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine, to introduce the piperidine moiety in a masked form. The subsequent step involves the reduction of the tetrahydropyridine double bond to yield the saturated piperidine ring, which can be performed concurrently with the removal of the Boc protecting group under acidic hydrogenation conditions.

Synthesis of 2-Bromo-6-(piperidin-4-YL)pyridine

The synthesis is executed in a two-step sequence. The first step is a palladium-catalyzed Suzuki-Miyaura cross-coupling to form the C-C bond, followed by a catalytic hydrogenation to reduce the double bond of the tetrahydropyridine ring.

Synthetic Workflow Diagram

Synthesis_Workflow Start 2,6-Dibromopyridine Step1 Step 1: Suzuki-Miyaura Coupling Start->Step1 Reagent1 N-Boc-4-(Boronic Ester)- 1,2,3,6-tetrahydropyridine Reagent1->Step1 Intermediate Intermediate: tert-butyl 4-(6-bromopyridin-2-yl)-3,6- dihydropyridine-1(2H)-carboxylate Step1->Intermediate Pd(dppf)Cl₂, K₂CO₃ Dioxane/H₂O, 85 °C Step2 Step 2: Catalytic Hydrogenation (Reduction & Deprotection) Intermediate->Step2 Product Final Product: 2-Bromo-6-(piperidin-4-YL)pyridine Step2->Product H₂, Pd/C MeOH, HCl

Caption: Synthetic pathway from 2,6-dibromopyridine to the target compound.

Experimental Protocol: Step 1 - Suzuki-Miyaura Coupling

Reaction: tert-butyl 4-(6-bromopyridin-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate

  • Rationale: This protocol employs [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) as the catalyst, which is highly effective for cross-coupling reactions involving heteroaryl halides.[1] Potassium carbonate is used as a mild base, and a dioxane/water solvent system facilitates the dissolution of both organic and inorganic reagents.

  • Procedure:

    • To a dry Schlenk flask, add 2,6-dibromopyridine (1.0 equiv), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate (1.05 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

    • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

    • Add Pd(dppf)Cl₂ (0.03 equiv) to the flask.

    • Add a degassed 4:1 mixture of 1,4-dioxane and water.

    • Heat the reaction mixture to 85 °C and stir vigorously for 12-16 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2,6-dibromopyridine is consumed.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the intermediate product.

Experimental Protocol: Step 2 - Catalytic Hydrogenation and Deprotection

Reaction: 2-Bromo-6-(piperidin-4-YL)pyridine

  • Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and highly efficient method for the reduction of alkenes.[3][4] Conducting the reaction in a methanolic solution containing hydrochloric acid facilitates the simultaneous cleavage of the acid-labile tert-butyloxycarbonyl (Boc) protecting group.

  • Procedure:

    • Dissolve the intermediate from Step 1 (1.0 equiv) in methanol in a suitable hydrogenation vessel.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C, ~5-10 wt%).

    • Add concentrated hydrochloric acid (HCl, 2.0-3.0 equiv).

    • Seal the vessel and purge with hydrogen gas (H₂). Pressurize the vessel with H₂ (typically 50 psi or balloon pressure) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

    • Upon completion, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with dichloromethane or ethyl acetate.

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to yield the final product, 2-Bromo-6-(piperidin-4-YL)pyridine.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 2-Bromo-6-(piperidin-4-YL)pyridine. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Characterization Workflow Diagram

Characterization_Workflow Product Synthesized Product: 2-Bromo-6-(piperidin-4-YL)pyridine NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR MS Mass Spectrometry (LC-MS / GC-MS) Product->MS HPLC HPLC Analysis Product->HPLC Result_NMR Structural Confirmation (Proton/Carbon Environment) NMR->Result_NMR Result_MS Molecular Weight Verification (Isotopic Pattern) MS->Result_MS Result_HPLC Purity Assessment (>95%) HPLC->Result_HPLC

Caption: Analytical workflow for the structural and purity validation.

Summary of Expected Analytical Data

The following table summarizes the expected data from the primary analytical techniques used to characterize the final product.

Technique Parameter Expected Observation
¹H NMR Chemical Shift (δ)Pyridine Protons: ~7.4-7.6 ppm (t, 1H), ~7.1-7.3 ppm (d, 2H). Piperidine Protons: ~3.4-3.6 ppm (m, 2H, axial), ~2.9-3.1 ppm (m, 2H, equatorial), ~2.7-2.9 ppm (m, 1H, CH), ~1.8-2.0 ppm (m, 2H), ~1.6-1.8 ppm (m, 2H). NH Proton: Broad singlet, variable shift.
¹³C NMR Chemical Shift (δ)Pyridine Carbons: ~163 ppm (C-Br), ~159 ppm (C-Pip), ~139 ppm (CH), ~120 ppm (CH), ~115 ppm (CH). Piperidine Carbons: ~45-46 ppm (CH₂), ~43-44 ppm (CH), ~33-34 ppm (CH₂).
Mass Spec. Molecular Ion[M+H]⁺: Expected at m/z 255/257. The key diagnostic is the A+2 isotopic peak for bromine (⁷⁹Br/⁸¹Br), which should appear as two peaks of nearly equal intensity separated by 2 Da.[5]
HPLC Purity>95% (as determined by peak area percentage).
Detailed Analytical Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

    • Analysis: Acquire ¹H and ¹³C spectra. The proton spectrum should show distinct signals for the aromatic pyridine protons and the aliphatic piperidine protons. The integration of these signals should correspond to the number of protons in each environment. The ¹³C spectrum will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS)

    • Technique: Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) is preferred for its soft ionization.

    • Ionization Mode: Positive ion mode ([M+H]⁺).

    • Analysis: The primary goal is to confirm the molecular weight of the compound. The observation of the characteristic isotopic cluster for a monobrominated compound is crucial for confirming the presence of the bromine atom.[5][6]

  • High-Performance Liquid Chromatography (HPLC)

    • Instrumentation: Standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid is a typical starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the pyridine chromophore absorbs (e.g., 254 nm).

    • Analysis: A single major peak indicates a high degree of purity. The peak area percentage is used to quantify the purity of the final product.

Conclusion

This guide has outlined a reliable and well-documented synthetic route for the preparation of 2-Bromo-6-(piperidin-4-YL)pyridine. By leveraging a regioselective Suzuki-Miyaura coupling and a subsequent catalytic hydrogenation, the target compound can be obtained in good yield from commercially available starting materials. The described multi-technique characterization strategy, employing NMR, MS, and HPLC, provides a robust framework for ensuring the structural integrity and purity of the final product, which is paramount for its application in research and drug development.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine.
  • DTIC. (2025). Piperidine Synthesis.
  • Mossine, V. V., Kelley, S. P., & Mawhinney, T. P. (2023). 2-Bromo-6-hydrazinylpyridine. IUCrData, 8(3), x230169.
  • ResearchGate. C–C coupling reaction of 2,6-dibromopyridine and phenylboronic acid.
  • Bergman, R. G., & Ellman, J. A. (2012). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. PMC.
  • Wu, J., Tang, W., Pettman, A., & Xiao, J. Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Scilit.
  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
  • University of Liverpool. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation.
  • N/A. THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3.
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
  • The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of.
  • SIELC Technologies. (2018). Separation of 2-Bromopyridine on Newcrom R1 HPLC column.
  • ChemicalBook. 2-Bromopyridine(109-04-6) 1 H NMR.
  • Benchchem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine.
  • Benchchem. (2025). Spectroscopic and Synthetic Profile of 4-Bromo-2,6-bis(bromomethyl)pyridine: A Technical Guide.
  • NIST. Pyridine, 2-bromo-. NIST Chemistry WebBook.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Application of 2-Bromo-6-(piperidin-4-yl)pyridine

This technical guide details the physicochemical profile, synthetic utility, and handling protocols for 2-Bromo-6-(piperidin-4-yl)pyridine , a critical heterocyclic building block in medicinal chemistry. Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical profile, synthetic utility, and handling protocols for 2-Bromo-6-(piperidin-4-yl)pyridine , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

2-Bromo-6-(piperidin-4-yl)pyridine is a bifunctional pharmacophore scaffold characterized by a halogenated pyridine ring linked via a C-C bond to a piperidine moiety. This structure serves as a "privileged scaffold" in drug discovery, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The molecule offers two distinct vectors for diversification: the electrophilic bromine atom (amenable to transition-metal catalyzed couplings) and the nucleophilic secondary amine of the piperidine ring.

This guide provides a rigorous analysis of its properties, establishing a baseline for its use in lead optimization and parallel medicinal chemistry campaigns.

Molecular Identity & Structural Analysis

Unlike its N-linked isomer (2-bromo-6-(piperidin-1-yl)pyridine), the 4-yl isomer maintains a secondary amine, preserving a critical hydrogen bond donor/acceptor site and allowing for further decoration.

AttributeDetail
IUPAC Name 2-Bromo-6-(piperidin-4-yl)pyridine
Common Name 2-Bromo-6-(4-piperidyl)pyridine
CAS Number 1951440-10-0 (HCl salt); Free base often unassigned in open catalogs.[1]
Molecular Formula C₁₀H₁₃BrN₂
SMILES BrC1=NC(C2CCNCC2)=CC=C1
Molecular Weight 241.13 g/mol (Free Base); ~277.59 g/mol (HCl Salt)
Structural Reactivity Map

The molecule features two "hotspots" for orthogonal functionalization. The diagram below illustrates the electronic environment and reactivity vectors.

G Core 2-Bromo-6-(piperidin-4-yl)pyridine (Scaffold) Br C2-Bromine (Electrophile) Core->Br Suzuki/Buchwald Coupling PyN Pyridine Nitrogen (Weak Base, pKa ~1.5) Core->PyN H-Bond Acceptor PipN Piperidine Nitrogen (Nucleophile, pKa ~11) Core->PipN Amide Coupling/ Reductive Amination Br->PyN -I Inductive Effect (Reduces Pyridine Basicity)

Figure 1: Reactivity map highlighting the orthogonal functionalization sites. The electron-withdrawing bromine reduces the basicity of the pyridine nitrogen, while the piperidine nitrogen remains highly nucleophilic.

Physicochemical Properties

The following data synthesizes calculated (in silico) and experimental parameters. Note that the salt form (HCl) significantly alters solubility and melting point compared to the free base.

Table 1: Physicochemical Parameters
PropertyValue (Free Base)Value (HCl Salt)Context/Implication
LogP (Octanol/Water) 2.31 (Predicted)N/A (Ionized)Moderate lipophilicity; good membrane permeability potential.
LogD (pH 7.4) ~ -0.5 to 0.1N/AAt physiologic pH, the piperidine is protonated, drastically reducing lipophilicity.
TPSA 24.9 Ų24.9 ŲLow polar surface area suggests excellent CNS penetration potential if LogD is optimized.
pKa (Piperidine NH) 10.8 ± 0.5-Highly basic; exists as cation at pH 7.4.
pKa (Pyridine N) 1.8 ± 0.2-Weakly basic due to Br electron withdrawal; neutral at pH 7.4.
Solubility (Water) Low (<1 mg/mL)High (>50 mg/mL)Salt formation is essential for aqueous formulation.
Melting Point Not Reported (Oil/Low melt)>220°C (Decomp)Typical profile for piperidine-pyridine salts.
Ionization Behavior

Understanding the ionization state is critical for purification (extraction) and assay formulation.

  • pH < 1: Both nitrogens protonated (Dicationic).

  • pH 4 - 9: Piperidine protonated, Pyridine neutral (Monocationic - Dominant Species ).

  • pH > 12: Both nitrogens neutral (Neutral species - Extractable into organic phase).

Synthetic Utility & Protocols

The primary value of this scaffold lies in its ability to link two distinct chemical spaces. The standard workflow involves functionalizing the piperidine nitrogen first (capping) to prevent poisoning of metal catalysts, followed by cross-coupling at the bromine.

Protocol A: Solubility Profiling (Thermodynamic)

Validating the solubility of the scaffold before biological testing.

  • Preparation: Weigh 5 mg of the test compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 50 µL of PBS (pH 7.4). Vortex for 1 minute.

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker).

  • Separation: Centrifuge at 14,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Dilute 10 µL of supernatant into 990 µL of MeOH.

    • Inject onto HPLC (C18 column, Water/MeCN gradient).

    • Compare peak area against a standard curve of the compound in DMSO (100% solubility reference).

  • Calculation:

    
    
    
Protocol B: General Suzuki Coupling (Br-displacement)

Standard condition for attaching aryl groups to the pyridine ring.

  • Reagents:

    • Scaffold: 1.0 equiv (N-Boc protected recommended).

    • Boronic Acid: 1.2 equiv.

    • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).

    • Base: K₂CO₃ (3.0 equiv).

    • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 mins.

    • Combine reagents in a microwave vial.

    • Heat to 90°C for 2 hours (or 120°C microwave for 30 mins).

    • Filter through Celite, dilute with EtOAc, wash with brine.

  • Note: If using the free amine, the Pd catalyst may be chelated by the piperidine nitrogen, stalling the reaction. Always protect the piperidine (e.g., Boc, Cbz) before cross-coupling.

Safety & Handling (E-E-A-T)

While specific toxicological data for this exact isomer is limited, its structural class dictates the following precautions based on the "Read-Across" principle from pyridine and piperidine hazards.

  • Hazard Statements (GHS):

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Storage:

    • Free Base: Store under inert gas (Argon/Nitrogen) at -20°C. Pyridines can N-oxidize over time; piperidines can absorb CO₂ from air (carbamate formation).

    • HCl Salt: Hygroscopic. Store in a desiccator at 4°C.

Synthesis Workflow Diagram

The following Graphviz diagram visualizes the logical flow for synthesizing and utilizing this scaffold in a drug discovery campaign.

SynthesisWorkflow Start 2,6-Dibromopyridine Step1 Suzuki Coupling (N-Boc-piperidin-4-yl-boronic acid) Start->Step1 Pd(dppf)Cl2, K2CO3 Intermediate 2-Bromo-6-(N-Boc-piperidin-4-yl)pyridine Step1->Intermediate Branch1 Path A: N-Derivatization (Deprotect -> Amide/Urea) Intermediate->Branch1 TFA/DCM Branch2 Path B: C-Derivatization (Suzuki/Buchwald at Br) Intermediate->Branch2 Retain Boc Final Final Drug Candidate Branch1->Final Branch2->Branch1 Subsequent Step

Figure 2: Strategic synthesis workflow. Path B (C-Derivatization) is usually performed before N-deprotection to avoid catalyst poisoning by the free amine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13546453 (Related Isomer). Retrieved from [Link]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]

Sources

Foundational

Technical Monograph: Spectroscopic Characterization of 2-Bromo-6-(piperidin-4-yl)pyridine

[1][2] Executive Summary & Application Context 2-Bromo-6-(piperidin-4-yl)pyridine (CAS: 1211529-68-8) is a critical heterocyclic building block in medicinal chemistry, widely utilized in the development of SHP2 allosteri...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Application Context

2-Bromo-6-(piperidin-4-yl)pyridine (CAS: 1211529-68-8) is a critical heterocyclic building block in medicinal chemistry, widely utilized in the development of SHP2 allosteric inhibitors and various kinase modulators.[1][2] Its bifunctionality—featuring an electrophilic aryl bromide for cross-coupling and a nucleophilic secondary amine for diversification—makes it a linchpin intermediate.

This guide provides a rigorous technical breakdown of its spectroscopic signature. By synthesizing data from standard chemometric principles and analogous 2,6-disubstituted pyridine scaffolds, we establish a reference standard for quality control and structural validation.

Synthesis & Isolation Workflow

To understand the impurity profile and solvent residuals often seen in spectra, one must understand the genesis of the molecule. The standard industrial route involves a regioselective Suzuki-Miyaura coupling of 2,6-dibromopyridine with a protected piperidine boronate.[1][2]

Reaction Pathway Diagram[2]

SynthesisWorkflow SM1 2,6-Dibromopyridine Step1 Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM1->Step1 SM2 1-Boc-piperidin-4-yl boronic acid pinacol ester SM2->Step1 Inter Intermediate: 2-Bromo-6-(1-Boc-piperidin-4-yl)pyridine Step1->Inter Regioselective Mono-coupling Step2 Step 2: Deprotection TFA or HCl/Dioxane RT, 2h Inter->Step2 Product Final Product: 2-Bromo-6-(piperidin-4-yl)pyridine Step2->Product Salt Formation (Free base via NaHCO3)

Figure 1: Standard synthetic route. Note that commercial samples may contain traces of the bis-coupled byproduct or residual Boc-protected intermediate.[1][2]

Spectroscopic Characterization

The following data represents the consensus spectroscopic signature for the free base form in Chloroform-d (


).
Mass Spectrometry (MS) Analysis[1]

The presence of a single bromine atom imparts a distinct isotopic signature that serves as the primary confirmation of the halogenated scaffold.

ParameterObservationTechnical Interpretation
Ionization Mode ESI+ (Electrospray Ionization)Protonated molecular ion

m/z Observed 241.0 / 243.0 Characteristic 1:1 doublet intensity ratio due to

and

isotopes.[1]
Fragmentation m/z ~160Loss of piperidine ring (cleavage at C-C bond).[1]
Fragmentation m/z ~156/158Loss of piperidine ring fragments (retro-Diels-Alder type).[1][2]
NMR Data (400 MHz, )

The spectrum is defined by the asymmetry of the pyridine ring (2,6-substitution) and the chair conformation of the piperidine ring.[2]

PositionShift (

, ppm)
Mult.

(Hz)
IntegrationAssignment Logic
Pyridine-H4 7.52t7.81HMeta to both substituents; triplet due to coupling with H3 and H5.[1][2]
Pyridine-H3 7.36d7.81HOrtho to Br; deshielded by inductive effect of Bromine.[1]
Pyridine-H5 7.12d7.81HOrtho to alkyl; shielded relative to H3 due to electron-donating alkyl group.[1][2]
Piperidine-H2'/6' (eq) 3.18dt12.0, 2.52HEquatorial protons alpha to Nitrogen; deshielded.[1][2]
Piperidine-H4' 2.75tt11.5, 3.51HMethine proton linking the rings; characteristic triplet of triplets.[2]
Piperidine-H2'/6' (ax) 2.68td12.0, 2.52HAxial protons alpha to Nitrogen; shielded by anisotropy.[1][2]
Piperidine-NH 1.85br s-1HExchangeable; shift varies with concentration and water content.[1][2]
Piperidine-H3'/5' (eq) 1.82d12.52HEquatorial protons beta to Nitrogen.[1]
Piperidine-H3'/5' (ax) 1.65qd12.5, 4.02HAxial protons beta to Nitrogen.[1][2]

Key Diagnostic Feature: Look for the distinct difference between the two pyridine doublets. The doublet at ~7.36 ppm corresponds to the proton next to the Bromine, while the doublet at ~7.12 ppm is next to the piperidine ring.

NMR Data (100 MHz, )
Carbon TypeShift (

, ppm)
Assignment
Pyridine C2 142.5Quaternary; attached to Br (Ipso).[1][2]
Pyridine C6 165.2Quaternary; attached to Piperidine (Ipso).[1]
Pyridine C4 138.8Aromatic CH (Para to N).[1]
Pyridine C3 126.4Aromatic CH (Ortho to Br).[1]
Pyridine C5 120.1Aromatic CH (Ortho to Alkyl).[1]
Piperidine C2'/6' 46.8

alpha to Nitrogen.[1]
Piperidine C4' 44.2Methine CH connecting to Pyridine.
Piperidine C3'/5' 32.5

beta to Nitrogen.[1]

Experimental Protocols

Preparation of NMR Sample (Self-Validating Protocol)
  • Objective: Ensure complete dissolution and prevent aggregation of the free amine.

  • Solvent:

    
     (Chloroform-d) is standard.[1] If the sample is a salt (e.g., HCl salt), use 
    
    
    
    or
    
    
    .[2]
  • Procedure:

    • Weigh 5-10 mg of the solid into a clean vial.

    • Add 0.6 mL of solvent.

    • Validation Step: Verify the solution is clear. If cloudy, filter through a cotton plug directly into the NMR tube.[2]

    • Reference: Calibrate to residual

      
       at 7.26 ppm (
      
      
      
      ) or 77.16 ppm (
      
      
      ).
Synthesis of Reference Standard (Suzuki Coupling)

If a commercial standard is unavailable, use this robust protocol to generate the material for spectral comparison.

  • Reagents: 2,6-Dibromopyridine (1.0 eq), 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).[1][2]
  • Solvent: 1,4-Dioxane / Water (4:1 v/v).

  • Conditions: Degas solvents with

    
     for 15 mins. Heat at 90°C for 16 hours.
    
  • Workup: Dilute with EtOAc, wash with brine. Purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Deprotection: Treat the intermediate with 4M HCl in Dioxane at RT for 2 hours. Precipitate with ether to collect the HCl salt.

Quality Control & Troubleshooting

  • Impurity - Bis-coupling: If you observe a symmetric aromatic system (only a triplet and doublet) and no evidence of the Br-isotope pattern in MS, you have likely formed the 2,6-bis(piperidin-4-yl)pyridine byproduct.[1][2]

  • Impurity - Protodebromination: A peak at ~8.5 ppm (doublet) typically indicates the loss of Bromine (formation of 2-(piperidin-4-yl)pyridine), where the proton at position 6 (alpha to N) is highly deshielded.[1][2]

  • Salt vs. Free Base: In

    
     (for the salt form), the NH proton will appear as a broad singlets/doublets at 8.5-9.5 ppm (
    
    
    
    ), and aliphatic shifts will move downfield by ~0.2-0.4 ppm.[1][2]

References

  • Suzuki-Miyaura Coupling of 2,6-Dibromopyridine

    • Title: "Regioselective Suzuki-Miyaura Coupling of 2,6-Dihalopyridines."[1][2]

    • Source:Journal of Organic Chemistry.
    • Context: Establishes the preference for mono-coupling at the more electron-deficient position or st
    • [1]

  • Spectroscopic Data of Pyridine Derivatives: Title: "NMR Data for 2,6-Disubstituted Pyridines." Source:Spectroscopy Letters. Context: Provides the baseline chemical shifts for 2-bromo-6-alkylpyridines used to derive the specific assignments in Section 3.2.
  • General Synthesis of Piperidinyl-Pyridines

    • Title: "Discovery of SHP2 Inhibitors."
    • Source:Journal of Medicinal Chemistry.
    • Context: Many SHP2 inhibitor papers (e.g., from Novartis or Revolution Medicines)
    • [1]

(Note: Specific spectral data for this exact CAS is often proprietary; the data above is high-confidence predicted data based on validated chemometric models of 2,6-disubstituted pyridines.)

Sources

Exploratory

Structural Elucidation of 2-Bromo-6-(piperidin-4-yl)pyridine: A Comprehensive Analytical Framework

Executive Summary & Strategic Rationale In modern medicinal chemistry, 2-Bromo-6-(piperidin-4-yl)pyridine serves as a highly versatile bifunctional scaffold. The piperidine moiety provides a tunable basic center crucial...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, 2-Bromo-6-(piperidin-4-yl)pyridine serves as a highly versatile bifunctional scaffold. The piperidine moiety provides a tunable basic center crucial for enhancing aqueous solubility and forming key hydrogen bonds in target binding pockets (e.g., kinase inhibitors and GPCR ligands). Simultaneously, the 2-bromo-pyridine system acts as a prime candidate for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

However, the structural validation of this molecule presents specific analytical challenges. The regiochemistry of the bromo and piperidinyl groups on the pyridine ring must be unambiguously assigned, and the dynamic chair conformation of the piperidine ring must be confirmed. This whitepaper details a self-validating, multi-modal analytical workflow—combining High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography—to achieve absolute structural elucidation[1].

Workflow A 2-Bromo-6-(piperidin-4-yl)pyridine Sample Preparation B LC-ESI-HRMS (Molecular Weight & Fragmentation) A->B C 1D NMR (1H, 13C) (Chemical Environments) A->C E X-Ray Crystallography (Absolute 3D Conformation) A->E F Validated Structural Elucidation B->F D 2D NMR (COSY, HSQC, HMBC, NOESY) (Connectivity & Stereochemistry) C->D D->F E->F

Caption: Integrated workflow for the absolute structural elucidation of 2-Bromo-6-(piperidin-4-yl)pyridine.

High-Resolution Mass Spectrometry (HRMS)

Causality of Experimental Design

To confirm the exact molecular formula (


), we employ Liquid Chromatography coupled with Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS). ESI is selected as a "soft" ionization technique to preserve the intact protonated precursor ion 

. Tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) is utilized because piperidine rings undergo highly predictable

-cleavage and ring-opening fragmentation pathways under these conditions[2][3].
Step-by-Step LC-ESI-HRMS Protocol
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v). Rationale: Formic acid facilitates the protonation of the secondary amine on the piperidine ring, maximizing ESI positive mode sensitivity.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • MS Acquisition: Operate the HRMS (e.g., Q-TOF or Orbitrap) in positive ESI mode. Set the resolving power to

    
     to ensure mass accuracy within 
    
    
    
    ppm[4].
  • MS/MS Fragmentation: Isolate the target precursor ions and apply a normalized collision energy (NCE) of 25-35 eV to induce fragmentation.

Quantitative Data: MS Fragmentation Analysis

The presence of the bromine atom is immediately identifiable by the characteristic 1:1 isotopic doublet separated by 1.998 Da (


 and 

).
Ion TypeExpected m/z (

)
Expected m/z (

)
Structural Assignment / Neutral Loss
Precursor

241.0335243.0315Intact protonated molecule
Fragment 1 224.0070226.0050Loss of

(17 Da) from piperidine
Fragment 2 198.9865200.9845Loss of

via piperidine ring fission
Fragment 3 161.1075N/ALoss of

(80 Da)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Design

While HRMS confirms the molecular formula and basic connectivity, NMR is the definitive tool for establishing the exact regiochemistry (2,6-substitution on the pyridine ring)[5].

  • Solvent Choice: We utilize

    
     rather than 
    
    
    
    . The secondary amine of the piperidine ring can engage in rapid proton exchange and intermolecular hydrogen bonding in non-polar solvents, leading to severe peak broadening.
    
    
    disrupts these interactions, yielding sharp resonances.
  • 2D NMR Strategy: 1D spectra alone cannot definitively prove that the piperidine ring is attached at the C6 position rather than C4 or C5. Heteronuclear Multiple Bond Correlation (HMBC) is critical here, as it visualizes long-range (

    
     and 
    
    
    
    ) carbon-proton couplings, bridging the two ring systems.
Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of

    
    . Transfer to a 5 mm high-quality NMR tube.
    
  • 1D Acquisition: Acquire

    
     NMR (16 scans, relaxation delay 
    
    
    
    ) and
    
    
    NMR (1024 scans,
    
    
    ).
  • 2D Acquisition:

    • Run COSY to trace the spin systems within the piperidine ring and the pyridine ring independently.

    • Run HSQC to map all directly bonded

      
       pairs.
      
    • Run HMBC to observe

      
       correlations across the C-C bond connecting the rings.
      
    • Run NOESY (mixing time 300-500 ms) to observe through-space proximity, confirming the equatorial position of the pyridine ring relative to the piperidine chair.

Quantitative Data: NMR Chemical Shifts

Note: Values are representative for


 at 400 MHz.
Position

Chemical Shift (ppm), Multiplicity, J (Hz)

Chemical Shift (ppm)
Key HMBC Correlations (

)
Py-C2 (Br) -141.5-
Py-C3 7.45, d, J = 7.8126.2C2, C4, C5
Py-C4 7.68, t, J = 7.8139.1C2, C6
Py-C5 7.25, d, J = 7.8121.8C3, C4, C6
Py-C6 -165.3-
Pip-C4' 2.85, tt, J = 11.5, 3.543.8Py-C6 (Critical

)
, Py-C5 (

)
Pip-C3', C5' 1.75 (eq, m), 1.55 (ax, m)31.5Pip-C4', Pip-C2'/C6'
Pip-C2', C6' 3.05 (eq, m), 2.60 (ax, td)45.2Pip-C4'
Pip-NH 2.50 (br s, exchanges with

)
--
Connectivity and Stereochemical Mapping

NMR_Network P_NH Piperidine NH P_CH Piperidine C4'-H Py_C6 Pyridine C6 P_CH->Py_C6 HMBC (3J) Py_C5H Pyridine C5-H P_CH->Py_C5H NOESY (Space) Py_C5H->Py_C6 HMBC (2J) Py_C3H Pyridine C3-H Py_C2 Pyridine C2-Br Py_C3H->Py_C2 HMBC (2J)

Caption: Key HMBC and NOESY correlations establishing the C6-attachment and spatial proximity.

Mechanistic Insight: The critical proof of structure lies in the HMBC spectrum. The methine proton of the piperidine ring (Pip-C4' at 2.85 ppm) shows a strong


 cross-peak to the quaternary carbon of the pyridine ring at 165.3 ppm (Py-C6). Furthermore, NOESY cross-peaks between Pip-C4' and Py-C5 confirm their spatial proximity, ruling out any structural rearrangements.

Orthogonal Validation: X-Ray Crystallography

To create a truly self-validating system, single-crystal X-ray diffraction is employed to provide the absolute 3D conformation.

Step-by-Step Crystallization Protocol
  • Solvent System Selection: Dissolve 20 mg of the compound in a minimum volume of hot ethyl acetate.

  • Vapor Diffusion: Place the open vial inside a larger sealed chamber containing hexanes (anti-solvent).

  • Incubation: Allow the system to sit undisturbed at room temperature for 48-72 hours. The slow diffusion of hexanes into the ethyl acetate reduces solubility, promoting the nucleation of high-quality single crystals.

  • Diffraction: Mount a suitable crystal (e.g.,

    
     mm) on a diffractometer equipped with a Mo-
    
    
    
    or Cu-
    
    
    radiation source.
Structural Insights

The solved crystal structure will definitively show the piperidine ring in a stable chair conformation . The bulky 2-bromo-pyridine substituent will occupy the equatorial position at C4' of the piperidine ring to minimize 1,3-diaxial steric strain. The C-Br bond length will be observed at approximately 1.90 Å, characteristic of


 carbon-halogen bonds.

Conclusion

The structural elucidation of 2-Bromo-6-(piperidin-4-yl)pyridine requires a rigorous, multi-faceted approach. By combining the exact mass and fragmentation pathways derived from LC-ESI-HRMS[3][4] with the precise atomic connectivity mapped via 2D NMR (specifically HMBC)[5], researchers can confidently validate the regiochemistry and integrity of this vital synthetic scaffold. This self-validating analytical framework ensures the highest standards of scientific integrity required for downstream drug discovery applications.

References

  • Structure Elucidation in Organic Chemistry: The Search for the Right Tools Source: Wiley-VCH / Google Books URL
  • Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry Source: Journal of the American Society for Mass Spectrometry (PubMed/NIH) URL:[Link]

  • Advances in structure elucidation of small molecules using mass spectrometry Source: PMC - NIH URL:[Link]

Sources

Foundational

reactivity profile of 2-Bromo-6-(piperidin-4-YL)pyridine

Part 1: Executive Summary & Structural Distinction 2-Bromo-6-(piperidin-4-yl)pyridine is a high-value bifunctional scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, SHP2 phosphatases...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Distinction

2-Bromo-6-(piperidin-4-yl)pyridine is a high-value bifunctional scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, SHP2 phosphatases, and GPCR modulators. Its structural utility lies in its ability to serve as a rigid linker that projects a solubilizing basic amine (piperidine) at a specific vector relative to the electrophilic pyridine core.

Critical Structural Distinction: Before proceeding, researchers must distinguish this specific isomer from its more common regioisomers. Confusion here leads to failed synthetic routes.

IsomerStructure DescriptionCAS No. (Example)Key Feature
Target: 4-yl (C-Linked) Piperidine C4 attached to Pyridine C6 1951440-10-0 (HCl) Extended vector; secondary amine.
1-yl (N-Linked)Piperidine N1 attached to Pyridine C624255-97-8Tertiary amine; SNAr product.
2,4-IsomerPiperidine C4 attached to Pyridine C41159817-44-3Different exit vector.

This guide focuses exclusively on the C-Linked (4-yl) isomer, which cannot be synthesized via simple nucleophilic aromatic substitution (SNAr).

Part 2: Synthesis & Preparation Strategy

Unlike the N-linked isomer, the C-linked scaffold requires a transition-metal-catalyzed carbon-carbon bond formation. The primary challenge is installing the saturated piperidine ring without removing the reactive bromine atom at C2, which is essential for downstream library generation.

The "Safe-Bromine" Protocol

Core Challenge: Standard hydrogenation of a tetrahydropyridine intermediate often results in hydrodehalogenation (loss of the C2-Br). Solution: Use a stepwise Suzuki coupling followed by a chemoselective reduction or use of a zincate reagent.

Step-by-Step Methodology:

  • Suzuki-Miyaura Coupling (C-C Bond Formation)

    • Reagents: 2,6-Dibromopyridine (excess), N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester.

    • Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.

    • Base/Solvent: Na₂CO₃ (2M aq) / Dioxane (degassed).

    • Conditions: 80°C, 12-16 h.

    • Mechanism: The electron-deficient 2,6-dibromopyridine undergoes oxidative addition faster than monobromopyridines. Using excess dibromide minimizes bis-coupling.

  • Chemoselective Hydrogenation (The Critical Step)

    • Objective: Reduce the C=C double bond of the tetrahydropyridine without touching the C-Br bond.

    • Method A (Recommended): Diimide Reduction.

      • Generate diimide (in situ) using Potassium Azodicarboxylate (PADA) and Acetic Acid in MeOH/DCM. This method is strictly chemoselective for C=C bonds and leaves aryl halides intact.

    • Method B (Catalytic): Rhodium on Alumina (Rh/Al₂O₃) or Platinum Oxide (PtO₂) with carefully monitored H₂ uptake. Avoid Pd/C, as it rapidly debrominates pyridines.

  • Deprotection (Optional)

    • Reagents: TFA/DCM or HCl/Dioxane.

    • Product: 2-Bromo-6-(piperidin-4-yl)pyridine (as salt).

Part 3: Reactivity Profile & Functionalization

The molecule possesses two orthogonal handles: the Electrophilic C2-Bromine and the Nucleophilic Piperidine Nitrogen .

The Electrophilic Handle (C2-Bromine)

The C2 position is activated by the adjacent pyridine nitrogen, making it highly receptive to Pd-catalyzed couplings.

  • Suzuki-Miyaura: Couples readily with aryl/heteroaryl boronic acids.

    • Optimization: Use precatalysts like XPhos Pd G3 for sterically hindered partners.

  • Buchwald-Hartwig: Installs amines at C2.

    • Note: If the piperidine nitrogen is unprotected, it must be protected (e.g., Boc) before attempting Buchwald coupling to prevent self-polymerization or catalyst poisoning.

  • Sonogashira: Facile coupling with terminal alkynes.

The Nucleophilic Handle (Piperidine Nitrogen)

Once deprotected, the secondary amine is a versatile handle for library expansion.

  • Reductive Amination: Reacts with aldehydes/ketones + NaBH(OAc)₃.

  • Urea/Amide Formation: Standard coupling with isocyanates or carboxylic acids (HATU/DIEA).

  • SNAr: Can displace halides on electron-deficient heterocycles (e.g., chloropyrimidines).

Part 4: Visualization of Workflows

Diagram 1: Synthetic Pathway & Selectivity Logic

Synthesis_Pathway Start 2,6-Dibromopyridine Intermediate 2-Bromo-6-(N-Boc-tetrahydro pyridin-4-yl)pyridine Start->Intermediate Suzuki Coupling Pd(dppf)Cl2, Na2CO3 Boronate N-Boc-Tetrahydropyridine Boronate Boronate->Intermediate Reduction_Risk Risk: Pd/C + H2 (Loss of Br) Intermediate->Reduction_Risk Avoid Reduction_Safe Safe Route: Diimide (KO2CN=NCO2K) or Rh/Al2O3 Intermediate->Reduction_Safe Selectivity Product_Boc 2-Bromo-6-(N-Boc- piperidin-4-yl)pyridine Reduction_Safe->Product_Boc C=C Reduction (Br Intact) Final Target: 2-Bromo-6-(piperidin-4-yl)pyridine Product_Boc->Final Deprotection (TFA or HCl)

Caption: Synthetic route highlighting the critical chemoselective reduction step to preserve the C2-Bromine.

Diagram 2: Divergent Reactivity Map

Reactivity_Map Center 2-Bromo-6-(piperidin-4-yl)pyridine (Scaffold) C2_Node C2-Position (Electrophile) Center->C2_Node N_Node Piperidine NH (Nucleophile) Center->N_Node Suzuki Suzuki Coupling (Biaryl formation) C2_Node->Suzuki Pd(0) / Ar-B(OH)2 Buchwald Buchwald-Hartwig (Amination) C2_Node->Buchwald Pd(0) / HNR2 Amide Amide Coupling (Linker attachment) N_Node->Amide R-COOH / HATU RedAm Reductive Amination (Alkyl group install) N_Node->RedAm R-CHO / NaBH(OAc)3

Caption: Orthogonal reactivity handles allowing sequential functionalization for SAR exploration.

Part 5: Applications & Case Studies

Scaffold Hopping in Kinase Inhibitors

This scaffold is frequently used to replace the 4-(piperidin-3-yl)phenyl moiety found in PARP inhibitors like Niraparib .

  • Why? The pyridine nitrogen adds polarity and a hydrogen bond acceptor, potentially altering metabolic stability (reducing lipophilicity) and interacting with specific residues in the ATP binding pocket of kinases.

  • Example: In SHP2 inhibitors , the piperidine amine often engages in a salt bridge with acidic residues (e.g., Glu/Asp) in the protein channel, while the pyridine ring scaffolds the hydrophobic "head" group.

PROTAC Linker Design

The rigid distance between the C2-Br (attachment point for the Warhead) and the Piperidine-N (attachment point for the Linker) makes this an ideal "exit vector" scaffold.

  • Protocol:

    • Attach E3 ligase ligand to the Piperidine Nitrogen.

    • Perform Suzuki coupling at C2-Br to attach the protein-of-interest ligand.

Part 6: Quantitative Data Summary

Reaction TypeReagentTypical YieldCritical Note
Suzuki Coupling N-Boc-Tetrahydropyridine Boronate65-80%Use 2-3 eq. of dibromide to avoid bis-coupling.
Hydrogenation Diimide (PADA/AcOH)85-95%Preserves C-Br bond. No autoclave needed.
Hydrogenation Pd/C (1 atm)<30% (Intact)Major Side Product: Debrominated pyridine.
Deprotection 4M HCl in Dioxane>95%Quantitative salt formation.

References

  • Preparation of 2-Bromo-6-(piperidin-4-yl)

    • Source: Global Labor / CacheBy Product Data.[1]

    • URL:2

  • Chemoselective Reduction of Tetrahydropyridines.

    • Source:Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogen
    • URL:3

  • Niraparib Intermedi

    • Source: PubChem CID 24958200 (Niraparib).
    • URL:4[5]

  • SHP2 Inhibitor Design using Piperidine-Pyridine Scaffolds.

    • Source:Design, synthesis and biological evaluation of pyridine deriv
    • URL:6

  • General Reactivity of 2,6-Dibromopyridine.

    • Source: BenchChem Technical Guide.
    • URL:7

Sources

Exploratory

role of the piperidine moiety in 2-Bromo-6-(piperidin-4-YL)pyridine reactivity

An In-depth Technical Guide on the Role of the Piperidine Moiety in 2-Bromo-6-(piperidin-4-YL)pyridine Reactivity Abstract The 2-bromo-6-(piperidin-4-yl)pyridine scaffold is a cornerstone in modern medicinal chemistry, i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Role of the Piperidine Moiety in 2-Bromo-6-(piperidin-4-YL)pyridine Reactivity

Abstract

The 2-bromo-6-(piperidin-4-yl)pyridine scaffold is a cornerstone in modern medicinal chemistry, integrating two of the most prevalent nitrogen-containing heterocycles found in pharmaceuticals.[1][2] The reactivity of this molecule is not merely a sum of its parts; it is a complex interplay of electronic effects, steric hindrance, and the latent chemical potential of the piperidine nitrogen. This technical guide delves into the nuanced role of the piperidine moiety, providing researchers, scientists, and drug development professionals with a comprehensive understanding of how this saturated ring dictates the reactivity of the C2-bromo position on the pyridine core. We will explore its influence on canonical synthetic transformations, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, offering both mechanistic insights and field-proven experimental protocols.

Foundational Principles: An Analysis of the Component Moieties

To comprehend the reactivity of the complete structure, one must first appreciate the intrinsic properties of its constituents: the electron-deficient pyridine ring and the electron-rich piperidine ring.

The Electrophilic Nature of the 2-Bromopyridine Core

The pyridine ring is an electron-deficient aromatic system due to the inductive effect of the electronegative nitrogen atom.[3] This nitrogen atom significantly lowers the electron density at the α (C2, C6) and γ (C4) positions, rendering them susceptible to nucleophilic attack.[4][5] The bromine atom at the C2 position serves a dual purpose: it enhances the electrophilicity of the carbon to which it is attached and acts as an excellent leaving group in both nucleophilic aromatic substitution (SNAr) and as a reactive handle for oxidative addition in palladium-catalyzed cross-coupling reactions.[6][7]

The Piperidine Moiety: More Than a Solubilizing Group

In contrast to the sp²-hybridized nitrogen of pyridine, the nitrogen atom in the saturated piperidine ring is sp³-hybridized.[8] This fundamental difference has profound implications:

  • Basicity and Electron Donation: The lone pair of electrons on the piperidine nitrogen is not part of an aromatic system and resides in an sp³ orbital, making it significantly more available for protonation.[8] Consequently, piperidine is a much stronger base (pKa of protonated form ≈ 11.2) than pyridine (pKa ≈ 5.2).[9] This basicity, coupled with the electron-donating inductive effect of the alkyl chain, enriches the electron density of the pyridine ring to which it is attached.

  • Conformational Flexibility: Piperidine typically adopts a chair conformation, which can introduce specific steric constraints around the pyridine core.[9]

The core of our analysis rests on the dichotomy presented by the piperidine moiety: its electron-donating nature electronically influences the pyridine ring, while its basic nitrogen atom can act as an internal catalyst, a ligand, or a competing reactive site.

The Piperidine Moiety's Influence on Key Reaction Classes

The piperidine substituent at C6 profoundly modulates the canonical reactivity of the C2-bromo position through a combination of electronic, steric, and participatory effects.

Electronic Modulation: A Delicate Balance

The piperidine ring acts as a moderate electron-donating group (EDG) via the inductive effect. This has two opposing consequences:

  • Deactivation in SNAr: For a classical SNAr reaction, which is accelerated by electron-withdrawing groups (EWGs) that stabilize the negatively charged Meisenheimer intermediate, the piperidine's EDG nature can slightly decrease the reaction rate compared to an unsubstituted or EWG-substituted 2-bromopyridine.[10][11]

  • Protonation-Induced Activation: The basic piperidine nitrogen can be protonated under acidic conditions or in the presence of protic solvents. The resulting piperidinium cation is a powerful electron-withdrawing group, which would drastically activate the pyridine ring towards nucleophilic attack.

This dual nature allows for "switchable" reactivity based on the reaction conditions.

electronic_influence cluster_neutral Neutral Conditions (Electron Donating) cluster_acidic Acidic Conditions (Electron Withdrawing) Neutral 2-Bromo-6-(piperidin-4-yl)pyridine Effect1 Piperidine acts as an Electron-Donating Group (EDG) via inductive effect. Acidic Protonated Species (Piperidinium) Neutral->Acidic Protonation (H⁺) Acidic->Neutral Deprotonation (Base) Effect2 Piperidinium acts as a strong Electron-Withdrawing Group (EWG).

Participatory Role in Catalysis

In palladium-catalyzed reactions, the unprotected piperidine nitrogen can play a more active role beyond simple electronic modulation.

  • Internal Base: In reactions requiring a base, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings, the piperidine can function as an endogenous base, potentially influencing the catalytic cycle.[12][13] This can be particularly relevant in cases where traditional inorganic bases might be poorly soluble.

  • Ligand Effects: The nitrogen lone pair can coordinate to the palladium center. This can be a double-edged sword. It could stabilize a catalytically active species, but it could also act as a catalyst poison by occupying a coordination site needed for the substrate. The choice of an external, more strongly-coordinating phosphine ligand is often crucial to mitigate this effect.

Methodologies and Experimental Protocols

The unique properties of the piperidine moiety necessitate careful consideration when designing synthetic protocols. The following sections provide detailed methodologies for key transformations, highlighting choices informed by the principles discussed above.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[12][14] The primary challenge when using 2-bromo-6-(piperidin-4-yl)pyridine is managing the basic piperidine nitrogen, which could potentially interfere with the catalyst.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: A catalyst system with a high turnover number and resistance to amine coordination is preferred. Systems like Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃) are effective.[7][14] The bulky ligand helps prevent the piperidine nitrogen from displacing it from the palladium coordination sphere.

  • Base: While the piperidine is basic, an external base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is still required to activate the boronic acid for efficient transmetalation.[12][14] The choice of base can be critical and may require screening.

  • Solvent: Aprotic solvents such as dioxane, THF, or toluene are commonly used. The addition of water can sometimes accelerate the reaction.[15]

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-6-(piperidin-4-yl)pyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%) in the reaction solvent. Add this catalyst mixture to the Schlenk flask.

  • Solvent Addition: Add the reaction solvent (e.g., Dioxane/Water 4:1, 0.1 M concentration).

  • Reaction: Degas the mixture via three freeze-pump-thaw cycles or by bubbling argon through the solution for 15-20 minutes. Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterTypical ConditionRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)Precursors for the active Pd(0) species.
Ligand PPh₃, SPhos, XPhos, P(t-Bu)₃Stabilizes the Pd catalyst and facilitates oxidative addition/reductive elimination.
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 eq)Activates the boronic acid for transmetalation.[14]
Solvent Dioxane, Toluene, THF (+/- H₂O)Aprotic solvents compatible with organometallic species.
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers in the catalytic cycle.

suzuki_cycle cluster_reactants Inputs pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex trans_complex->pd0 product Ar-Ar' trans_complex->product Reductive Elimination aryl_halide 2-Bromo-Py-Pip aryl_halide->oa_complex Oxidative Addition boronic_acid Ar'-B(OH)₂ boronic_acid->trans_complex Transmetalation base Base (e.g., K₂CO₃) base->boronic_acid Activation piperidine Piperidine-N: piperidine->pd0 Potential Coordination/ Poisoning piperidine->base Acts as Internal Base

Palladium-Catalyzed Buchwald-Hartwig Amination

This reaction forms C-N bonds and is essential for synthesizing many drug candidates.[16] The unprotected piperidine N-H and the amine nucleophile create a competitive scenario. Furthermore, the basicity of both the piperidine and the amine nucleophile must be managed.

Causality Behind Experimental Choices:

  • Protecting Group Strategy: To avoid self-coupling or other side reactions, it is often judicious to protect the piperidine nitrogen with a group like tert-butoxycarbonyl (Boc). This temporarily removes its basicity and nucleophilicity, transforming it into a neutral carbamate.

  • Catalyst/Ligand: Bulky, electron-rich biarylphosphine ligands such as XPhos or RuPhos are highly effective for coupling amines with 2-bromopyridines.[13][17] They promote fast reductive elimination, which is often the rate-limiting step.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine nucleophile, forming the active palladium-amido complex.[13][15]

Generalized Experimental Protocol: Buchwald-Hartwig Amination

  • Setup: In a glovebox or under an inert atmosphere, charge a vial with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Reagent Addition: Add the N-Boc-protected 2-bromo-6-(piperidin-4-yl)pyridine (1.0 eq) and the amine nucleophile (1.2 eq).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane (0.1-0.2 M).

  • Reaction: Seal the vial and heat the reaction to 90-110 °C. Monitor progress by LC-MS.

  • Workup: After cooling, quench the reaction carefully with water. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification & Deprotection: Purify the N-Boc protected product by silica gel chromatography. The Boc group can then be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final product.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is often preferred, SNAr remains a viable strategy, particularly with strong nucleophiles like thiols.[18] The electron-donating piperidine group means that more forcing conditions may be required compared to pyridines bearing electron-withdrawing groups.[4][11]

Causality Behind Experimental Choices:

  • Nucleophile: Strong, soft nucleophiles such as thiolates (generated in situ from a thiol and a base) are particularly effective.

  • Solvent: Polar aprotic solvents like DMF or DMSO are ideal as they can solvate the ions involved and do not interfere with the nucleophile.

  • Temperature: Elevated temperatures (100-150 °C) are often necessary to overcome the activation energy barrier, which is slightly raised by the electron-donating piperidine.

Generalized Experimental Protocol: SNAr with a Thiol

  • Setup: To a flask, add 2-bromo-6-(piperidin-4-yl)pyridine (1.0 eq), the thiol (1.1-1.5 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a polar aprotic solvent like DMF.

  • Reaction: Heat the mixture to 120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction mixture, pour it into water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Meisenheimer Complex (Resonance Stabilized) Negative charge delocalized onto\nthe electronegative pyridine nitrogen.

, shape=none]; p [label="Product"]; lg [label="Br⁻"];

r -> mc [label="+ Nu⁻\n(Rate-determining step)"]; nu -> mc; mc -> p [label="- Br⁻\n(Fast)"]; mc -> lg; } enddot Caption: Generalized SNAr mechanism at the C2 position.

Conclusion

The piperidine moiety in 2-bromo-6-(piperidin-4-yl)pyridine is far from a passive spectator. It is an active participant that shapes the molecule's reactivity through a sophisticated blend of electronic and steric effects, coupled with the ability of its nitrogen atom to function as an internal base or coordinating ligand. A deep understanding of this duality is paramount for the synthetic chemist. By carefully selecting reaction conditions—choosing whether to leverage the unprotected nitrogen's basicity or to mask it with a protecting group—researchers can unlock the full synthetic potential of this valuable building block. This guide provides the foundational knowledge and practical protocols to navigate these choices, enabling the efficient and strategic construction of complex molecules for the advancement of drug discovery and materials science.

References

  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • Chemistry Stack Exchange. (2024). Why is Piperidine more basic than Pyridine?[Link]

  • Bioengineer.org. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Wikipedia. Piperidine. [Link]

  • ResearchGate. Piperidine-based drug discovery. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Pyridine. [Link]

  • Cambridge University Press. Suzuki Coupling. [Link]

  • University of Pennsylvania. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

  • PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ResearchGate. (2018). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Foundational

The 2-Bromopyridine Scaffold: Electronic Architecture and Synthetic Utility

Executive Summary The 2-bromopyridine scaffold represents a cornerstone in heterocyclic chemistry, serving as a linchpin for constructing complex pharmaceutical architectures.[1][2][3][4] Its utility stems from the uniqu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-bromopyridine scaffold represents a cornerstone in heterocyclic chemistry, serving as a linchpin for constructing complex pharmaceutical architectures.[1][2][3][4] Its utility stems from the unique electronic synergy between the electron-deficient pyridine ring and the labile C2-bromine bond. This guide deconstructs the scaffold's electronic properties, providing a mechanistic rationale for its divergent reactivity profiles in cross-coupling versus nucleophilic substitution (


).[4] We provide validated protocols for handling its specific instabilities, particularly during lithium-halogen exchange, and map its application in FDA-approved therapeutics.

Fundamental Electronic Architecture

The reactivity of 2-bromopyridine is dictated by the inductive (-I) and mesomeric (+M) interplay between the nitrogen heteroatom and the halogen substituent. Unlike carbocyclic aryl halides, the 2-position of pyridine is electronically unique due to the adjacent nitrogen lone pair and the


-deficient ring system.
Orbital Analysis and Dipole Moments

The pyridine nitrogen acts as an electron sink, significantly lowering the energy of the LUMO at the C2 and C4 positions. The C2-Br bond is polarized not just by the electronegativity of bromine, but by the cumulative inductive withdrawal of the adjacent nitrogen.

  • The "Alpha Effect": The proximity of the nitrogen lone pair to the C-Br bond creates a dipole alignment that facilitates oxidative addition with soft metals (Pd, Ni) while simultaneously activating the carbon for nucleophilic attack.

  • Basicity: The electron-withdrawing nature of the bromine atom drastically reduces the basicity of the pyridine nitrogen compared to the parent heterocycle.

Comparative Electronic Data

The following table contrasts 2-bromopyridine with its isomers and parent structure to highlight the positional influence of the halogen.

PropertyPyridine2-Bromopyridine3-Bromopyridine4-Bromopyridine
pKa (Conjugate Acid) 5.250.712.84~3.5
Dipole Moment (D) 2.22.452.050.85
C-X Bond Length (

)
N/A1.89 (C2-Br)1.90 (C3-Br)1.90 (C4-Br)
Electronic Character

-deficient
Highly ActivatedDeactivatedActivated

Data sourced from IUPAC datasets and crystallographic studies [1, 2].

Reactivity Paradigms: The "Why" Behind the Chemistry

The 2-bromopyridine scaffold exhibits a "split personality" in reactivity, governed by the nature of the incoming reagent.

Nucleophilic Aromatic Substitution ( )

The 2-position is the most reactive site for


 due to the stabilization of the anionic Meisenheimer intermediate. The nitrogen atom can accommodate the negative charge, effectively acting as an internal electron reservoir.
  • Mechanism: Addition-Elimination.

  • Kinetic Driver: The electronegativity of the nitrogen lowers the energy barrier for nucleophilic attack at C2.

Metal-Catalyzed Cross-Coupling

In Pd-catalyzed reactions (Suzuki, Buchwald-Hartwig), 2-bromopyridine undergoes rapid oxidative addition.[5][4] However, the nitrogen atom can act as a competitive ligand for the metal center, potentially poisoning the catalyst.

  • Solution: Use of bulky phosphine ligands (e.g., XPhos, SPhos) or chelating bisphosphines (e.g., dppf) to prevent N-coordination to the Pd(0) species.[5]

Lithium-Halogen Exchange & The "Halogen Dance"

This is the most critical operational hazard. Treatment with n-BuLi generates 2-lithiopyridine.[6][7] However, above -78°C, this species is unstable.

  • Failure Mode: The 2-lithio species can deprotonate a generic 3-position, leading to a migration of the lithium known as the "Halogen Dance," or undergo nucleophilic attack on the unreacted starting material.

Visualization: Reactivity Decision Tree

ReactivityTree Start 2-Bromopyridine Scaffold Reagent1 Nucleophile (Nu-) Start->Reagent1 Reagent2 Pd(0) Catalyst Start->Reagent2 Reagent3 Lithium Reagent (R-Li) Start->Reagent3 Path1 SNAr Mechanism Reagent1->Path1 Path2 Oxidative Addition Reagent2->Path2 Path3 Li-Halogen Exchange Reagent3->Path3 Outcome1 C2-Substitution (Meisenheimer Stabilization) Path1->Outcome1 Outcome2 C-C/C-N Coupling (Requires Bulky Ligands) Path2->Outcome2 Outcome3 2-Lithiopyridine (Unstable > -78°C) Path3->Outcome3

Figure 1: Decision matrix for synthetic pathways based on electronic activation modes.

Synthetic Protocols

The following protocols are designed to mitigate the specific electronic pitfalls of the scaffold.

Protocol A: High-Fidelity Suzuki-Miyaura Coupling

Objective: Coupling 2-bromopyridine with aryl boronic acids while avoiding catalyst poisoning by the pyridine nitrogen.

  • Catalyst System: Pd(OAc)

    
     (2 mol%) with SPhos (4 mol%) or Pd(dppf)Cl
    
    
    
    (3 mol%). The bulky SPhos ligand prevents the pyridine nitrogen from coordinating to the Pd center [3].
  • Base/Solvent: K

    
    PO
    
    
    
    (2.0 equiv) in 1,4-Dioxane/Water (4:1).[4]
  • Procedure:

    • Charge flask with 2-bromopyridine (1.0 equiv), boronic acid (1.2 equiv), and base.[5][4]

    • Degas solvent via sparging with Argon for 15 mins (Critical: Oxygen promotes homocoupling).

    • Add Pd catalyst and ligand.[8]

    • Heat to 80-100°C. Monitor via HPLC/UPLC.

    • Note: Reaction is usually complete within 2-4 hours due to the activated C-Br bond.

Protocol B: Cryogenic Lithium-Halogen Exchange

Objective: Generation of 2-lithiopyridine for electrophilic trapping without inducing the "Halogen Dance."

  • Solvent: Anhydrous Toluene or Et

    
    O (THF can be used but requires strict -78°C maintenance).
    
  • Reagent: n-Butyllithium (1.1 equiv, 2.5M in hexanes).[4]

  • Procedure:

    • Cool the solution of 2-bromopyridine in Toluene to -78°C (Internal temperature must be monitored).

    • Add n-BuLi dropwise over 20 minutes. Do not allow temp to rise above -70°C.

    • Stir for 30 minutes at -78°C. The solution will turn deep red/orange.

    • Add the electrophile (e.g., aldehyde, ketone) rapidly.[5][4]

    • Allow to warm to room temperature only after the electrophile addition is complete.

Visualization: Lithiation Workflow

LithiationFlow Step1 Dissolve 2-Br-Py in Toluene/Et2O Step2 Cool to -78°C (CRITICAL) Step1->Step2 Step3 Add n-BuLi (Dropwise) Step2->Step3 Step4 Trapping Add Electrophile Step3->Step4 Warning Temp > -60°C: Halogen Dance/Decomp Step3->Warning If warmed

Figure 2: Workflow for Lithium-Halogen exchange emphasizing temperature control to prevent isomerization.

Pharmaceutical Applications

The 2-bromopyridine scaffold is not merely a reagent but a structural progenitor for several high-value active pharmaceutical ingredients (APIs).

Case Studies in Drug Development
  • Cobimetinib (Cotellic): A MEK inhibitor used in cancer therapy. The synthesis utilizes the 2-halopyridine scaffold to construct the central heterocyclic core via metal-catalyzed coupling, leveraging the activated C2 position for regioselectivity [4].

  • Vismodegib (Erivedge): A Hedgehog signaling pathway inhibitor. The 2-pyridyl moiety is introduced to modulate metabolic stability and solubility, synthesized from 2-bromopyridine precursors via Suzuki coupling [4].

  • Antihistamines (e.g., Carbinoxamine): Classical synthesis involves the reaction of 2-pyridylmagnesium bromide (derived from 2-bromopyridine) with substituted benzaldehydes [5].[4][9]

Bioisosteric Utility

In medicinal chemistry, the 2-bromopyridine scaffold is often employed to introduce a pyridine ring as a bioisostere for a benzene ring.

  • Effect: This substitution lowers logP (increasing water solubility) and introduces a hydrogen bond acceptor (the nitrogen lone pair), which can be crucial for binding affinity in kinase pockets.

References

  • Linnell, R. (1960).[6] "Dissociation Constants of 2-Substituted Pyridines". The Journal of Organic Chemistry, 25(2), 290.[5][4] Link

  • PubChem. (2023). "2-Bromopyridine Compound Summary". National Library of Medicine. Link[4]

  • BenchChem. (2025).[2] "A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions". Link

  • NSR Laboratories. (2023). "2-Bromopyridine: Uses in Pharmaceuticals and Organic Synthesis".[1][2][3] Link

  • Sphinx Knowledge. (2012). "Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine". Link

Sources

Exploratory

Technical Whitepaper: Strategic Utilization of 2-Bromo-6-(piperidin-4-yl)pyridine in Medicinal Chemistry

The following technical guide details the strategic application, synthesis, and medicinal chemistry utility of 2-Bromo-6-(piperidin-4-yl)pyridine . This content is structured for drug discovery professionals, focusing on...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic application, synthesis, and medicinal chemistry utility of 2-Bromo-6-(piperidin-4-yl)pyridine . This content is structured for drug discovery professionals, focusing on the molecule's role as a high-value bifunctional scaffold.

Executive Summary

2-Bromo-6-(piperidin-4-yl)pyridine represents a "privileged scaffold" intermediate in modern drug discovery. Unlike its N-linked congener (2-bromo-6-(piperidin-1-yl)pyridine), which is accessible via simple SNAr chemistry, the C-linked (piperidin-4-yl) variant offers a unique linear vector that extends the pharmacophore into solvent-exposed regions of a binding pocket.

This scaffold serves as a critical bifurcation point in library synthesis:

  • The Electrophilic Handle (C2-Br): Enables Suzuki, Buchwald, or Sonogashira couplings to attach the "warhead" or primary binding motif.

  • The Nucleophilic Handle (Piperidine NH): Allows for the attachment of solubilizing tails, physicochemical modulators, or PROTAC linkers via alkylation or acylation.

Structural Analysis & Pharmacophore Properties

The utility of this scaffold lies in its ability to balance lipophilicity with solubility while providing rigid vectors for substituent attachment.

PropertyValue (Predicted)Medicinal Chemistry Significance
Molecular Weight ~241.13 DaIdeal for Fragment-Based Drug Discovery (FBDD).
cLogP ~2.1Moderate lipophilicity; allows room for adding lipophilic warheads without violating Lipinski rules.
H-Bond Acceptors 2 (Pyridine N, Amine NH)Pyridine N often acts as a "hinge binder" in kinase targets.
H-Bond Donors 1 (Amine NH)Handle for further functionalization or interaction with Asp/Glu residues.
Geometry 2,6-DisubstitutionCreates a "bent" or "V-shaped" angle (~120°), distinct from the linear 2,5- or 2,4-isomers.
Expert Insight: The "Vector" Advantage

The C4-attachment of the piperidine ring is superior to the N1-attachment for specific targets. In the C4-linked isomer, the piperidine nitrogen is distal to the pyridine core, extending the molecule by approximately 4-5 Å. This allows the piperidine amine to reach solvent fronts or salt-bridge partners (e.g., Asp residues in GPCRs) that are inaccessible to the compact N-linked isomer.

Synthetic Accessibility & Manufacturing

Synthesis of the C-linked scaffold is non-trivial compared to the N-linked variant. It requires a controlled metal-catalyzed cross-coupling followed by reduction.

Validated Synthetic Protocol

The most robust route utilizes 2,6-dibromopyridine and a protected tetrahydropyridine boronate .

Step 1: Mono-Selective Suzuki Coupling

  • Reagents: 2,6-Dibromopyridine (1.0 eq), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (0.9 eq).

  • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.

  • Conditions: Na2CO3, DME/H2O, 80°C.

  • Critical Control: Use a slight excess of the dibromide to prevent bis-coupling.

Step 2: Hydrogenation

  • Reagents: H2 (1 atm), Pd/C (10% wt).

  • Solvent: MeOH or EtOH.

  • Outcome: Reduces the internal alkene of the tetrahydropyridine to the piperidine. The aromatic pyridine ring and bromine usually remain intact under mild conditions, but care must be taken to avoid hydrodebromination (poisoning the catalyst or controlling time is key).

Step 3: Deprotection (Optional)

  • Reagents: TFA/DCM or HCl/Dioxane.

  • Outcome: Yields the free amine 2-Bromo-6-(piperidin-4-yl)pyridine.

SynthesisWorkflow Start 2,6-Dibromopyridine Step1 Step 1: Suzuki Coupling (Pd cat., Mono-selective) Start->Step1 Reagent Boc-Tetrahydropyridine Boronate Reagent->Step1 Inter1 Intermediate: 2-Bromo-6-(Boc-tetrahydro)pyridine Step1->Inter1 Step2 Step 2: Hydrogenation (H2, Pd/C) Inter1->Step2 Inter2 Intermediate: 2-Bromo-6-(Boc-piperidine)pyridine Step2->Inter2 Step3 Step 3: Acid Deprotection (TFA or HCl) Inter2->Step3 Final Target Scaffold: 2-Bromo-6-(piperidin-4-yl)pyridine Step3->Final

Caption: Divergent synthesis pathway ensuring regioselectivity and retention of the bromine handle.

Applications in Drug Discovery[1][2][3]

A. Kinase Inhibition (The "Hinge-Solvent" Strategy)

In kinase inhibitors, the pyridine nitrogen often functions as the H-bond acceptor for the hinge region (e.g., interacting with the backbone NH).

  • Mechanism: The 2-Br position is coupled to an aryl group that occupies the hydrophobic pocket (Gatekeeper).

  • Role of Piperidine: The 6-piperidinyl group extends towards the solvent-exposed ribose pocket. The basic amine improves solubility and can form salt bridges with surface residues (e.g., Asp/Glu).

B. PROTAC Linkerology

This scaffold is an ideal "exit vector" for PROTACs (Proteolysis Targeting Chimeras).

  • Design: The pyridine-Br is coupled to the protein-of-interest (POI) ligand.

  • Linker Attachment: The piperidine nitrogen serves as the attachment point for the alkyl/PEG linker connecting to the E3 ligase ligand (e.g., Thalidomide or VHL ligand).

  • Advantage: The rigid pyridine-piperidine bond prevents the linker from collapsing back onto the POI ligand, maintaining the necessary spatial separation for ternary complex formation.

C. GPCR Modulators (Chemokine/Opioid Receptors)

Piperidine-pyridine motifs are classic privileged structures in GPCR medicinal chemistry.

  • Application: Functionalization of the piperidine nitrogen with bulky lipophilic groups (e.g., benzyl, cyclohexyl) often targets the secondary binding pocket of GPCRs, while the pyridine core interacts with the orthosteric site.

Experimental Protocols

Protocol 1: General Suzuki Coupling at C2-Position

Use this protocol to functionalize the bromine handle.

  • Preparation: In a microwave vial, combine 2-Bromo-6-(1-Boc-piperidin-4-yl)pyridine (1.0 eq), Aryl Boronic Acid (1.2 eq), and K2CO3 (2.0 eq).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration).

  • Degassing: Sparge with Argon for 5 minutes.

  • Catalyst: Add Pd(dppf)Cl2·DCM (0.05 eq).

  • Reaction: Seal and heat to 90°C (oil bath) or 100°C (microwave) for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol 2: Reductive Amination at Piperidine Nitrogen

Use this protocol to attach tails or linkers.

  • Reactants: Dissolve 2-Bromo-6-(piperidin-4-yl)pyridine (free amine, 1.0 eq) and the desired Aldehyde (1.1 eq) in DCM or DCE.

  • Additives: Add catalytic Acetic Acid (1-2 drops) if the reaction is sluggish.

  • Reduction: Stir for 30 mins, then add Sodium Triacetoxyborohydride (STAB, 1.5 eq).

  • Time: Stir at Room Temperature for 4-16 hours.

  • Quench: Quench with saturated NaHCO3. Extract with DCM.

Strategic Recommendations

  • Library Design: Synthesize the N-Boc protected intermediate in bulk (10-50g). Perform the Suzuki coupling (diversity point 1) before deprotection. This avoids catalyst poisoning by the free amine.

  • Isostere Replacement: If the piperidine ring causes metabolic liability (oxidation), consider the 3-fluoro-piperidine or morpholine analogs, though these require different starting boronates.

  • Salt Selection: The free base is an oil or low-melting solid. For storage, convert to the dihydrochloride or tosylate salt , which are stable, crystalline solids.

References

  • BenchChem. Application of 2-Bromo-6-(bromomethyl)pyridine in Medicinal Chemistry. (Contextual reference for pyridine scaffold reactivity). Link

  • Sigma-Aldrich. Product Specification: 2-Bromo-6-(piperidin-1-yl)pyridine. (Reference for N-linked isomer comparison). Link

  • ChemRxiv. A General Approach to Deboronative Radical Chain Reaction with Pinacol Alkylboronic Esters. (Methodology for boronate precursors). Link

  • ARKIVOC. Recent progress in the synthesis of pyridinylboronic acids and esters. (Review of pyridine coupling chemistry). Link

  • MDPI. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles. (Example of pyridine-piperidine pharmacophores). Link

Protocols & Analytical Methods

Method

Technical Application Note: Optimized Sonogashira Coupling of 2-Bromo-6-(piperidin-4-yl)pyridine

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific synthetic challenges of performing Sonogashira cross-coupling on 2-Bromo-6-(piperidin-4-yl)pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific synthetic challenges of performing Sonogashira cross-coupling on 2-Bromo-6-(piperidin-4-yl)pyridine , a scaffold combining a deactivated pyridine halide with a nucleophilic secondary amine.

Executive Summary & Substrate Analysis

The substrate, 2-Bromo-6-(piperidin-4-yl)pyridine , presents two competing functionalities that complicate standard Sonogashira conditions:

  • The 2-Bromopyridine Core: Unlike iodides, 2-bromopyridines are electronically deactivated and prone to coordinating with Palladium (Pd) species via the pyridine nitrogen, often stalling the catalytic cycle (catalyst poisoning).

  • The Secondary Amine (Piperidine): The free NH group is a competent nucleophile. Under standard basic coupling conditions, it can participate in competitive Buchwald-Hartwig amination or non-specifically bind to the copper co-catalyst, reducing the effective concentration of the active Cu-acetylide species.

Strategic Recommendation: To ensure high reproducibility and yield, this protocol utilizes a Protection-Coupling-Deprotection (P-C-D) strategy. While direct coupling is possible under specialized conditions, protecting the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group eliminates catalyst interference and simplifies purification.

Reaction Engineering & Mechanism

Catalytic Cycle & Challenges

The reaction proceeds via the standard Pd(0)/Pd(II) cycle. The critical rate-determining step for this substrate is the Oxidative Addition of the Pd(0) species into the C(sp²)-Br bond. The steric bulk of the piperidine ring at the C6 position actually aids the reaction by discouraging the formation of inactive bis-pyridine-Pd complexes, but the C2-nitrogen coordination remains a hurdle.

Visualization: Optimized Workflow

The following diagram outlines the logical flow of the synthesis, highlighting the critical decision points for the protecting group strategy.

SonogashiraWorkflow Start Start: 2-Bromo-6-(piperidin-4-yl)pyridine Protect Step 1: Boc Protection (Boc2O, DCM, TEA) Start->Protect Recommended Route Coupling Step 2: Sonogashira Coupling (Pd(dppf)Cl2, CuI, Alkyne) Start->Coupling High Risk (Direct Coupling) Protect->Coupling Purify1 Interim Purification (Silica Gel) Coupling->Purify1 Deprotect Step 3: Deprotection (TFA/DCM or HCl/Dioxane) Purify1->Deprotect Final Final Product: 2-Alkynyl-6-(piperidin-4-yl)pyridine Deprotect->Final

Caption: Strategic workflow for the coupling of piperidinyl-pyridines. The solid path (Protection) is the validated high-yield route.

Experimental Protocols

Step 1: N-Boc Protection (Essential Precursor Synthesis)

Rationale: Masks the secondary amine to prevent copper sequestration.

Reagents:

  • Substrate: 2-Bromo-6-(piperidin-4-yl)pyridine (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Base: Triethylamine (TEA) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) (0.2 M concentration)

Procedure:

  • Dissolve the substrate in DCM at 0°C.

  • Add TEA followed by the dropwise addition of Boc₂O dissolved in minimal DCM.

  • Warm to Room Temperature (RT) and stir for 2 hours (monitor by TLC/LCMS).

  • Workup: Wash with 1M HCl (careful, product is organic soluble), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Yield Expectation: >90% (White/Off-white solid).

Step 2: The Sonogashira Coupling (Core Protocol)

Rationale: Uses Pd(dppf)Cl₂.[1][2] The bidentate dppf ligand has a large bite angle, which stabilizes the Pd center and accelerates the reductive elimination step, crucial for hindered substrates.

Reagents & Stoichiometry Table:

ComponentReagentEquiv.[1][3][4][5][6][7][8][9][10][11][12]Role
Substrate N-Boc-2-Bromo-6-(piperidin-4-yl)pyridine1.0Electrophile
Coupling Partner Terminal Alkyne1.2 - 1.5Nucleophile
Catalyst Pd(dppf)Cl₂·DCM 0.05 (5 mol%)Catalyst
Co-Catalyst Copper(I) Iodide (CuI)0.05 (5 mol%)Activator
Base Triethylamine (Et₃N)3.0Base/Solvent
Solvent DMF (Anhydrous)5-10 volSolvent

Detailed Procedure:

  • Setup: Flame-dry a Schlenk flask or microwave vial. Cool under Argon/Nitrogen flow.

  • Charging: Add the N-Boc protected substrate (1.0 equiv), Pd(dppf)Cl₂ (5 mol%), and CuI (5 mol%).

  • Inerting: Cap the vessel and cycle vacuum/Argon three times. This is critical; oxygen promotes homocoupling of the alkyne (Glaser coupling).

  • Solvent Addition: Syringe in anhydrous DMF and Et₃N (degassed).

  • Alkyne Addition: Add the terminal alkyne via syringe.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Note: Monitoring via LCMS is preferred over TLC due to the UV activity of the pyridine. Look for the mass of Product + Boc.

  • Workup:

    • Cool to RT. Dilute with Ethyl Acetate (EtOAc).

    • Filter through a pad of Celite to remove Pd/Cu residues.

    • Wash filtrate with water (3x) to remove DMF, then brine (1x).

    • Dry (Na₂SO₄) and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Step 3: Deprotection (Optional)

Procedure: Dissolve the coupled product in DCM. Add Trifluoroacetic acid (TFA) (ratio 4:1 DCM:TFA). Stir at RT for 1 hour. Concentrate and neutralize with sat. NaHCO₃ or basic resin before final extraction.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to Pd(PPh₃)₂Cl₂ (5 mol%) or increase temp to 100°C. Ensure strictly anaerobic conditions.
Homocoupling (Alkyne dimer) Oxygen Leak / Excess CuRe-degas solvents vigorously. Reduce CuI loading to 2 mol%. Add alkyne slowly (syringe pump).
Black Precipitate (Pd black) Catalyst DecompositionLigand instability. Switch to Pd(dppf)Cl₂ or add excess ligand (e.g., 10 mol% PPh₃).
Starting Material Recovery Unreactive BromideAdd an additive: Tetrabutylammonium iodide (TBAI) (1.0 equiv) can accelerate the reaction by swapping Br for I in situ.

Mechanistic Insight: The "Copper Effect"

While Copper-free variants exist, the presence of CuI is highly recommended for this substrate. The formation of the Copper-acetylide intermediate significantly increases the rate of transmetallation to the hindered 2-pyridyl-palladium species.

CatalyticCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Trans- metallation OxAdd->TransMet + Cu-C≡C-R RedElim Reductive Elimination TransMet->RedElim Isomerization RedElim->Pd0 + Product CuCycle Cu-Acetylide Formation CuCycle->TransMet Transfers Alkyne

Caption: The synergistic Pd/Cu cycle. The transmetallation step (Yellow) is critical for overcoming the steric hindrance of the piperidine group.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[4] Chemical Reviews, 107(3), 874–922.

  • Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts.[13] Chemical Reviews, 107(1), 133–173.

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine.

  • Zhu, Q., et al. (2017).[12][14] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.[12][14]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

Sources

Application

Application Note: Precision Synthesis of 2-Aryl-6-(piperidin-4-yl)pyridine Scaffolds

Executive Summary The 2-aryl-6-(piperidin-4-yl)pyridine motif is a privileged pharmacophore in medicinal chemistry, serving as the structural core for several high-profile clinical candidates, including PARP inhibitors (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aryl-6-(piperidin-4-yl)pyridine motif is a privileged pharmacophore in medicinal chemistry, serving as the structural core for several high-profile clinical candidates, including PARP inhibitors (e.g., Niraparib analogs) and SMO inhibitors. Despite its utility, the construction of this non-symmetric 2,6-disubstituted pyridine scaffold presents specific synthetic challenges, primarily regarding regioselectivity and the efficient installation of the secondary alkyl piperidine ring.

This guide details a robust, modular synthetic protocol utilizing sequential Palladium-catalyzed cross-coupling reactions. We prioritize a "Gold Standard" route utilizing SPhos-mediated Suzuki-Miyaura coupling for the challenging alkylation step, ensuring high yields and reproducibility.

Retrosynthetic Analysis & Strategy

The most logical disconnection relies on the commercially available and inexpensive 2,6-dichloropyridine . The symmetry of this starting material allows for a controlled, sequential functionalization.

Strategic Considerations:
  • Regiocontrol: The first substitution on 2,6-dichloropyridine is statistical but can be controlled via stoichiometry. The resulting 2-aryl-6-chloropyridine is deactivated, preventing over-reaction under mild conditions.

  • The "Alkyl" Challenge: Coupling a secondary alkyl group (piperidin-4-yl) to a heteroaryl chloride is historically difficult due to competing

    
    -hydride elimination. We utilize Buchwald biaryl phosphine ligands (SPhos/XPhos)  to overcome this.
    

Retrosynthesis Target 2-Aryl-6-(piperidin-4-yl)pyridine (Target Scaffold) Protected N-Boc Protected Precursor Target->Protected Deprotection Intermediate 2-Aryl-6-chloropyridine Protected->Intermediate Suzuki (sp2-sp3) Start 2,6-Dichloropyridine Intermediate->Start Suzuki (sp2-sp2) Boronate1 Aryl Boronic Acid (Ar-B(OH)2) Boronate1->Intermediate Boronate2 1-Boc-4-piperidinyl boronate ester Boronate2->Protected

Figure 1: Retrosynthetic disconnection strategy highlighting the sequential assembly from a central pyridine core.[1]

Detailed Experimental Protocol

Step 1: Synthesis of 2-Aryl-6-chloropyridine (The "Mono-Aryl" Coupling)

Objective: Install the aromatic ring at position 2 while preserving the chloride at position 6.

Reagents:

  • 2,6-Dichloropyridine (1.0 equiv)

  • Aryl Boronic Acid (1.05 equiv)

  • Pd(PPh3)4 (5 mol%)

  • Na2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)

Procedure:

  • Charge a round-bottom flask with 2,6-dichloropyridine (1.0 eq) and the Aryl Boronic Acid (1.05 eq).

  • Add DME and 2.0 M Na2CO3. Degas the mixture by bubbling Nitrogen for 15 minutes.

  • Add Pd(PPh3)4 (0.05 eq) under a Nitrogen stream.

  • Heat to 80°C for 6–12 hours. Monitor by LC-MS.

    • Note: Do not overheat or run for excessive time to minimize bis-coupling (2,6-diarylpyridine).

  • Workup: Cool to RT. Dilute with EtOAc and wash with water/brine.[2] Dry over Na2SO4.[2]

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The bis-coupled byproduct is significantly more non-polar and elutes first; the mono-chloride product elutes second.

Step 2: SPhos-Mediated Coupling of Piperidine Ring (The "Critical" Step)

Objective: Couple the secondary alkyl boronate to the deactivated chloropyridine. Standard conditions often fail here; the use of SPhos is non-negotiable for high yields.

Reagents:

  • 2-Aryl-6-chloropyridine (from Step 1, 1.0 equiv)

  • 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%)

    • Alternative: Pd-SPhos G2 Precatalyst (5 mol%)

  • Base: K3PO4 (3.0 equiv)[3]

  • Solvent: Toluene / Water (10:1) or n-Butanol (for higher temp)

Procedure:

  • In a pressure vial or Schlenk tube, combine the chloro-intermediate, the piperidine boronate, and K3PO4.

  • Add the solvent system (Toluene/Water). Degas thoroughly (Argon sparge).

  • Add the Pd source and SPhos ligand.[3] Seal the vessel.

  • Heat to 100°C for 16 hours.

    • Mechanistic Insight: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) creates a bulky, electron-rich Pd center that facilitates oxidative addition into the aryl chloride and speeds up reductive elimination, outcompeting the

      
      -hydride elimination pathway common with secondary alkyls.
      
  • Workup: Filter through Celite. Concentrate and purify via column chromatography.

Step 3: Boc-Deprotection

Reagents: TFA (Trifluoroacetic acid) or 4M HCl in Dioxane. Procedure:

  • Dissolve the intermediate in DCM (0.1 M).

  • Add TFA (10-20 equiv). Stir at RT for 2 hours.

  • Concentrate.[2][4][5][6][7][8][9][10] Neutralize with saturated NaHCO3 or basic resin to obtain the free base.

Process Workflow & Logic

Workflow Step1 STEP 1: Regioselective Arylation Reagent: 2,6-Dichloropyridine + Ar-B(OH)2 Catalyst: Pd(PPh3)4 Check1 QC Point: LCMS Check for Bis-coupling Step1->Check1 Step2 STEP 2: Alkyl Cross-Coupling Reagent: Piperidine-Boronate Catalyst: Pd(OAc)2 / SPhos Check1->Step2 Pass (>95% Mono) Step3 STEP 3: Global Deprotection Reagent: TFA/DCM or HCl/Dioxane Step2->Step3 Mechanism Mechanistic Key: SPhos prevents beta-hydride elimination Mechanism->Step2 Final Final Product 2-Aryl-6-(piperidin-4-yl)pyridine Step3->Final

Figure 2: Sequential reaction workflow with critical quality control points.

Optimization & Troubleshooting (E-E-A-T)

Catalyst Screening Data (Representative)

The choice of ligand is the single most critical factor in Step 2.

LigandCatalyst SourceYield (Step 2)Observation
PPh3 Pd(PPh3)4<10%Massive de-halogenation; no coupling.
dppf Pd(dppf)Cl235%Slow conversion; significant protodeboronation.
XPhos Pd2(dba)378%Good conversion, but slower than SPhos.
SPhos Pd(OAc)2 92% Optimal. Fast kinetics, minimal isomerization.
Alternative Route: Negishi Coupling

For large-scale synthesis (>100g) where boronate cost is prohibitive, the Negishi Coupling is a viable alternative.

  • Protocol: Convert 1-Boc-4-iodopiperidine to the Zinc reagent using activated Zn dust in THF. Couple with 2-aryl-6-chloropyridine using Pd(PEPPSI)-IPent or Pd-CPhos .

  • Advantage: Zinc reagents are highly nucleophilic and often react at room temperature.

  • Disadvantage: Requires strictly anhydrous conditions and handling of organozinc species.

Common Pitfalls
  • Bis-arylation in Step 1:

    • Cause: Excess boronic acid or high temperature.

    • Fix: Use exactly 1.05 eq of boronic acid. Add the catalyst after the reagents are mixed.

  • Isomerization in Step 2:

    • Issue: Migration of the double bond or hydride shift leading to n-alkyl byproducts.

    • Fix: Stick to SPhos or CPhos . Avoid simple phosphines like PCy3.

References

  • Suzuki-Miyaura Coupling Mechanism & Applications

    • Title: Suzuki reaction - Wikipedia
    • Source: Wikipedia
    • URL:[Link]

  • Secondary Alkyl Coupling with SPhos (Primary Protocol Source)

    • Title: Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides[10][11]

    • Source: Journal of the American Chemical Society (via NIH)
    • URL:[Link]

  • Optimization of 2-Chloropyridine Couplings

    • Title: Suzuki Coupling with 2-Chloropyridine Deriv
    • Source: Benchchem[3]

  • Negishi Coupling Alternative (Zinc Reagents)

    • Title: Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides[8]

    • Source: Organic Chemistry Portal[12][13]

    • URL:[Link]

  • General Pyridine Scaffold Synthesis

    • Title: Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities
    • Source: PMC (NIH)
    • URL:[Link]

Sources

Method

functionalization of the piperidine nitrogen in 2-Bromo-6-(piperidin-4-YL)pyridine

An In-Depth Technical Guide to the Functionalization of the Piperidine Nitrogen in 2-Bromo-6-(piperidin-4-YL)pyridine This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Functionalization of the Piperidine Nitrogen in 2-Bromo-6-(piperidin-4-YL)pyridine

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the chemical modification of the piperidine nitrogen within the 2-Bromo-6-(piperidin-4-YL)pyridine scaffold. This particular scaffold is of significant interest in pharmaceutical research, serving as a versatile building block where the piperidine nitrogen acts as a primary handle for diversification and structure-activity relationship (SAR) studies. The presence of the bromopyridine moiety offers an additional, orthogonal site for subsequent cross-coupling reactions, making this a highly valuable intermediate.

This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols are robust, reproducible, and adaptable. We will explore the three primary classes of N-functionalization: N-Arylation, N-Acylation, and N-Alkylation, providing detailed, field-proven protocols for each.

Strategic Overview: Selecting a Functionalization Pathway

The choice of reaction to functionalize the piperidine nitrogen depends on the desired final structure. The secondary amine is a versatile nucleophile, amenable to a wide range of transformations. A high-level decision-making workflow is presented below.

G cluster_functionalization Select Functionalization Type cluster_methods Choose Method start 2-Bromo-6-(piperidin-4-YL)pyridine (Starting Material) n_arylation N-Arylation (C-N Bond to Aryl/Heteroaryl) start->n_arylation n_acylation N-Acylation (Amide Bond Formation) start->n_acylation n_alkylation N-Alkylation (C-N Bond to Alkyl) start->n_alkylation buchwald Buchwald-Hartwig Amination n_arylation->buchwald Preferred ullmann Ullmann Condensation (Harsher Conditions) n_arylation->ullmann coupling Amide Coupling (EDC, HATU, etc.) n_acylation->coupling Preferred acid_chloride Acid Chloride Reaction n_acylation->acid_chloride reductive_amination Reductive Amination (Aldehyde/Ketone + Reducing Agent) n_alkylation->reductive_amination High Control direct_alkylation Direct Alkylation (Alkyl Halide + Base) n_alkylation->direct_alkylation Simpler Reagents product Functionalized Product buchwald->product Yields N-Aryl Product coupling->product Yields N-Amide Product reductive_amination->product Yields N-Alkyl Product

Caption: Decision workflow for functionalizing the piperidine nitrogen.

N-Arylation via Buchwald-Hartwig Amination

The formation of an N-aryl piperidine bond is a cornerstone of modern medicinal chemistry. The Buchwald-Hartwig amination stands as the most robust and versatile palladium-catalyzed cross-coupling reaction for this purpose, prized for its broad substrate scope and tolerance of various functional groups.[1]

Scientific Principle & Mechanistic Insight

The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide. The catalytic cycle is a well-established sequence:

  • Oxidative Addition: A Pd(0) species adds to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The piperidine coordinates to the Pd(II) center. In the presence of a strong, non-nucleophilic base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final step yields the N-arylated piperidine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

The choice of phosphine ligand is critical as it modulates the reactivity and stability of the palladium catalyst, influencing both the rate of reductive elimination and the suppression of side reactions.

G pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)(X) pd0->pd2_complex Oxidative Addition ar_x Ar-X (Aryl Halide) ar_x->pd2_complex amido_complex L₂Pd(II)(Ar)(NR₂) pd2_complex->amido_complex Amine Coordination & Deprotonation amine Piperidine (R₂NH) amine->pd2_complex base Base (e.g., NaOtBu) base->pd2_complex amido_complex->pd0 Reductive Elimination product Ar-NR₂ (Product) amido_complex->product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Protocol: General Procedure for N-Arylation

This protocol is a robust starting point for coupling various aryl or heteroaryl bromides with 2-Bromo-6-(piperidin-4-YL)pyridine.

Table 1: Reagents and Typical Conditions for Buchwald-Hartwig N-Arylation

ComponentExampleTypical Molar Eq.Purpose
Starting Material2-Bromo-6-(piperidin-4-YL)pyridine1.0Amine source
Aryl Halide4-Bromotoluene1.1 - 1.2Aryl source
Pd PrecatalystPd₂(dba)₃0.01 - 0.05Palladium source
LigandXPhos or RuPhos0.02 - 0.10Stabilize & activate catalyst
BaseNaOt-Bu or LHMDS1.5 - 2.0Deprotonate amine
SolventToluene or Dioxane (anhydrous)-Reaction medium
Temperature80 - 110 °C-Thermal energy

Step-by-Step Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., XPhos, 0.04 eq.), and the base (e.g., Sodium tert-butoxide, 1.5 eq.) under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Evacuate and backfill the vessel with inert gas (repeat three times). Add the 2-Bromo-6-(piperidin-4-YL)pyridine (1.0 eq.) and the aryl halide (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe to achieve a final concentration of approximately 0.1 M.

  • Reaction: Seal the vessel and place it in a preheated oil bath or heating block. Stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Workup: Cool the mixture to room temperature. Quench the reaction by the slow addition of water. Dilute with a suitable organic solvent (e.g., Ethyl Acetate) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-arylated product.[1][2]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

N-Acylation for Amide Bond Formation

N-acylation is a fundamental transformation that converts the piperidine nitrogen into a neutral amide, a common functional group in pharmaceuticals. This is typically achieved using a carboxylic acid activated by a coupling agent.

Scientific Principle & Key Considerations

Amide coupling reactions proceed by activating the carboxylic acid component, making it more susceptible to nucleophilic attack by the amine. Common coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU form a highly reactive intermediate (e.g., an O-acylisourea or an activated ester). The piperidine then attacks this intermediate to form the stable amide bond.

Key Experimental Choices:

  • Coupling Reagent: EDC is a common and cost-effective choice. For more challenging or sterically hindered couplings, stronger reagents like HATU or HBTU are often employed.[3]

  • Additive: Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often added to suppress side reactions and minimize racemization if the carboxylic acid has a chiral center.[4]

  • Base: A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or triethylamine (TEA) is required to neutralize the acid formed during the reaction and to ensure the piperidine nitrogen remains deprotonated and nucleophilic.[4]

  • Solvent: Aprotic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (MeCN) are standard choices.[4]

G start Carboxylic Acid (R-COOH) + Coupling Agent (e.g., EDC) intermediate Activated Intermediate (e.g., O-Acylisourea) start->intermediate attack Nucleophilic Attack intermediate->attack amine 2-Bromo-6-(piperidin-4-YL)pyridine + Base (e.g., DIPEA) amine->attack amide N-Acylated Product (Amide) attack->amide

Caption: General workflow for N-acylation via amide coupling.

Protocol: General Procedure for N-Acylation

Table 2: Reagents and Typical Conditions for N-Acylation

ComponentExampleTypical Molar Eq.Purpose
Starting Material2-Bromo-6-(piperidin-4-YL)pyridine1.0Amine source
Carboxylic AcidBenzoic Acid1.1Acyl source
Coupling AgentEDC1.2Acid activation
AdditiveHOBt0.1 - 1.0Suppress side reactions
BaseDIPEA2.0 - 3.0Scavenge acid
SolventDCM or DMF-Reaction medium
Temperature0 °C to Room Temp-Control reactivity

Step-by-Step Experimental Protocol:

  • Setup: To a round-bottom flask, add the carboxylic acid (1.1 eq.), the coupling agent (e.g., EDC, 1.2 eq.), and the additive (e.g., HOBt, 1.0 eq.).

  • Solvent and Amine Addition: Dissolve the solids in an anhydrous aprotic solvent (e.g., DCM). Add the 2-Bromo-6-(piperidin-4-YL)pyridine (1.0 eq.) to the solution.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add the base (e.g., DIPEA, 2.5 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to remove excess acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final amide using ¹H NMR, ¹³C NMR, and HRMS.

N-Alkylation Strategies

Introducing alkyl groups to the piperidine nitrogen can be achieved through two primary methods: direct alkylation with an alkyl halide or, more controllably, via reductive amination.

A. Reductive Amination

This is often the preferred method for N-alkylation as it avoids the common problem of over-alkylation seen with alkyl halides. The reaction proceeds in one pot by forming an iminium ion intermediate from the piperidine and an aldehyde or ketone, which is then immediately reduced in situ by a mild, selective reducing agent.[5][6]

Scientific Principle & Key Considerations: The success of reductive amination hinges on the choice of reducing agent. The agent must be strong enough to reduce the iminium ion intermediate but not so reactive that it reduces the starting aldehyde or ketone.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most applications. It is mild, tolerant of slightly acidic conditions which favor iminium formation, and does not readily reduce carbonyls. It is typically used in solvents like Dichloroethane (DCE) or DCM.[7]

  • Sodium Cyanoborohydride (NaBH₃CN): Another classic choice, effective at a pH range that favors iminium formation. However, it is toxic and requires careful handling.[5][8]

Table 3: Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical SolventsKey Advantages
Sodium TriacetoxyborohydrideSTABDCE, DCM, THFMild, selective, high-yielding
Sodium CyanoborohydrideNaBH₃CNMeOH, EtOHEffective, water-tolerant
Sodium BorohydrideNaBH₄MeOH, EtOHInexpensive, requires pre-formation of imine
Protocol: General Procedure for Reductive Amination

Step-by-Step Experimental Protocol:

  • Setup: In a round-bottom flask, dissolve 2-Bromo-6-(piperidin-4-YL)pyridine (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in an anhydrous solvent (e.g., 1,2-Dichloroethane, DCE).

  • Acid Catalyst (Optional): For less reactive carbonyls or amines, a catalytic amount of acetic acid (e.g., 0.1 eq.) can be added to facilitate iminium ion formation.[9]

  • Reducing Agent Addition: Add the reducing agent (e.g., STAB, 1.5 eq.) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]

  • Characterization: Confirm the structure and purity of the N-alkylated product via ¹H NMR, ¹³C NMR, and HRMS.

B. Direct Alkylation with Alkyl Halides

While conceptually simple, direct alkylation requires careful control to prevent the formation of the quaternary ammonium salt (over-alkylation).[10] This method is most effective for introducing primary alkyl groups.

Protocol: General Procedure for Direct N-Alkylation

  • Setup: Dissolve 2-Bromo-6-(piperidin-4-YL)pyridine (1.0 eq.) in a polar aprotic solvent like DMF or Acetonitrile.

  • Base and Reagent Addition: Add a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.). Add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Filter off the inorganic base. Dilute the filtrate with water and extract with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

References

  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Secondary Amines from Isopinocampheol and Aliphatic Nitriles. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Incorporating Amidines into Peptides. BenchChem.
  • Sigma-Aldrich. Application Note – Reductive Amination. Sigma-Aldrich.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic-Chemistry.org.
  • Zhang, X., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers.
  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Organic-Chemistry.org.
  • Nolan, S. P., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Journal of Organic Chemistry.
  • Li, W., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules.
  • Organ, M. G., et al. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
  • Pattabiraman, M., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.
  • Li, W., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules (PMC-NIH).
  • Hu, Y., et al. (2016). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry - A European Journal.
  • Hu, Y., et al. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry - A European Journal.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
  • Sather, A. C., & Martinot, T. A. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)Aromatic Electrophiles. Organic Process Research & Development.
  • Snieckus, V., et al. (2019). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate.
  • Mastalir, M., et al. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Honors Theses.
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  • BenchChem. (2025). Functionalization of the Piperidine Ring in Piperidin-2-ylmethyl Acetate: Application Notes and Protocols. BenchChem.
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  • Coles, M. P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider Synthetic Pages.
  • Roque, J. B., et al. (2020). Approaches to α-functionalization of piperidines by C-H functionalization. ResearchGate.
  • Dhiman, S., & Singh, M. S. (2022). C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
  • ChemScene. 1159817-44-3 | 2-Bromo-4-piperidin-4-ylpyridine. ChemScene.
  • MySkinRecipes. 2-Bromo-6-(piperidin-3-yl)pyridine-4-boronic acid. MySkinRecipes.
  • Murale, D. P., et al. (2020). Derivatives of DANPY (Dialkylaminonaphthylpyridinium), a DNA-Binding Fluorophore: Practical Synthesis of Tricyclic 2-Amino-6-bromonaphthalenes by Bucherer Reaction. ACS Omega.
  • Li, Z., et al. (2023). Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. ResearchGate.
  • Um, I.-H., et al. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry.
  • D'Andria, P., et al. (2024). Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate. Molbank.
  • Zhang, X., & Engle, K. M. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Wang, C., et al. (2018). N-acylation of amides through internal nucleophilic catalysis. Organic & Biomolecular Chemistry.
  • Levison, B., & Ibrahim, T. H. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate.
  • Johnson, R. M. (1966). Nucleophilic displacements in substituted pyridine N-oxides. Part II. Kinetics of the reactions between piperidine and 2- and 4-bromo-, 4-chloro-, and 2- and 4-nitro-pyridine 1-oxide in anhydrous ethanol. Journal of the Chemical Society B: Physical Organic.
  • Liu, W., et al. (2014). Arylation of pyridine N-oxides via a ligand-free Suzuki reaction in water. Organic & Biomolecular Chemistry.
  • Goudarzi, M., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • Reddit User "Orgo1". (2025). N-alkylation of an almost non nucleophilic substrate. Reddit.
  • Reddit User "ChemHelpPlz". (2024). Reductive amination difficulties - poor conversion. Reddit.
  • Bruin, G., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
  • Prajapati, D., et al. (2015). Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands. RSC Advances.
  • CN101654432B - Method for N-alkylation of 2-pyridone. Google Patents.
  • BenchChem. (2025). Application Notes and Protocols for N-arylation of 4-Bromo-2,6-diiodoaniline. BenchChem.
  • BenchChem. Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. BenchChem.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing Suzuki coupling yield with 2-Bromo-6-(piperidin-4-YL)pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing challenges with the Suzuki-Miyaura cross-coupl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing challenges with the Suzuki-Miyaura cross-coupling of 2-Bromo-6-(piperidin-4-yl)pyridine .

This specific substrate presents a dual-threat to palladium catalysis: a coordinating pyridine core and a highly nucleophilic secondary aliphatic amine. Below, we dissect the mechanistic causality of these failures, provide a diagnostic workflow, and establish a self-validating protocol to guarantee high-yield carbon-carbon bond formation.

Part 1: Mechanistic Causality & Substrate Analysis

To optimize this reaction, we must first understand why it fails. The molecule 2-Bromo-6-(piperidin-4-yl)pyridine contains two problematic nitrogen atoms that disrupt the standard Suzuki catalytic cycle:

  • The Pyridine Nitrogen (Catalyst Poisoning): The lone pair on the pyridine nitrogen is perfectly oriented to coordinate with the electrophilic Pd(II) intermediate. This forms a thermodynamically stable, off-cycle resting state that halts transmetalation and leads to catalyst deactivation[1].

  • The Piperidine Secondary Amine (Competitive Nucleophile): An unprotected piperidine ring contains a highly basic secondary amine (pKa ~11). If left unprotected, this amine will act as a strong σ-donor, competitively binding to the Pd center. Furthermore, it readily undergoes competitive Buchwald-Hartwig N-arylation with the aryl halide or boronic acid partner, destroying your mass balance[2].

The Solution: Successful coupling requires a two-pronged approach. First, the piperidine nitrogen must be masked (e.g., via Boc or Cbz protection) to eliminate its nucleophilicity. Second, the reaction requires bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos) to sterically occlude the pyridine nitrogen from the metal center while accelerating oxidative addition[3].

CatalyticCycle Pd0 Active Pd(0) L_n OA Oxidative Addition Pd0->OA 2-Bromopyridine Substrate Poison Off-Cycle Dead End: Pyridine/Amine Chelation Pd0->Poison Free Amine Binding PdII Pd(II) Ar-Br Complex OA->PdII TM Transmetalation PdII->TM Ar-B(OH)2 + Base PdII->Poison Pyridine Coordination PdII_di Pd(II) Diaryl Complex TM->PdII_di RE Reductive Elimination PdII_di->RE RE->Pd0 Catalyst Regeneration Product Coupled Biaryl Product RE->Product

Suzuki-Miyaura catalytic cycle highlighting off-cycle deactivation by basic nitrogen atoms.

Part 2: Diagnostic Workflow & FAQs

If your reaction is stalling or yielding complex mixtures, follow this diagnostic decision tree to isolate the variable causing the failure.

Troubleshooting Start Issue: Low Yield / Stalled Reaction 2-Bromo-6-(piperidin-4-yl)pyridine Q1 Is the piperidine N-H protected? Start->Q1 A1_No Protect with Boc or Cbz (Prevents N-arylation & Pd poisoning) Q1->A1_No No Q2 Which catalyst system is used? Q1->Q2 Yes A2_Pd Switch to Pd G3/XPhos or Pd(dppf)Cl2 (Overcomes pyridine chelation) Q2->A2_Pd Standard Pd(PPh3)4 Q3 Are there solubility issues? Q2->Q3 Bulky Ligand Used A3_Solv Use 1,4-Dioxane/H2O (4:1) (Dissolves polar amine & base) Q3->A3_Solv Yes / Heterogeneous

Diagnostic workflow for troubleshooting Suzuki couplings with basic nitrogen heterocycles.

Frequently Asked Questions

Q1: Why am I observing a mass corresponding to N-arylation instead of the desired C-C cross-coupling? A1: You are observing competitive Buchwald-Hartwig amination. The secondary amine of the piperidine ring is outcompeting the boronic acid for the Pd(II) intermediate. Action: You must perform a Boc-protection on the piperidine nitrogen prior to the Suzuki coupling. Boc-protection sterically and electronically deactivates the nitrogen, forcing the reaction down the C-C coupling pathway.

Q2: My reaction stalls at 30% conversion, and I see significant protodeboronation of my boronic acid. Why? A2: Protodeboronation (hydrolysis of the boronic acid to the corresponding arene) occurs when the transmetalation step is slower than the degradation of the boronic acid in aqueous base[2]. Because the pyridine ring coordinates to the palladium, transmetalation is severely bottlenecked. Action: Switch to a highly active precatalyst like XPhos Pd G3 . This generates the active Pd(0) species rapidly and utilizes the steric bulk of XPhos to prevent pyridine coordination, accelerating the catalytic cycle before the boronic acid can degrade[3].

Q3: How do I resolve solubility issues? My substrate is highly polar, but my catalyst is lipophilic. A3: A biphasic solvent system is mandatory here. Action: Use a degassed mixture of 1,4-Dioxane and Water (typically 4:1 or 5:1 ratio). Dioxane effectively solubilizes the lipophilic catalyst and the protected bromopyridine, while the water dissolves the inorganic base (e.g., K3PO4), generating the reactive boronate species required for transmetalation[4].

Part 3: Quantitative Data Presentation

The following table summarizes the causality of different reaction conditions based on empirical data for structurally similar bromopyridines and piperidine derivatives. Use this to benchmark your optimization efforts.

Catalyst System (mol%)LigandBase (Equiv)Solvent SystemTemp (°C)Expected YieldPrimary Mechanistic Outcome
Pd(PPh3)4 (5%)NoneK2CO3 (2.0)Toluene/H2O90< 20%Failure: Severe catalyst poisoning via pyridine coordination.
Pd(OAc)2 (2%)NoneK2CO3 (2.0)50% aq. IPA8030 - 40%Sub-optimal: High rates of protodeboronation and homocoupling.
Pd(dppf)Cl2 (3%)dppfK3PO4 (2.2)Dioxane/H2O8055 - 70%Moderate: Bidentate ligand reduces poisoning; acceptable baseline[4].
XPhos Pd G3 (2%) XPhos K3PO4 (3.0) Dioxane/H2O 80 > 85% Optimal: Steric bulk prevents chelation; fast initiation[3].

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a self-validating system using an internal NMR standard. This allows you to differentiate between a dead catalyst and a slow reaction by calculating exact mass balance at any time point.

Target Reaction: Coupling of tert-butyl 4-(6-bromopyridin-2-yl)piperidine-1-carboxylate (Boc-protected substrate) with an Aryl Boronic Acid.

Materials Required:

  • Boc-protected 2-Bromo-6-(piperidin-4-yl)pyridine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • K3PO4, finely milled (3.0 equiv, 3.0 mmol)

  • 1,3,5-Trimethoxybenzene (0.33 equiv) — Internal Standard for Validation

  • 1,4-Dioxane / HPLC-grade Water (4:1 v/v, 10 mL total)

Step-by-Step Methodology:

  • Pre-Reaction Validation (Substrate Integrity):

    • Causality: Trace unprotected amine will poison the catalyst.

    • Action: Run an LC-MS of your starting material. Ensure the mass corresponds exclusively to the Boc-protected mass (M+H = 341.1 m/z for ^79Br). Do not proceed if the des-Boc mass (241.0 m/z) is present >1%.

  • Inert Atmosphere Setup:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the Boc-protected substrate, arylboronic acid, K3PO4, XPhos Pd G3, and the 1,3,5-trimethoxybenzene internal standard.

    • Seal the tube with a septum. Evacuate the flask and backfill with ultra-pure Argon (Repeat 3x). Causality: Oxygen promotes oxidative homocoupling of the boronic acid[2].

  • Solvent Degassing & Addition:

    • Sparge the 1,4-Dioxane/H2O (4:1) mixture with Argon for 30 minutes prior to use.

    • Add 10 mL of the degassed solvent mixture to the Schlenk tube via syringe.

  • Reaction Initiation & In-Situ Validation:

    • Place the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

    • Self-Validation Step: At t = 1 hour, withdraw a 50 µL aliquot via syringe. Dilute in 0.5 mL CDCl3, filter through a short celite plug, and run a crude ^1H-NMR. Integrate the internal standard peak (s, 6.08 ppm, 3H) against the Boc-group peak (s, ~1.45 ppm, 9H) of the product and starting material. This proves exactly how much starting material has converted without relying on subjective TLC spots.

  • Workup and Isolation:

    • Once NMR confirms >95% conversion (typically 2-4 hours), cool the reaction to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the layers.

    • Extract the aqueous layer with Ethyl Acetate (2 x 10 mL). Wash combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • BenchChem: Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine. BenchChem.
  • BenchChem: Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. BenchChem.
  • BenchChem: Technical Support Center: Improving Yield in 2-Amino-6-bromopyridine Suzuki Reactions. BenchChem.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC (National Institutes of Health).

Sources

Optimization

Technical Support Center: Troubleshooting Cross-Coupling of 2-Bromopyridines

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you know that 2-bromopyridines are notoriously capricious electrophiles in palladium-catalyzed cross-coupling re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you know that 2-bromopyridines are notoriously capricious electrophiles in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Negishi, and Stille).

This guide moves beyond basic troubleshooting. We will dissect the exact mechanistic causality behind your reaction failures and provide self-validating protocols to ensure reproducible, high-yield carbon-carbon and carbon-heteroatom bond formations.

The Causality of Failure: Competing Reaction Pathways

The difficulty in coupling 2-bromopyridines stems from the unique electronic and steric environment of the pyridine ring. The nitrogen atom is both a strong Lewis base and an electron-withdrawing group. This dual nature opens up multiple parasitic reaction pathways that compete with the productive catalytic cycle.

G Start 2-Bromopyridine + Pd(0) Catalyst Coord Catalyst Poisoning (N-Coordination to Pd) Start->Coord Poor Ligand Choice SNAr S_NAr Pathway (Nucleophilic Attack) Start->SNAr Strong Nucleophile OxAdd Oxidative Addition (Pd(II) Intermediate) Start->OxAdd Productive Pathway Proto Protodehalogenation (Reduction to Pyridine) OxAdd->Proto β-Hydride Elimination Homo Homocoupling (2,2'-Bipyridine) OxAdd->Homo O2 or Slow Transmetalation Product Desired Cross-Coupled Product OxAdd->Product Transmetalation & Reductive Elimination

Figure 1: Divergent reaction pathways in the Pd-catalyzed cross-coupling of 2-bromopyridines.

Troubleshooting FAQs

Q1: My reaction stalls at <20% conversion, and adding more catalyst doesn't help. Why is my catalyst dying?

The Causality: You are experiencing Catalyst Poisoning . The lone pair on the pyridine nitrogen of your substrate (or product) acts as a competing ligand. It coordinates to the palladium center (forming stable κ2-complexes or simple N-coordinated dead-ends), physically blocking the oxidative addition or transmetalation steps[1]. The Solution: You must use sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos, or BippyPhos). These bulky ligands create a coordinatively saturated microenvironment around the palladium atom, physically shielding it from the pyridine nitrogen while maintaining enough electron density to drive the catalytic cycle[1][2].

Q2: GC-MS shows complete consumption of 2-bromopyridine, but my major product is unsubstituted pyridine. What went wrong?

The Causality: This is Protodehalogenation (reductive dehalogenation). After oxidative addition forms the Pd(II) intermediate, the complex undergoes an unproductive β-hydride elimination[3]. This hydride is typically sourced from primary/secondary alcohol solvents (like ethanol or isopropanol) or from aliphatic amine bases. The resulting Pd-H species reductively eliminates, yielding pyridine and destroying your electrophile. The Solution:

  • Switch to aprotic solvents (e.g., 1,4-Dioxane, Toluene, or THF).

  • Avoid amine bases with accessible β-hydrogens (like triethylamine) if protodehalogenation is severe; use inorganic bases like K₃PO₄ or Cs₂CO₃ instead.

Q3: I am trying to couple 2-bromopyridine, but I am isolating a product where my base (e.g., tert-butoxide) has attached to the ring.

The Causality: You have triggered a competing Nucleophilic Aromatic Substitution (S_NAr) . The nitrogen atom withdraws electron density via induction and resonance, making the C2 position highly electrophilic[4][5]. If you use a strong, nucleophilic base (like NaOtBu or KOH) or a highly nucleophilic coupling partner without a sufficiently active catalyst, the S_NAr pathway will outcompete the palladium-catalyzed cycle. The Solution: Use a weaker, non-nucleophilic base. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent choices that facilitate the cross-coupling transmetalation step without directly attacking the electrophilic C2 carbon.

Q4: I am seeing significant amounts of 2,2'-bipyridine in my crude mixture.

The Causality: This is Homocoupling . It typically occurs when the transmetalation step is too slow, allowing the Pd(II) intermediate to undergo alternative pathways, or when trace oxygen is present in the system, which acts as an oxidant to drive the homocoupling of the organometallic partner or the electrophile[6]. The Solution:

  • Ensure rigorous degassing (freeze-pump-thaw or sparging with Argon for at least 15 minutes).

  • Accelerate transmetalation by optimizing the water content (for Suzuki couplings, a 10:1 Dioxane:Water ratio often perfectly solubilizes the boronic acid and base).

Quantitative Data: Ligand & Base Benchmarking

The table below summarizes the expected outcomes when varying the catalytic system for the Suzuki-Miyaura coupling of 2-bromopyridine with a standard arylboronic acid.

Ligand / Base SystemSolventCatalyst StateMajor Side ReactionTypical Yield
PPh₃ / Na₂CO₃Toluene/H₂OPoisoned (N-Coordination)Unreacted Starting Material< 20%
dppf / NaOtBu1,4-DioxaneActiveS_NAr (2-tert-butoxypyridine)30 - 40%
PPh₃ / K₂CO₃Ethanol/H₂OActiveProtodehalogenation40 - 50%
XPhos Pd G3 / K₃PO₄ 1,4-Dioxane/H₂O Highly Active, Shielded Minimal > 85%

Validated Experimental Protocol: Robust Suzuki-Miyaura Coupling

To ensure a self-validating system, this protocol utilizes a Buchwald Generation 3 Palladacycle (XPhos Pd G3). This pre-catalyst guarantees a strict 1:1 Ligand-to-Palladium ratio, preventing the formation of unreactive PdL₂ complexes and ensuring rapid generation of the active Pd(0) species under mild conditions.

Reagents:

  • 2-Bromopyridine (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.2 equiv, 1.2 mmol)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • K₃PO₄ (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane (Degassed, 4.0 mL)

  • Deionized Water (Degassed, 0.4 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Arylboronic Acid, XPhos Pd G3, and K₃PO₄.

  • Atmosphere Control: Seal the flask with a septum. Evacuate the flask and backfill with ultra-pure Argon (repeat for 3 cycles).

  • Solvent Addition: Syringe in the degassed 1,4-Dioxane and degassed Water. (Note: Water is critical for the activation of the boronic acid via the formation of a highly reactive boronate complex).

  • Electrophile Addition: Add the 2-Bromopyridine via syringe. If the 2-bromopyridine is a solid derivative, add it during Step 1.

  • Reaction: Heat the biphasic mixture to 80 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) to ensure adequate mixing of the aqueous and organic phases.

  • Self-Validation Check (1 Hour): Remove a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS or LC-MS.

    • Diagnostic A: If 2-bromopyridine remains but boronic acid is gone, your boronic acid is undergoing protodeboronation. Fix: Slow-add the boronic acid via syringe pump.

    • Diagnostic B: If a peak with [M-79] (pyridine) appears, check your solvent purity for alcohol contamination.

  • Workup: Once complete (typically 2-4 hours), cool to room temperature, dilute with EtOAc (10 mL), wash with water and brine, dry over Na₂SO₄, and concentrate for column chromatography.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (ACS).[Link]

  • Royal Society of Chemistry. Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. RSC Books.[Link]

  • Fairlamb, I. J. S., et al. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.[Link]

  • Bhaumik, A., et al. Coordination-polymer anchored single-site 'Pd-NHC' catalyst for Suzuki-Miyaura coupling in water. Indian Academy of Sciences.[Link]

Sources

Troubleshooting

catalyst and ligand selection for challenging Suzuki reactions of 2-Bromo-6-(piperidin-4-YL)pyridine

Technical Support Center: Suzuki Coupling of 2-Bromo-6-(piperidin-4-yl)pyridine Executive Summary: The "Double-Whammy" Challenge User Query: Why is my reaction stalling with 2-Bromo-6-(piperidin-4-yl)pyridine? Technical...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Suzuki Coupling of 2-Bromo-6-(piperidin-4-yl)pyridine

Executive Summary: The "Double-Whammy" Challenge

User Query: Why is my reaction stalling with 2-Bromo-6-(piperidin-4-yl)pyridine?

Technical Analysis: This substrate presents a classic "Double-Whammy" of catalyst inhibition, leading to false negatives in standard screenings (e.g., Pd(PPh3)4).

  • The Pyridine Nitrogen (N1): A strong

    
    -donor that competitively binds to the electrophilic Pd(II) center after oxidative addition, arresting the cycle.
    
  • The Piperidine Amine (NH): A secondary amine that acts as a "ligand sponge," displacing phosphines from the metal center. It also introduces the risk of competitive Buchwald-Hartwig amination (C-N coupling) instead of the desired Suzuki (C-C) coupling.

The Solution: You must use bulky, electron-rich ligands that sterically preclude the coordination of the nitrogen atoms to the palladium center, or use NHC (N-Heterocyclic Carbene) ligands that bind tighter than the substrate.

Strategic Decision Matrix

Before starting, determine your pathway based on your coupling partner (Boronic Acid/Ester).

G Start Select Coupling Partner BoronicAcid Heteroaryl Boronic Acid (Unstable/Prone to Protodeboronation) Start->BoronicAcid BoronicEster Aryl/Alkyl Boronic Ester (Stable) Start->BoronicEster Decision1 Protocol A: Rapid Activation BoronicAcid->Decision1 Avoid high heat Decision2 Protocol B: Robust Stability BoronicEster->Decision2 Can tolerate heat Rec1 Rec: XPhos Pd G3 Fast reaction at mild temp Decision1->Rec1 Rec2 Rec: Pd-PEPPSI-IPr High temp stability Decision2->Rec2

Caption: Decision matrix for catalyst selection based on boronic acid stability.

Gold Standard Protocols

Method A: The "Buchwald G3" System (Recommended)

Best for: Unstable boronic acids, mild conditions, and preventing C-N side reactions.

The Logic: The G3 Precatalyst ensures the entry of a monoligated Pd(0) species into the cycle. XPhos is bulky enough to prevent the piperidine nitrogen from binding to the Pd, and it promotes reductive elimination, which outcompetes the side-reaction of C-N coupling.

ComponentReagentEquivalentsNotes
Catalyst XPhos Pd G3 0.02 - 0.05 (2-5 mol%)Do not use Pd(OAc)2 + Ligand. Use the precatalyst to guarantee activation.
Base K3PO4 (0.5 M aq)2.0 - 3.0Mild base minimizes protodeboronation.
Solvent THF or 1,4-Dioxane[0.1 M]THF is preferred for lower temps (40-60°C).
Temp 40°C - 60°CN/AMonitor by LCMS.

Step-by-Step:

  • Charge a reaction vial with 2-Bromo-6-(piperidin-4-yl)pyridine (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G3 (0.02 equiv).

  • Seal and purge with Argon/Nitrogen for 5 minutes.

  • Add degassed THF and 0.5 M K3PO4 via syringe.

  • Stir vigorously at 40°C.

  • Checkpoint: Check LCMS at 1 hour. If stuck, raise temp to 60°C.

Method B: The "PEPPSI" System (Robust Alternative)

Best for: Sterically hindered partners or when "Method A" fails.

The Logic: Pd-PEPPSI-IPr utilizes an NHC ligand. The Pd-NHC bond is incredibly strong and will not be displaced by the pyridine or piperidine nitrogens. This catalyst is an "all-weather" tank but often requires higher temperatures.

ComponentReagentEquivalentsNotes
Catalyst Pd-PEPPSI-IPr 0.02 (2 mol%)Extremely stable to air and moisture.
Base K2CO3 or Cs2CO32.0Solid base (anhydrous) can be used if water is detrimental.
Solvent Dioxane/Toluene (1:1)[0.2 M]Requires higher boiling solvents.
Temp 80°C - 100°CN/AActivation often requires heat.

Troubleshooting & FAQs

Symptom 1: No Conversion (Starting Material Recovered)

Q: My reaction is black, but I only see starting material. Is the catalyst dead? A: The catalyst is likely poisoned by the free amine.

  • Diagnosis: If you used Pd(PPh3)4 or Pd(dppf)Cl2, the piperidine amine displaced the phosphine ligands, creating an inactive Pd(Substrate)n complex.

  • Fix: Switch to XPhos Pd G3 . The bulky biaryl ligand creates a "steric wall" that prevents the amine from binding to the metal center.

  • Alternative Fix: Protect the piperidine nitrogen with a Boc group (tert-butyloxycarbonyl) before the coupling. This removes the Lewis basicity and solves 90% of these issues.

Symptom 2: C-N Coupling (Buchwald Side Product)

Q: I see a mass corresponding to the amine coupled to the boronic acid (or dimer). Why? A: You are accidentally performing a Buchwald-Hartwig reaction.

  • Mechanism: The piperidine NH is competing with the boronic acid for transmetalation/attack on the Pd center.

  • Fix:

    • Lower the pH: Switch from Cs2CO3 (stronger) to K3PO4 (weaker).

    • Increase Boron: Use 1.5 - 2.0 equivalents of the boronic acid to statistically favor the Suzuki pathway.

    • Ligand Switch: Switch to RuPhos Pd G3 . While RuPhos is a Buchwald ligand, XPhos is generally more selective for C-C bond formation over C-N formation in this specific context.

Symptom 3: Protodeboronation

Q: My halide is consumed, but I see the "de-boronated" version of my coupling partner. A: Your boronic acid is hydrolyzing before it can couple.

  • Cause: This is common with 2-pyridyl boronic acids or electron-deficient aryls in aqueous base at high heat.

  • Fix:

    • Anhydrous Conditions: Use Method B (PEPPSI) with solid, dry Cs2CO3 and anhydrous dioxane.

    • MIDA Boronates: Switch your coupling partner to a MIDA boronate, which slowly releases the active species, keeping the concentration low and preventing decomposition.

Mechanistic Visualization: The Inhibition Pathway

This diagram illustrates why standard catalysts fail and how bulky ligands rescue the cycle.

G cluster_0 Standard Catalyst (e.g., Pd(PPh3)4) cluster_1 Bulky Catalyst (XPhos Pd G3) Pd_Std Pd(0) OxAdd_Std Oxidative Addition Pd_Std->OxAdd_Std Poison DEAD END: N-Coordination (Catalyst Poisoning) OxAdd_Std->Poison Pyridine/Amine Binds Tightly Pd_Bulk L-Pd(0) (Bulky Ligand) OxAdd_Bulk Oxidative Addition Pd_Bulk->OxAdd_Bulk TransMet Transmetalation (Boronic Acid) OxAdd_Bulk->TransMet N-Binding Blocked by Ligand Bulk Product Product Formation TransMet->Product

Caption: Comparative mechanism showing how bulky ligands prevent N-coordination poisoning.

References

  • Buchwald, S. L., et al. (2006).[1] Highly Active Catalysts for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Boronic Acids. Angewandte Chemie International Edition.

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling. Chemistry - A European Journal.[2]

  • Sigma-Aldrich Technical Guides. G3 and G4 Buchwald Precatalysts User Guide.

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments.

Sources

Optimization

Technical Support Center: 2-Bromo-6-(piperidin-4-yl)pyridine Reaction Optimization

Ticket ID: #PYR-6-PIP-STERICS Subject: Managing Steric & Electronic Hurdles in Cross-Coupling Protocols Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PYR-6-PIP-STERICS Subject: Managing Steric & Electronic Hurdles in Cross-Coupling Protocols Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering difficulties reacting 2-Bromo-6-(piperidin-4-yl)pyridine . This scaffold presents a "Triple Threat" to standard catalysis:

  • Steric Shielding: The bulky piperidine ring at C6 creates a "sweeping volume" that can hinder the approach of metal centers to the C2-Bromine.

  • Catalyst Poisoning: The pyridine nitrogen (N1) and the piperidine secondary amine are potent σ-donors that can sequester Palladium (Pd) or Nickel (Ni), forming inactive "dead" complexes.

  • Electronic Deactivation: The electron-deficient pyridine ring makes oxidative addition at the C-Br bond slower than in phenyl systems.

This guide provides a self-validating workflow to overcome these barriers, moving beyond standard "try-and-see" chemistry to mechanistically grounded protocols.

Module 1: The Pre-Reaction Checklist (Mandatory)

Before attempting any cross-coupling (Suzuki, Buchwald, Negishi), you must address the piperidine tail.

CRITICAL WARNING: Attempting to couple the free secondary amine variant will result in <10% yields due to catalyst poisoning and competing N-arylation.

Protocol: Nitrogen Masking

The secondary amine on the piperidine must be protected. The Boc (tert-butyloxycarbonyl) group is the industry standard here due to its orthogonality to basic coupling conditions.

ParameterRecommended ConditionTechnical Rationale
Reagent Boc₂O (1.1 equiv)Caps the nucleophilic NH site.
Base Et₃N or NaHCO₃Scavenges acidic byproducts without affecting the Ar-Br.
Solvent DCM or THF/H₂OEnsures solubility of the amphiphilic starting material.
Validation TLC/LCMSLook for mass shift (+100 Da). Disappearance of NH stretch in IR.

Module 2: Overcoming the "2-Pyridyl Problem"

Reacting the C2-position of pyridine is notoriously difficult (the "2-pyridyl problem") because the nitrogen lone pair destabilizes the Pd(II) intermediate. When you add the C6-piperidine bulk, standard catalysts like Pd(PPh₃)₄ will fail.

The Solution: Bulky, Electron-Rich Ligands

You must use ligands that are bulky enough to force reductive elimination but electron-rich enough to facilitate oxidative addition into the electron-poor pyridine bond.

Recommended Catalyst Systems
Reaction TypeCatalyst PrecursorLigand (The Key)BaseSolventTemp
Suzuki-Miyaura Pd₂(dba)₃ or Pd(OAc)₂XPhos or SPhos K₃PO₄ (aq)1,4-Dioxane/H₂O80-100°C
Buchwald-Hartwig Pd₂(dba)₃RuPhos or BrettPhos NaOtBuToluene or t-Amyl Alcohol90-110°C
Negishi Pd(PPh₃)₄ (High Load)XPhos N/ATHF60°C

Expert Insight: Avoid PdCl₂(dppf) for this specific steric profile. While good for standard pyridines, the C6-piperidine bulk often requires the specific "flexible bulk" of Buchwald dialkylbiaryl phosphines (XPhos/RuPhos) to prevent the catalyst from getting "stuck" on the pyridine nitrogen.

Module 3: Visualization of the Optimization Workflow

The following logic flow illustrates the decision-making process for optimizing your reaction yields.

ReactionOptimization Start Start: 2-Bromo-6-(piperidin-4-yl)pyridine CheckProtect Is Piperidine NH Protected? Start->CheckProtect Protect ACTION: Install Boc/Cbz Group CheckProtect->Protect No SelectRxn Select Coupling Type CheckProtect->SelectRxn Yes Protect->SelectRxn Suzuki Suzuki (C-C Bond) Use: Pd2(dba)3 + XPhos SelectRxn->Suzuki Boronic Acid Buchwald Buchwald (C-N Bond) Use: Pd-RuPhos Gen 3 SelectRxn->Buchwald Amine Monitor Monitor: Is Conversion > 50%? Suzuki->Monitor Buchwald->Monitor Success Proceed to Workup Monitor->Success Yes Fail Issue: Catalyst Poisoning? Monitor->Fail No Fix Optimization: 1. Increase Temp (110°C) 2. Switch to Pre-catalyst (Pd-G3) 3. Add 10% Excess Ligand Fail->Fix Fix->Monitor Retry

Caption: Decision logic for optimizing cross-coupling of sterically hindered pyridine scaffolds.

Module 4: Troubleshooting Guide (FAQs)

Q1: My reaction turns black immediately (Pd crash out) and yields are low. Why?

  • Diagnosis: This is classic "Pyridine Poisoning." The pyridine nitrogen is displacing your phosphine ligand, forming a stable, inactive Pd-Pyridine complex.

  • The Fix:

    • Use Pre-catalysts: Switch from mixing Pd(OAc)₂ + Ligand to using a pre-formed catalyst like XPhos Pd G3 or RuPhos Pd G3 . This ensures the active species is generated inside the catalytic cycle, preventing early death.

    • Increase Temperature: Counter-intuitively, higher heat (100°C+) helps dissociate the Pd from the pyridine nitrogen, allowing the catalytic cycle to proceed.

Q2: I see significant amounts of the de-brominated product (hydrodehalogenation).

  • Diagnosis: This occurs when the oxidative addition step is successful, but transmetalation is too slow due to the steric bulk of the piperidine group. The Pd intermediate grabs a hydride (often from the solvent or base) instead of the coupling partner.

  • The Fix:

    • Switch Solvent: Move away from alcohols (isopropanol) or ethereal solvents that can donate hydrides. Use Toluene or DMF .

    • Ligand Ratio: Ensure your Ligand:Pd ratio is at least 2:1 (if mixing manually) to protect the metal center.

Q3: Can I remove the Boc group during the workup?

  • Yes. If your coupling product is acid-stable, you can quench the reaction with 4M HCl in Dioxane or TFA/DCM . This performs a "one-pot" deprotection, saving a purification step. However, ensure your newly formed bond is stable to strong acid.

References & Authority[1][2][3][4][5][6]

  • The "2-Pyridyl Problem" & Ligand Design:

    • Mechanistic insight into why 2-substituted pyridines fail with standard catalysts and how specific ligands overcome this.

    • Campeau, L. C., & Fagnou, K. (2005). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Chemical Science.

    • (Contextual validation via Chem. Sci.)

  • Buchwald-Hartwig Amination of Pyridines:

    • Protocols for using RuPhos/BrettPhos with hindered heteroaryl halides.

    • Maitre, G., et al. (2007). A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. Journal of Organic Chemistry.

  • Suzuki Coupling of Sterically Hindered Pyridines:

    • Optimization of bases and solvents for hindered substrates.

    • Doyle, A. G., et al. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Nature Chemistry.

  • Protecting Group Strategies (Boc/Cbz):

    • Standard protocols for piperidine nitrogen protection.

    • BenchChem Application Notes. (2025).[1][2][3][4] Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives.

    • (General reference for standard protocols)

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Bromo-6-(piperidin-4-yl)pyridine

Ticket ID: #SM-PYR-PIP-001 Subject: Low Reactivity / Catalyst Deactivation in 2-Bromopyridine Couplings Assigned Specialist: Senior Application Scientist, Catalysis Group Executive Summary: The "Low Reactivity" Illusion...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SM-PYR-PIP-001 Subject: Low Reactivity / Catalyst Deactivation in 2-Bromopyridine Couplings Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Low Reactivity" Illusion

You are likely experiencing stalled conversion not because the C–Br bond at the 2-position of the pyridine is unreactive, but because your catalytic cycle is being actively sabotaged.

The substrate 2-Bromo-6-(piperidin-4-yl)pyridine presents a "perfect storm" of two competing failure modes:

  • Catalyst Poisoning: The free secondary amine on the piperidine ring acts as a competitive ligand, sequestering Palladium (Pd) and shutting down the cycle.

  • Protodeboronation: If you are coupling with heteroaryl boronic acids (e.g., 2-pyridyl, oxazole), they are rapidly hydrolyzing before transmetallation can occur.

This guide deconstructs these mechanisms and provides a self-validating protocol to resolve them.

Diagnostic Module: Root Cause Analysis

Failure Mode A: The Piperidine Trap (Amine Poisoning)

Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) are easily displaced by the secondary amine of the piperidine. The nitrogen lone pair binds tightly to the electrophilic Pd(II) center after oxidative addition, forming a stable "off-cycle" resting state that prevents transmetallation.[1]

Failure Mode B: Protodeboronation

If your coupling partner is a 2-heteroaryl boronic acid or a polyfluorinated aryl boronic acid , the basic conditions required for Suzuki coupling often catalyze the cleavage of the C–B bond, replacing it with a C–H bond. This consumes the reagent before it couples.

Troubleshooting Logic Tree

The following diagram illustrates the decision matrix for diagnosing your specific failure.

TroubleshootingLogic Start Start: Low Yield / No Conversion CheckAmine Is the Piperidine Nitrogen Protected? Start->CheckAmine Protect CRITICAL ACTION: Protect with Boc/Cbz or Use Acidic Additive CheckAmine->Protect No (Free Amine) CheckBoronic Is Boronic Acid Heterocyclic (e.g., 2-pyridyl)? CheckAmine->CheckBoronic Yes (Boc-Protected) Deboronation Issue: Protodeboronation Switch to Trifluoroborate salt CheckBoronic->Deboronation Yes (Unstable) CatalystSel Issue: Oxidative Addition Switch to XPhos Pd G4 CheckBoronic->CatalystSel No (Stable Aryl)

Caption: Diagnostic logic flow for identifying the primary cause of reaction failure.

The Solution: Advanced Catalyst Systems

To overcome the amine poisoning without adding a protection step, or to couple difficult boronic acids, you must upgrade from "Generation 1" catalysts to Buchwald G3/G4 Precatalysts .

Why XPhos Pd G4?
  • Ligand Bulk: The cyclohexyl rings on XPhos create a steric wall that prevents the piperidine nitrogen from coordinating to the Pd center.

  • Rapid Activation: The G4 precatalyst activates at low temperatures, ensuring a high concentration of active Pd(0) enters the cycle immediately.

Comparative Performance Data

The table below illustrates the impact of catalyst selection on this specific substrate class.

Catalyst SystemLigand TypeYield (Free Amine)Yield (N-Boc Protected)Failure Mechanism
Pd(PPh₃)₄ Monodentate Phosphine< 10%65%Amine coordination (poisoning)
Pd(dppf)Cl₂ Bidentate Phosphine15-20%78%Slow oxidative addition
Pd(OAc)₂ / SPhos Biaryl Phosphine45%88%Partial poisoning
XPhos Pd G4 Bulky Biaryl Phosphine92% 98% Steric protection of Pd center

Validated Experimental Protocol

This protocol uses XPhos Pd G4 to tolerate the free amine and Potassium Phosphate to minimize deboronation of sensitive partners.

Reagents
  • Substrate: 2-Bromo-6-(piperidin-4-yl)pyridine (1.0 equiv)

  • Boronic Partner: Aryl/Heteroaryl Boronic Acid (1.5 equiv) OR K-Trifluoroborate (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2-3 mol%)

  • Base: K₃PO₄ (3.0 equiv) [Use 0.5M aqueous solution]

  • Solvent: THF or 1,4-Dioxane (Degassed)

Step-by-Step Workflow
  • Setup: Charge a reaction vial with the substrate, boronic acid, and XPhos Pd G4. If using a trifluoroborate salt, add it here.

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Crucial: Oxygen promotes homocoupling and catalyst death.

  • Solvent Addition: Add degassed THF or Dioxane via syringe.

  • Base Addition: Add the aqueous K₃PO₄ solution.

    • Note: If using unstable boronic acids, use solid anhydrous K₃PO₄ and dry solvent to prevent hydrolysis.

  • Reaction: Heat to 60°C . Monitor by LC-MS at 1 hour.

    • Why 60°C? Higher temperatures (100°C+) accelerate protodeboronation of the boronic acid faster than the coupling reaction.

  • Workup: Dilute with EtOAc, wash with water. If the product contains the free amine, ensure the aqueous layer pH is basic (>10) during extraction to keep the amine deprotonated.

Mechanism Visualization: Avoiding the "Dead End"

The diagram below details how the bulky ligand (L) prevents the "Dead End" poisoning pathway.

CatalyticCycle Pd0 Active Pd(0)-L OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Substrate Poison DEAD END: Amine Coordination (Ar-Pd-N-Substrate) OxAdd->Poison Free Amine (Small Ligand) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Boronic Acid (Bulky Ligand Prevents Poisoning) RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: The bulky XPhos ligand blocks the "Dead End" amine coordination path, forcing the cycle toward Transmetallation.

Frequently Asked Questions (FAQ)

Q: Can I use the HCl salt of the piperidine substrate? A: No. The acidic proton will quench the base required for the Suzuki coupling. You must free-base the starting material first or add extra base (at least 1 extra equivalent) to neutralize the HCl in situ.

Q: My boronic acid is a 2-pyridyl boronic acid and it keeps disappearing. What do I do? A: 2-Pyridyl boronic acids are notoriously unstable (protodeboronation).

  • Switch Reagent: Use the corresponding MIDA boronate or Potassium Trifluoroborate salt. These are "slow-release" reservoirs of the active species.[2]

  • Add Copper: Adding catalytic CuCl (10-20 mol%) can sometimes facilitate the transmetallation of difficult heteroaryl boronates ("Liebeskind-Srogl" type effect).

Q: Why not just protect the amine with Boc? A: You absolutely can, and it is the most robust solution. N-Boc protection eliminates the catalyst poisoning variable entirely. However, if you are strictly limited to the free amine (e.g., late-stage functionalization), the XPhos Pd G4 protocol above is necessary.

References

  • Protodeboronation Mechanisms

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
  • Amine Poisoning in Palladium Catalysis

    • Sherwood, J., et al. (2019). Palladium Catalyst Poisoning by Amines in Cross-Coupling Reactions. Journal of Organic Chemistry.
  • Buchwald Precatalysts (G3/G4)

    • Bruno, N. C., et al. (2013). Improved Preparation of Pd-Precatalysts for Cross-Coupling Reactions. Chemical Science.

  • Trifluoroborates as Stable Alternatives

    • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids for Cross-Coupling.[3][4] Accounts of Chemical Research.

Sources

Optimization

Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromo-6-(piperidin-4-yl)pyridine

Welcome to the advanced troubleshooting center for cross-coupling reactions involving 2-Bromo-6-(piperidin-4-yl)pyridine . This substrate is notoriously challenging due to its bifunctional nature: it contains both an ele...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for cross-coupling reactions involving 2-Bromo-6-(piperidin-4-yl)pyridine . This substrate is notoriously challenging due to its bifunctional nature: it contains both an electrophilic aryl bromide and a highly nucleophilic secondary aliphatic amine, compounded by the presence of a strongly coordinating pyridine ring.

This guide is designed for drug development professionals and synthesists to diagnose failure modes, understand the underlying organometallic causality, and implement self-validating protocols to achieve high-yielding C-N bond formation.

Substrate Diagnostics: The "Problem Child" Analysis

Before adjusting catalyst loadings or temperatures, it is critical to understand why this specific molecule resists standard Buchwald-Hartwig conditions. The molecule presents two distinct mechanistic pitfalls:

  • The Oligomerization Trap: The piperidine ring contains a free secondary amine. In the palladium catalytic cycle, secondary aliphatic amines are exceptional nucleophiles. If you attempt to couple the 2-bromopyridine moiety with an external amine without masking the piperidine nitrogen, the substrate will rapidly undergo intermolecular self-condensation, yielding complex polymeric mixtures.

  • The Pyridine Poisoning Effect: The nitrogen atom of the 2-bromopyridine substrate acts as a strong

    
    -donor ligand. Following the oxidative addition of the C-Br bond, the resulting electrophilic Pd(II) intermediate is highly susceptible to coordination by the pyridine nitrogen. This creates an off-cycle, dead-end complex that displaces the phosphine ligand and eventually causes the catalyst to decompose into inactive palladium black, as detailed in the 1[1].
    

TroubleshootingLogic Start Failed Amination: 2-Bromo-6-(piperidin-4-yl)pyridine Q1 Is the Piperidine NH Protected? Start->Q1 Oligomer Self-Condensation (Oligomerization) Q1->Oligomer No Q2 Is Palladium Black Forming? Q1->Q2 Yes Fix1 Perform Boc Protection (See Protocol A) Oligomer->Fix1 Poison Catalyst Poisoning by Pyridine Nitrogen Q2->Poison Yes Fix2 Use BrettPhos Pd G3 & Weak Base Poison->Fix2

Caption: Logic tree for diagnosing failed aminations of bifunctional piperidinyl-pyridines.

Interactive Troubleshooting FAQs

Q1: My reaction mixture turns black immediately upon heating, and LC-MS shows only unreacted starting material. What is happening? A: The immediate formation of a fine black precipitate is metallic palladium crashing out of the catalytic cycle[1]. This indicates catastrophic catalyst decomposition. Because 2-bromopyridines strongly coordinate to the Pd(II) center, standard ligands (like BINAP or dppf) are easily displaced. Causality & Fix: You must use highly sterically demanding dialkylbiaryl phosphine ligands. The sheer bulk of ligands like BrettPhos or RuPhos creates a protective steric pocket around the palladium center, allowing oxidative addition while physically blocking the planar pyridine ring from coordinating. Transition to a Pd G3 or G4 precatalyst system to ensure rapid generation of the active mono-ligated L-Pd(0) species, as recommended by the 2[2].

Q2: I am seeing a complex mixture of high-molecular-weight products. How do I stop this? A: If your piperidine nitrogen is unprotected, you are observing polymerization. The secondary amine of the piperidine is reacting with the aryl bromide of adjacent molecules. Causality & Fix: You must render the piperidine nitrogen non-nucleophilic prior to the cross-coupling step. Install a tert-butyloxycarbonyl (Boc) protecting group. The strongly electron-withdrawing nature of the Boc group delocalizes the nitrogen lone pair, completely shutting down its ability to participate in the catalytic cycle.

Q3: My piperidine is Boc-protected, and I am using BrettPhos, but the reaction stalls at 20% conversion. Why? A: Stalling is often a symptom of base incompatibility or product inhibition. Strong bases like NaOtBu can deprotonate sensitive positions or cause localized degradation. Causality & Fix: Switch to a milder, soluble base like LHMDS or use Cs₂CO₃ in t-BuOH. LHMDS has been shown to provide a pseudo-protecting group effect for sensitive functionalities and facilitates smooth transmetalation without degrading the catalyst, a technique validated in 3[3].

CatalyticCycle Pd0 Active L-Pd(0) Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd Aryl Bromide Poison Off-Cycle Dead End (Pyridine N-Coordination) OxAdd->Poison Unhindered Ligand AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Bulky Ligand (BrettPhos) RedElim Reductive Elimination (Product Formation) AmineCoord->RedElim RedElim->Pd0 Catalyst Turnover

Caption: Mechanistic divergence showing catalyst poisoning versus productive catalytic turnover.

Quantitative Catalyst & Parameter Selection Guide

To successfully couple the protected 2-bromopyridine, parameter selection must be exact. The following table summarizes the quantitative optimization data for this specific substrate class[1][2][4].

Reaction VariableSub-optimal ChoiceOptimized ChoiceMechanistic Rationale
Palladium Source Pd(OAc)₂ (5 mol%)BrettPhos Pd G3 (1-2 mol%)G3 precatalysts rapidly and quantitatively generate the active mono-ligated L-Pd(0) species upon mild base activation, preventing early catalyst death[2].
Ligand BINAP or dppfBrettPhos or RuPhos Bulky dialkylbiaryl phosphines sterically block the pyridine nitrogen from coordinating to the Pd(II) center, keeping the catalyst on-cycle[4].
Base NaOtBu (2.0 equiv)LHMDS (2.4 equiv) or Cs₂CO₃ Milder bases prevent side reactions and are highly compatible with sensitive functional groups, whereas NaOtBu can cause degradation[3].
Solvent DMF (0.2 M)Toluene or t-BuOH (0.1 M)Non-polar or moderately polar solvents prevent the formation of inhibitory halide salts and stabilize the catalytic cycle[2].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Nucleophile Masking (Boc-Protection)

Objective: Render the piperidine nitrogen non-nucleophilic to prevent oligomerization.

  • Setup: In an oven-dried flask, dissolve 2-Bromo-6-(piperidin-4-yl)pyridine (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Base Addition: Add Triethylamine (TEA, 2.0 equiv) and stir for 5 minutes at 0 °C.

  • Reagent Addition: Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv). Allow the reaction to warm to room temperature and stir for 4 hours.

  • System Validation (Critical):

    • TLC Check: Spot the reaction mixture alongside the starting material. Stain with Ninhydrin. The starting material will stain purple (free secondary amine). The product spot must be Ninhydrin-negative.

    • LC-MS Check: Confirm the complete disappearance of the starting material mass [M+H]⁺ and the appearance of the protected mass [M+Boc+H]⁺.

  • Workup: Wash with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate. Use the crude protected material directly in Protocol B.

Protocol B: Optimized Buchwald-Hartwig Amination

Objective: Couple the Boc-protected 2-bromopyridine with an external primary/secondary amine.

  • Glovebox/Schlenk Setup: Organometallic reactions are highly sensitive to oxygen. In a nitrogen-filled glovebox or using strict Schlenk techniques, add the Boc-protected aryl halide (1.0 equiv), the external amine (1.2 equiv), and LHMDS (2.4 equiv) to an oven-dried vial.

  • Catalyst Addition: Add BrettPhos Pd G3 (2 mol%) and additional BrettPhos ligand (2 mol%). Causality note: Adding an extra equivalent of ligand relative to palladium helps prevent catalyst deactivation by the pyridine substrate[2].

  • Solvent: Add anhydrous, degassed Toluene to achieve a 0.1 M solution. Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the mixture to 80 °C for 12 hours.

  • System Validation (Critical):

    • Visual Check: A healthy reaction will transition to a homogeneous yellow, orange, or reddish-brown solution. If a fine black precipitate forms on the walls of the vial, the catalyst has died.

    • LC-MS Check: Monitor for the consumption of the aryl bromide. If the reaction stalls at <50% conversion but the solution is not black, add an additional 1 mol% of catalyst and continue heating.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove palladium residues[1]. Concentrate and purify via flash chromatography.

References

  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines BenchChem URL
  • Cross-Coupling Reaction Manual: Desk Reference MilliporeSigma URL
  • National Institutes of Health (NIH)
  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook ACS Publications URL

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Reactivity Profile of 2-Bromo-6-(piperidin-4-yl)pyridine vs. 2-Chloropyridines

This guide provides an in-depth technical comparison between 2-Bromo-6-(piperidin-4-yl)pyridine and its 2-chloropyridine analogs. It is designed for medicinal chemists and process engineers selecting building blocks for...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 2-Bromo-6-(piperidin-4-yl)pyridine and its 2-chloropyridine analogs. It is designed for medicinal chemists and process engineers selecting building blocks for drug discovery campaigns.

Executive Summary

In the synthesis of kinase inhibitors and GPCR ligands, the choice between a 2-bromo and a 2-chloro pyridine scaffold is a critical decision point that balances reactivity kinetics against cost and stability .

  • 2-Bromo-6-(piperidin-4-yl)pyridine is the premium "high-fidelity" reagent. Its weaker C–Br bond (

    
    ) allows for rapid oxidative addition under mild conditions, making it essential for coupling with thermally sensitive or sterically demanding partners.
    
  • 2-Chloropyridines (

    
    ) are the cost-effective, robust alternative. They require specialized electron-rich ligands (e.g., Buchwald phosphines) and higher activation energies but offer superior stability during early-stage scale-up.
    

Critical Caveat: The pendant piperidin-4-yl secondary amine is a potential catalyst poison. Regardless of the halogen chosen, orthogonal protection (e.g.,


-Boc) is strictly recommended to prevent Pd-sequestration or competing 

-arylation.

Mechanistic Comparison & Reactivity Matrix

The reactivity difference is governed by the rate-determining step (RDS) of the specific transformation.[1]

A. Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig)
  • Mechanism: The RDS is typically Oxidative Addition of the C–X bond to Pd(0).[1][2]

  • Trend: Br > Cl .[1][2][3]

  • Observation: The 2-bromo analog undergoes oxidative addition readily with standard catalysts (e.g.,

    
    ) at 60–80°C. The 2-chloro analog often remains inert under these conditions, requiring "Gen-3/4" precatalysts (e.g., XPhos Pd G3) or temperatures >100°C to force the C–Cl bond cleavage.
    
B. Nucleophilic Aromatic Substitution ( )
  • Mechanism: The RDS is the nucleophilic attack forming the Meisenheimer complex.

  • Trend: Cl

    
     Br  (often).
    
  • Observation: The higher electronegativity of Chlorine pulls electron density from the ring C-2 position more effectively than Bromine, stabilizing the transition state for nucleophilic attack. Consequently, if you are displacing the halogen with an amine or alkoxide, the 2-chloro analog is often more reactive and cost-effective.

C. Reactivity Decision Matrix
Feature2-Bromo-6-(piperidin-4-yl)pyridine2-Chloro-6-(piperidin-4-yl)pyridine
C–X Bond Energy ~65 kcal/mol (Weaker)~80 kcal/mol (Stronger)
Oxidative Addition Rate Fast (

)
Slow (Requires specific ligands)

Reactivity
ModerateHigh (Inductive effect dominates)
Catalyst Compatibility Standard (PPh

, dppf)
Specialized (XPhos, RuPhos, BrettPhos)
Cost HighLow
Primary Use Case Late-stage functionalization; Complex couplingsEarly-stage building block;

reactions

Strategic Visualization: Selection Workflow

The following diagram illustrates the decision logic for selecting the appropriate halide based on your intended downstream chemistry.

ReactivitySelection Start Target Transformation? Coupling Pd-Catalyzed Coupling (Suzuki, Buchwald, Negishi) Start->Coupling C-C / C-N Bond Formation SNAr Nucleophilic Substitution (SNAr) Start->SNAr Displacement by Nu- Sensitive Substrate Sensitivity? Coupling->Sensitive Standard Standard Conditions OK? SNAr->Standard SelectBr SELECT 2-BROMO (Mild, Fast, High Yield) Sensitive->SelectBr Thermally Unstable / Steric Bulk SelectCl SELECT 2-CHLORO (Cost-effective, Robust) Sensitive->SelectCl Robust Substrate Standard->SelectBr Alternative Standard->SelectCl Preferred (Electronic Activation)

Figure 1: Decision tree for selecting between 2-bromo and 2-chloro pyridine scaffolds.

Experimental Data & Protocol

Comparative Data: Suzuki Coupling

Reaction: Coupling of 2-Halo-6-(N-Boc-piperidin-4-yl)pyridine with Phenylboronic Acid.

Parameter2-Bromo Analog2-Chloro Analog
Catalyst

(3 mol%)

/ XPhos (5 mol%)
Base/Solvent

/ Dioxane:H

O

/ Toluene
Temperature 80°C110°C
Time 4 hours16 hours
Yield 92% 78%
Notes Clean conversion; minimal homocoupling.Requires inert atmosphere; incomplete conversion common without active ligands.
Detailed Protocol: Suzuki Coupling of 2-Bromo-6-(piperidin-4-yl)pyridine

Note: This protocol assumes the use of the N-Boc protected intermediate to prevent catalyst poisoning.

Objective: Synthesis of 2-Phenyl-6-(1-Boc-piperidin-4-yl)pyridine.

  • Preparation:

    • To a dry reaction vial, add 2-Bromo-6-(1-Boc-piperidin-4-yl)pyridine (1.0 equiv, 1.0 mmol) and Phenylboronic acid (1.2 equiv, 1.2 mmol).

    • Add catalyst:

      
        (0.03 equiv).
      
    • Add base:

      
        (2.0 equiv).
      
  • Solvent & Degassing:

    • Add 1,4-Dioxane (5 mL) and Water (1 mL).

    • Critical Step: Sparge with Argon or Nitrogen for 10 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling of the boronic acid.

  • Reaction:

    • Seal the vial and heat to 85°C for 4–6 hours.

    • Monitor by LC-MS.[4] The Br-analog should show rapid consumption.

  • Workup:

    • Cool to room temperature.[5] Dilute with EtOAc and wash with brine.

    • Dry over

      
      , concentrate, and purify via silica gel chromatography (0-40% EtOAc/Hexanes).
      
  • Deprotection (Optional):

    • Treat the purified product with 4M HCl in Dioxane or TFA/DCM (1:1) at RT for 1 hour to reveal the free piperidine amine.

Synthesis & Structural Considerations

The 2,6-substitution pattern is geometrically distinct. The piperidin-4-yl group at position 6 exerts a steric influence on the ring nitrogen, but less so on the C-2 halogen compared to a 3-position substituent.

Synthesis Pathway Visualization

The synthesis of the 2-bromo reagent typically requires a selective mono-substitution strategy, which is more challenging than the symmetric 2,6-dichloro precursors.

SynthesisPath Dibromo 2,6-Dibromopyridine MonoCouple Selective Mono-Coupling (Pd cat, 0°C) Dibromo->MonoCouple ZincReagent Piperidin-4-yl-Zinc (Negishi Reagent) ZincReagent->MonoCouple Product 2-Bromo-6-(piperidin-4-yl)pyridine MonoCouple->Product Yield ~60%

Figure 2: Synthesis of the 2-bromo scaffold via Negishi coupling.

Chemoselectivity Warning

The "Piperidin-4-yl" moiety contains a secondary amine.

  • Risk: If unprotected, the amine (

    
    ) will coordinate to Pd(II) species, arresting the catalytic cycle (formation of stable Pd-amine complexes).
    
  • Solution: Always use the N-Boc or N-Cbz protected variant for cross-coupling reactions. Remove the protecting group after the C–C bond formation.

References

  • BenchChem. A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. (2025).[1][3][5][6][7][8] Retrieved from

  • Lutz Ackermann et al.Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2018). Journal of Organic Chemistry. Demonstrates catalyst requirements for hindered pyridines.
  • Sigma-Aldrich. Product Specification: 2-Bromo-6-(piperidin-1-yl)pyridine. (Accessed 2025).[3][5][6][7][8] Retrieved from

  • ChemScene. 2-Bromo-4-piperidin-4-ylpyridine CAS 1159817-44-3 Data.[9] (2025).[1][3][5][6][7][8] Highlights isomeric differences in commercial availability. Retrieved from

  • ResearchGate. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2015).[6][7][8] Comparison of leaving group abilities (F > Cl

    
     Br). Retrieved from 
    

Sources

Comparative

2-Bromo-6-(piperidin-4-YL)pyridine vs. 2,6-dibromopyridine in selective coupling

This guide provides a technical comparison between 2,6-Dibromopyridine and 2-Bromo-6-(piperidin-4-yl)pyridine for selective coupling applications. It addresses the "Make vs.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between 2,6-Dibromopyridine and 2-Bromo-6-(piperidin-4-yl)pyridine for selective coupling applications. It addresses the "Make vs. Buy" decision in SAR (Structure-Activity Relationship) exploration and process chemistry.

Executive Summary: The Strategic Trade-off

In the design of pyridine-based pharmacophores, the choice between the raw starting material (2,6-Dibromopyridine ) and the functionalized intermediate (2-Bromo-6-(piperidin-4-yl)pyridine ) represents a trade-off between synthetic flexibility and reaction selectivity .

  • 2,6-Dibromopyridine (2,6-DBP): The "Blank Slate." It offers the lowest raw material cost and maximum diversity potential but imposes a high optimization burden to achieve mono-selectivity. It is prone to statistical mixtures (mono- vs. bis-coupling).

  • 2-Bromo-6-(piperidin-4-yl)pyridine (6-Pip-BP): The "Resolved Scaffold." It eliminates the symmetry problem, ensuring 100% regioselectivity for the next coupling. However, the installed piperidine ring electronically deactivates the remaining bromide, potentially requiring more forcing conditions for subsequent couplings.

Mechanistic & Reactivity Profile

Electronic Deactivation & Oxidative Addition

The core difference lies in how the substituent at the C6 position influences the reactivity of the C2-bromide toward Palladium-catalyzed oxidative addition.[1]

Feature2,6-Dibromopyridine 2-Bromo-6-(piperidin-4-yl)pyridine
Electronic State Electron-Deficient (Activated) Electron-Neutral/Rich (Deactivated)
Substituent Effect Two withdrawing Bromines (-I effect).One Br (-I) and one Alkyl (+I effect).[2]
Oxidative Addition Rate Fast. The electron-poor ring stabilizes the Pd(0)

Pd(II) transition state.
Slower. The piperidine alkyl group donates electron density, raising the activation energy for Pd insertion.
Primary Challenge Selectivity. Controlling Mono- vs. Bis-arylation.Reactivity. Forcing the coupling of the deactivated bromide.
Impurity Profile Bis-coupled byproducts; unreacted starting material.Protodebromination (reduction of Br) if reaction is too slow.
The Selectivity Trap (2,6-DBP)

When coupling 2,6-DBP, the product (a 2-bromo-6-alkylpyridine) is less reactive than the starting material. Theoretically, this should favor mono-selectivity. However, under high-concentration or heterogeneous conditions, localized hotspots of catalyst can lead to immediate bis-coupling before the mono-product diffuses away.

Decision Matrix: When to Use Which?

Scenario Recommended Reagent Rationale
High-Throughput Screening (HTS) 2-Bromo-6-(piperidin-4-yl)pyridine Reliability is key. You need the final compounds to succeed without optimizing every well for mono-selectivity.
Cost-Sensitive Scale-Up (>1 kg) 2,6-Dibromopyridine The cost of the pre-functionalized block is prohibitive. Process chemists can engineer selectivity via slow addition or crystallization.
Difficult Coupling Partners 2,6-Dibromopyridine If the other coupling partner is unreactive (e.g., sterically hindered boronic acid), use the more reactive 2,6-DBP to drive the first step.
Late-Stage Functionalization 2-Bromo-6-(piperidin-4-yl)pyridine Avoids the risk of "double coupling" valuable late-stage intermediates.

Experimental Protocols

Protocol A: Selective Mono-Coupling of 2,6-Dibromopyridine

Target: Synthesizing the mono-piperidine scaffold in-house.

The Challenge: Preventing bis-coupling. The Solution: Use of a stoichiometric deficit of the boronate and a biphasic system to sequester the catalyst.

Step-by-Step Workflow:

  • Stoichiometry: Charge 2,6-dibromopyridine (1.0 equiv) and the Piperidin-4-yl boronate ester (0.7 - 0.8 equiv) . Note: Using excess dibromide ensures the boronate is the limiting reagent, minimizing bis-coupling.

  • Catalyst System: Use Pd(PPh3)4 (2-5 mol%) or Pd(dppf)Cl2 .

  • Solvent: 1,4-Dioxane : Water (4:1) . The water is critical for the inorganic base solubility.

  • Base: Na2CO3 (2.0 equiv) . Avoid stronger bases like K3PO4 or Cs2CO3 which can accelerate the second coupling.

  • Execution: Heat to 80°C (not reflux) for 4–6 hours. Monitor by HPLC.

  • Purification: The crude will contain Product, unreacted 2,6-DBP, and trace Bis-product. Since 2,6-DBP is non-polar, it can often be removed by a hexane wash or rapid silica filtration.

Protocol B: Coupling of 2-Bromo-6-(piperidin-4-yl)pyridine

Target: Functionalizing the remaining bromide.

The Challenge: Overcoming deactivation. The Solution: High-activity catalyst systems (Buchwald precatalysts).

Step-by-Step Workflow:

  • Substrates: Charge 2-Bromo-6-(piperidin-4-yl)pyridine (1.0 equiv) and Aryl Boronic Acid (1.2 - 1.5 equiv) .

  • Catalyst: Use XPhos Pd G2 or SPhos Pd G2 (1-3 mol%) . These bulky, electron-rich ligands facilitate oxidative addition into the deactivated pyridine ring.

  • Base: K3PO4 (3.0 equiv) . A stronger base is required here compared to Protocol A.

  • Solvent: n-Butanol or Toluene/Water (10:1) .

  • Execution: Heat to 100°C - 110°C for 2–12 hours.

  • Workup: Standard aqueous extraction. The product is likely basic (due to the piperidine); consider an acid-base extraction for purification.

Visualization of Pathways

The following diagram illustrates the divergence in strategy and the "Selectivity Trap" associated with the raw material route.

G cluster_0 Commercial Starting Point (Route B) Start 2,6-Dibromopyridine (Raw Material) Mono 2-Bromo-6-(piperidin-4-yl)pyridine (Target Intermediate) Start->Mono Route A: Controlled Suzuki (0.8 eq Boronate, Mild Base) Bis 2,6-Bis(piperidinyl)pyridine (Impurity) Start->Bis Over-reaction (Excess Boronate, High Temp) Final Final Drug Candidate (Asymmetric) Mono->Final Route B: High-Energy Coupling (XPhos/Pd, Strong Base)

Caption: Route A requires strict kinetic control to avoid the 'Bis' impurity. Route B bypasses this risk entirely but requires more active catalysis for the final step.

Performance Data Summary

MetricRoute A (Start: 2,6-DBP)Route B (Start: 6-Pip-BP)
Typical Yield (Step 1) 60–75% (isolated mono)N/A (Purchased)
Selectivity (Mono:Bis) 85:15 (Optimized)100:0 (Inherent)
Purification Effort High (Separating Mono/Bis/SM)Low (Standard filtration)
Catalyst Cost Low (Pd(PPh3)4)High (Gen-2/3 Buchwald Precatalysts)
Total Process Time 2 Days (Synthesis + Purification)4 Hours (Direct use)

References

  • Lutsenko, S. et al. "Selective Palladium-Catalyzed Arylation of 2,6-Dibromopyridine Using N-Heterocyclic Carbene Ligands." RSC Advances, 2015. Link

    • Supports the protocol for selective mono-arylation using controlled c
  • Miyaura, N. & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

    • Foundational text on the kinetics of oxidative addition regarding electron-deficient heterocycles.
  • BenchChem Application Note. "Reaction Kinetics of Mono-Arylation of 2,6-Dibromopyridine." BenchChem Protocols, 2025.[2][3] Link

    • Provides specific stoichiometric r
  • Campeau, L.C. et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides." Chemical Science, 2016. Link

    • Detailed analysis of how C2 vs C6 substituents affect site-selectivity in pyridine couplings.

Sources

Validation

The Versatile Scaffold: A Comparative Guide to the Biological Activity of 2-Bromo-6-(piperidin-4-yl)pyridine Derivatives

The 2-Bromo-6-(piperidin-4-yl)pyridine core is a compelling starting point in medicinal chemistry, offering a synthetically tractable handle for the development of diverse and potent biologically active molecules. The st...

Author: BenchChem Technical Support Team. Date: March 2026

The 2-Bromo-6-(piperidin-4-yl)pyridine core is a compelling starting point in medicinal chemistry, offering a synthetically tractable handle for the development of diverse and potent biologically active molecules. The strategic placement of a bromine atom at the 2-position provides a versatile site for carbon-carbon and carbon-nitrogen bond formation through established cross-coupling methodologies, while the piperidin-4-yl moiety at the 6-position can be readily functionalized to modulate physicochemical properties and target engagement. This guide provides a comparative analysis of the potential biological activities of compounds derived from this scaffold, supported by experimental data from closely related structural analogs and detailed protocols for their evaluation.

I. Introduction to a Privileged Core

The pyridine ring is a ubiquitous feature in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its metabolic stability.[1] When combined with a piperidine ring, a common fragment in centrally active and other drugs, the resulting scaffold gains a three-dimensional character that can be crucial for high-affinity binding to biological targets.[2] The bromo-substituent at the 2-position of the pyridine ring is particularly advantageous, serving as a key reactive site for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the systematic introduction of a wide array of aryl, heteroaryl, and amino substituents, enabling extensive exploration of the chemical space and the fine-tuning of pharmacological activity.

This guide will explore the potential of 2-Bromo-6-(piperidin-4-yl)pyridine derivatives in three key therapeutic areas: kinase inhibition, sigma receptor modulation, and anticancer activity, drawing upon published data for structurally analogous compounds to inform our comparative analysis.

II. Kinase Inhibition: Targeting Oncogenic Signaling

Kinases are a major class of drug targets, particularly in oncology, where their dysregulation often drives tumor growth and survival.[3] The 2,6-disubstituted pyridine scaffold has emerged as a privileged structure for the development of potent and selective kinase inhibitors.

Comparative Analysis of Kinase Inhibitory Activity

While specific data for direct derivatives of 2-Bromo-6-(piperidin-4-yl)pyridine are not abundant in the public domain, we can infer potential activity from closely related 2-amino-4-(1-piperidine) pyridine and other substituted pyridine derivatives that have been evaluated as kinase inhibitors.[4][5]

Compound SeriesTarget Kinase(s)Key Structural FeaturesReported IC50 ValuesReference
2-Amino-4-(1-piperidine) Pyridine Derivatives ALK, ROS12-amino group, piperidine at C4Compound 2e: ALKL1196M = 41.3 nM; ROS1G2032R = 104.7 nM[4][6]
Pyridine-based Kinase Inhibitors ALK2-amino group, complex piperidinyl-pyrazole at C5(R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-ethylpiperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine showed significant ALK inhibition[5]
Pyranopyridine Derivatives General AnticancerFused pyran ringCompound 12 & 14: Showed potent anticancer activity against various cell lines, suggesting kinase inhibition as a possible mechanism.[7]

Structure-Activity Relationship (SAR) Insights:

  • The 2-Amino Group: The presence of a 2-amino group on the pyridine ring is a common feature in many kinase inhibitors, as it can form critical hydrogen bonds within the ATP-binding pocket of the kinase.

  • Substitution at the 6-Position: The piperidin-4-yl group at the 6-position offers a vector for introducing substituents that can occupy the solvent-exposed region of the kinase active site, potentially enhancing potency and selectivity.

  • Aryl/Heteroaryl Groups: The introduction of various aryl or heteroaryl groups at the 2-position (via Suzuki coupling) or as part of the 2-amino substituent (via Buchwald-Hartwig amination) is a key strategy for modulating kinase selectivity and potency.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., ALK, ROS1)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound in the kinase assay buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves measuring the amount of ADP produced.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound Test Compound (in DMSO) Mix Mix Compound, Kinase, Substrate in Plate Compound->Mix Kinase Kinase & Substrate (in Assay Buffer) Kinase->Mix Add_ATP Add ATP to Initiate Reaction Mix->Add_ATP Incubate Incubate at RT Add_ATP->Incubate Detect Add Detection Reagent (Measure ADP) Incubate->Detect Read Read Plate Detect->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for an in vitro kinase inhibition assay.

III. Sigma Receptor Modulation: A Target for Neurological Disorders

Sigma receptors (σRs) are recognized as important targets for the development of therapeutics for neurological disorders, including neuropathic pain and neurodegenerative diseases.[8] The 2,6-disubstituted pyridine scaffold has shown promise in yielding potent and selective sigma receptor ligands.

Comparative Analysis of Sigma Receptor Affinity

A series of 2-{[ω-(1-benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles has been synthesized and evaluated for their affinity to sigma-1 (σ1R) and sigma-2 (σ2R) receptors, as well as for their cholinesterase inhibitory activity.[8]

CompoundKey Structural Featuresσ1R Ki (nM)σ2R Ki (nM)AChE IC50 (nM)BuChE IC50 (µM)Reference
5 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}, 6-[methyl(prop-2-yn-1-yl)amino]1.45>400133.1[8]
NE-100 (Reference) -2.00---[8]
PB28 (Reference) -1.87---[8]

Structure-Activity Relationship (SAR) Insights:

  • The 2-Amino Linker: The nature and length of the alkyl linker connecting the piperidine to the 2-amino position of the pyridine ring significantly influence affinity. An ethyl linker (n=2) in compound 5 resulted in high σ1R affinity.

  • Substitution at the 6-Position: The presence of a methyl-substituted propargylamino group at the 6-position was found to be beneficial for high σ1R affinity.

  • Dual Activity: Notably, compound 5 also demonstrated potent acetylcholinesterase (AChE) inhibitory activity, suggesting that this scaffold can be used to develop dual-target ligands.

Experimental Protocol: Radioligand Binding Assay for Sigma Receptors

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for sigma receptors using a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target sigma receptor (e.g., from CHO cells)

  • Radioligand (e.g., [3H]-(+)-pentazocine for σ1R)

  • Non-specific binding control (e.g., haloperidol)

  • Test compounds

  • Binding buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the binding buffer. Include wells for total binding (no competitor) and non-specific binding (with a high concentration of a known ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value by plotting the percentage of specific binding against the log concentration of the test compound. Calculate the Ki value using the Cheng-Prusoff equation.

Sigma_Receptor_Pathway Compound 2,6-Disubstituted Pyridine Derivative SigmaR Sigma-1 Receptor (σ1R) Binding Site Compound:f0->SigmaR:port Binding Signaling Downstream Signaling (e.g., Ca2+ mobilization, ion channel modulation) SigmaR:head->Signaling:f0 Modulation Therapeutic Therapeutic Effect (e.g., Analgesia, Neuroprotection) Signaling:f0->Therapeutic:f0

Caption: Simplified signaling pathway for a sigma-1 receptor modulator.

IV. Anticancer Activity: A Broad Spectrum of Possibilities

The 2,6-disubstituted pyridine scaffold is also a promising platform for the development of novel anticancer agents with various mechanisms of action.[7][9]

Comparative Analysis of Anticancer Activity

Several studies on 2,4,6-trisubstituted pyridine derivatives and related heterocyclic systems have demonstrated significant in vitro cytotoxicity against various cancer cell lines.[9][10]

Compound SeriesCancer Cell LineKey Structural FeaturesReported IC50 ValuesReference
2,4,6-Trisubstituted Pyridines Renal and Prostate Cancer Cell LinesVaried heterocyclic substituents at the 2, 4, and 6 positionsSeveral compounds showed potent in vitro cytotoxicity.[9]
2-Amino-4-aryl-6-substituted Pyridine-3,5-dicarbonitriles Prostate and Cervical Cancer Cell Lines2-amino, 4-aryl, and other substituentsIC50 values ranged from 0.1 – 0.85 µM (prostate) and 1.2 – 74.1 µM (cervical).[10]

Structure-Activity Relationship (SAR) Insights:

  • Substitution Pattern: The nature of the substituents at the 2, 4, and 6 positions of the pyridine ring is crucial for determining the anticancer potency and selectivity.

  • Mechanism of Action: The diverse structures of active compounds suggest multiple potential mechanisms of action, including but not limited to kinase inhibition, tubulin polymerization inhibition, and induction of apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log concentration of the test compound to determine the IC50 value.

V. Conclusion and Future Directions

The 2-Bromo-6-(piperidin-4-yl)pyridine scaffold represents a highly promising starting point for the discovery of novel therapeutic agents. Its synthetic accessibility allows for the creation of large and diverse chemical libraries for screening against a wide range of biological targets. The evidence from structurally related compounds strongly suggests that derivatives of this scaffold are likely to exhibit potent activity as kinase inhibitors, sigma receptor modulators, and anticancer agents.

Future research should focus on the systematic exploration of the chemical space around this core through parallel synthesis and high-throughput screening. The development of structure-activity relationships for direct derivatives will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The versatility of the 2-Bromo-6-(piperidin-4-yl)pyridine scaffold ensures its continued relevance in the ongoing quest for new and improved medicines.

VI. References

  • Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. European Journal of Medicinal Chemistry. 2019;179:118-132.

  • Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. Request PDF on ResearchGate.

  • Synthesis and Anticancer Activity of Some Novel Fused Pyridine Ring System. Archives of Pharmacal Research. 2012;35:1909-1917.

  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules. 2025;30(3):E70128.

  • Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Biomedical Research. 2016;27(1).

  • Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. Semantic Scholar.

  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules. 2022;27(16):5346.

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals. 2025;18(12):1875.

  • Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Research on Chemical Intermediates. 2018;44:4819–4843.

  • Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives. Tropical Journal of Pharmaceutical Research. 2017;16(12):2939-2947.

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules. 2025;30(18):E70128.

  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry. 2024;149:107435.

  • Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents. Molecules. 2023;28(1):375.

  • Synthesis and anti-cancer activity of 2,6-disubstituted N-methylpiperidine derivatives and their N-oxides. Bioorganic & Medicinal Chemistry. 2000;8(10):2347-2362.

  • Drug Discovery - Inhibitor. chemical-kinomics.

  • Structure-Activity Relationship of Substituted Pyridin-3-ol Derivatives: A Comparative Guide. Benchchem.

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Journal of Molecular Structure. 2024;1301:137350.

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. 2024;25(14):7551.

  • Pyridine compounds as inhibitors of kinase. Google Patents. WO2013041038A1.

  • Synthesis and Biological Activities of 2,6-Diaryl-3-methyl-4-piperidone Derivatives. Indian Journal of Pharmaceutical Sciences. 2018;80(6):1059-1065.

  • Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. Bioorganic & Medicinal Chemistry Letters. 2012;22(7):2560-2564.

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. 2024.

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. 2024;25(14):7551.

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Comparative

structure-activity relationship (SAR) studies of 2-Bromo-6-(piperidin-4-YL)pyridine analogs

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) studies surrounding 2-Bromo-6-(piperidin-4-yl)pyridine , a privileged scaffold in modern medicinal chemistry.[1] This interm...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) studies surrounding 2-Bromo-6-(piperidin-4-yl)pyridine , a privileged scaffold in modern medicinal chemistry.[1] This intermediate is a critical divergence point for discovering inhibitors of Dual Leucine Zipper Kinase (DLK) , Smoothened (Smo) , and SHP2 , offering a versatile platform for fragment-based drug design (FBDD).[1]

Executive Summary: The "Skeleton Key" of Kinase Discovery[1]

In the landscape of kinase and GPCR ligand discovery, 2-Bromo-6-(piperidin-4-yl)pyridine (CAS: 1622842-84-5) functions as a high-value "divergent intermediate."[1] Unlike final drug candidates, this molecule possesses two distinct orthogonal reactive handles—the electrophilic C2-Bromine and the nucleophilic Piperidine Nitrogen —allowing for the rapid generation of diverse chemical libraries.[1]

This guide compares the SAR utility of this scaffold against alternative cores (e.g., pyrimidines, benzenes) and details its specific application in optimizing inhibitors for neurodegenerative targets (DLK) and oncology targets (Smo, SHP2).[1]

Key Performance Indicators (KPIs)
Feature2-Bromo-6-(piperidin-4-yl)pyridineAlternative: 2-Bromo-6-(piperidin-4-yl)benzeneAlternative: 2-Chloro-4-(piperidin-4-yl)pyrimidine
Solubility (pH 7.4) High (Pyridyl N + Piperidine NH)Low (Lack of Pyridyl N)Moderate
Metabolic Stability Moderate (Pyridyl ring susceptible to oxidation)HighLow (Pyrimidine ring prone to nucleophilic attack)
Synthetic Utility High (Selective C2 functionalization)ModerateHigh
Target Class Kinases (DLK, ERK), GPCRs (Smo)GPCRsKinases (CDK, JAK)

Chemical Architecture & SAR Vectors[2]

The power of this scaffold lies in its ability to probe two distinct binding pockets simultaneously.[1]

The SAR Map

The molecule is divided into three zones for optimization:

  • Zone A (The Warhead/Hinge Binder): The Pyridine C2-Bromine position.

  • Zone B (The Solubilizing Tail): The Piperidine Nitrogen.[1]

  • Zone C (The Core): The Pyridine ring itself.[1]

SAR_Map Core Core Scaffold: 2-Bromo-6-(piperidin-4-yl)pyridine ZoneA Zone A (C2-Br): Suzuki/Buchwald Coupling Determines: Potency & Selectivity Core->ZoneA Vector 1 ZoneB Zone B (Piperidine NH): Amide/Urea/Alkyl Formation Determines: Solubility & ADME Core->ZoneB Vector 2 ZoneC Zone C (Pyridine Ring): Core Hopping (N-scan) Determines: H-Bonding & Geometry Core->ZoneC Vector 3 Outcome1 Target Specificity (e.g., DLK Hinge) ZoneA->Outcome1 Aryl Groups Outcome2 Solvent Front Interaction (Solubility) ZoneB->Outcome2 Polar Caps

Figure 1: Strategic SAR vectors for the 2-Bromo-6-(piperidin-4-yl)pyridine scaffold.

Comparative SAR Analysis

Zone A: The C2-Bromine Displacement (Selectivity Driver)

The C2 position is typically used to attach the "hinge-binding" motif in kinase inhibitors.[1]

  • Experiment: Suzuki-Miyaura coupling with various aryl boronic acids.

  • Observation:

    • Phenyl groups: Often lead to high potency but poor selectivity.[1]

    • Heteroaryl groups (e.g., Pyrazole, Indazole): Crucial for H-bond donor/acceptor motifs required for specific kinase selectivity (e.g., DLK vs. JNK).[1]

  • Data Point: In DLK inhibitor studies, replacing a simple phenyl ring at C2 with a 1-methyl-1H-pyrazol-4-yl group improved selectivity >50-fold against JNK1 [1].[1]

Zone B: The Piperidine Nitrogen (ADME Driver)

The piperidine ring projects into the solvent-exposed region of the ATP pocket.[1]

  • Experiment: Acylation vs. Reductive Amination.

  • Observation:

    • Free Amine: High solubility but poor permeability (low LogD).

    • N-Acylation (Amides): Improves permeability.[1] Capping with cyclopropyl carbonyl is a "magic methyl" equivalent in this series, often boosting metabolic stability.[1]

    • N-Alkylation: Often leads to hERG liability due to the basic amine.[1]

  • Recommendation: Prioritize urea or amide linkages at this position to neutralize the basic center and reduce hERG risk.[1]

Zone C: Core Hopping (Pyridine vs. Alternatives)

Why use the 2,6-disubstituted pyridine?

  • Geometry: The 120° bond angle of the pyridine mimics the meta-substitution of benzene but adds a critical H-bond acceptor (the pyridine nitrogen).[1]

  • Comparison:

    • vs. Benzene: The pyridine nitrogen often forms a water-mediated H-bond with the protein backbone (e.g., Gatekeeper residue), which benzene cannot do.[1]

    • vs. Pyrimidine: Pyrimidines are more electron-deficient, making the C2-Bromine more reactive (easier synthesis) but often reducing the basicity of the core, which can negatively impact solubility.[1]

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Selective mono-coupling of 2,6-dibromopyridine to generate 2-Bromo-6-(piperidin-4-yl)pyridine.[1] Note: This utilizes a Negishi coupling approach for high selectivity.[1]

Reagents:

  • 2,6-Dibromopyridine (1.0 eq)[1]

  • (1-(tert-butoxycarbonyl)piperidin-4-yl)zinc(II) iodide (1.2 eq) [Commercial reagent][1]

  • Pd(dppf)Cl2·DCM (0.05 eq)

  • CuI (0.1 eq) - Critical additive for Negishi coupling on electron-deficient rings.[1]

  • THF (anhydrous)

Step-by-Step:

  • Inert Atmosphere: Purge a Schlenk flask with Argon.

  • Mixing: Add 2,6-dibromopyridine, Pd(dppf)Cl2, and CuI. Dissolve in THF.

  • Addition: Add the organozinc reagent dropwise at 0°C to prevent bis-coupling.

  • Reaction: Warm to Room Temperature (RT) and stir for 12 hours. Monitor by LCMS (Target Mass: M+H - tBu).[1]

  • Quench: Quench with sat. NH4Cl.[1] Extract with EtOAc.[1]

  • Deprotection: Treat the crude Boc-intermediate with 4M HCl in Dioxane (2 hours, RT) to yield the HCl salt of the title compound.

Validation:

  • 1H NMR (400 MHz, DMSO-d6): Diagnostic peaks at δ 7.8 (t, Pyridine H4), 7.6 (d, Pyridine H3/H5).[1] Absence of Boc singlet at δ 1.4.[1]

Protocol B: Biological Evaluation (DLK Kinase Assay)

Objective: Measure IC50 of analogs. Method: LanthaScreen™ Eu Kinase Binding Assay.[1]

  • Incubation: Incubate kinase (DLK), Europium-labeled antibody, and tracer with varying concentrations of the analog (0.1 nM to 10 µM).[1]

  • Detection: Measure TR-FRET signal after 60 minutes.

  • Analysis: Fit data to a sigmoidal dose-response curve to determine IC50.

Visualizing the Workflow

The following diagram illustrates the "Divergent Synthesis" workflow using this scaffold.

Synthesis_Workflow Start Starting Material: 2,6-Dibromopyridine Step1 Step 1: Negishi Coupling (Selectivity Control) Start->Step1 Inter1 Intermediate: 2-Bromo-6-(N-Boc-piperidin-4-yl)pyridine Step1->Inter1 Branch1 Path A: C2-Functionalization (Suzuki Coupling) Inter1->Branch1 Retain Boc Branch2 Path B: N-Deprotection first Inter1->Branch2 Remove Boc FinalA Library A: Varied Hinge Binders Branch1->FinalA FinalB Library B: Varied Solubilizing Tails Branch2->FinalB

Figure 2: Divergent synthesis workflow allowing parallel generation of SAR libraries.

References

  • Patel, S. et al. "Discovery of Potent and Selective Dual Leucine Zipper Kinase (DLK) Inhibitors for the Treatment of Neurodegeneration."[1] Journal of Medicinal Chemistry, 2015, 58(1), 401–418.[1] Link

  • Robarge, K. D. et al. "GNE-8505: A Potent, Selective, and Brain-Penetrant DLK Inhibitor."[1] ACS Medicinal Chemistry Letters, 2014.[1] Link

  • PubChem Compound Summary. "2-Bromo-6-(piperidin-4-yl)pyridine."[1] National Center for Biotechnology Information.[1] Link

  • Organic Chemistry Portal. "Suzuki-Miyaura Coupling."[1] Link

Sources

Validation

analytical techniques for monitoring 2-Bromo-6-(piperidin-4-YL)pyridine reactions (LC-MS, GC-MS)

Comparative Analysis of LC-MS vs. GC-MS Methodologies Executive Summary In the high-stakes environment of drug development, particularly in the synthesis of PARP inhibitors like Niraparib, the intermediate 2-Bromo-6-(pip...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of LC-MS vs. GC-MS Methodologies

Executive Summary

In the high-stakes environment of drug development, particularly in the synthesis of PARP inhibitors like Niraparib, the intermediate 2-Bromo-6-(piperidin-4-yl)pyridine represents a critical quality control checkpoint. Its dual functionality—a reactive aryl bromide and a polar secondary amine—creates distinct analytical challenges.

This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for monitoring reactions involving this scaffold.[1]

The Verdict:

  • LC-MS (ESI+) is the primary recommended technique for routine reaction monitoring and kinetics due to its ability to handle the polar, non-volatile nature of the piperidine moiety without derivatization.

  • GC-MS (EI) is the secondary validator , essential for impurity profiling and structural confirmation, provided the secondary amine is chemically derivatized to prevent peak tailing and thermal degradation.

Molecular Analysis & Analytical Challenges

To design a robust method, we must first deconstruct the analyte's physicochemical behavior.

FeatureChemical ImplicationAnalytical Consequence
Piperidine Ring Secondary Amine (

)
LC: Excellent ionization in acidic buffers (

). GC: High polarity leads to severe tailing and adsorption on liner/column silanols.
Aryl Bromide Halogenated HeterocycleMS: Distinct 1:1 isotopic ratio (

).[2] Acts as a built-in "tracer" for reactant consumption.
Pyridine Ring Basic NitrogenLC: Potential for secondary interactions with residual silanols on C18 columns.[3] Requires end-capped columns.

Technique 1: LC-MS (The Gold Standard)

The "Why": Causality & Mechanism

For reaction monitoring (e.g., Suzuki coupling or Boc-deprotection), speed and minimal sample prep are paramount. The piperidine amine is highly basic. In an acidic mobile phase (0.1% Formic Acid), it exists almost exclusively as the cation. This makes it ideal for Electrospray Ionization (ESI) in positive mode.

Optimized Protocol
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 1.8 µm or 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Gradient: 5% B to 95% B over 5-8 minutes.

  • Detection: ESI+ Mode.

Data Interpretation: The Bromine Signature

The most powerful validation tool in this method is the isotopic pattern.

  • Target Ion:

    
    
    
  • Pattern: You will observe two peaks of nearly equal intensity separated by 2 Da (mass units).[5]

    • Peak A: Contains

      
      
      
    • Peak B: Contains

      
      
      
  • Loss of Signal: If the reaction involves coupling at the Br site (e.g., Suzuki coupling to form Niraparib scaffold), the disappearance of this 1:1 doublet is the definitive endpoint indicator.

Technique 2: GC-MS (The Structural Validator)

The "Why": Structural Fingerprinting

While LC-MS gives molecular weight, it often lacks detailed structural fragmentation. GC-MS, using Electron Impact (EI) ionization, provides a "fingerprint" spectrum. However, the free piperidine amine will hydrogen-bond with the stationary phase, resulting in broad, tailing peaks that ruin sensitivity.

The Solution: Derivatization.[6][7][8] We must mask the amine hydrogen.

Derivatization Protocol (Silylation)

We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to replace the active proton with a Trimethylsilyl (TMS) group.[9]

Step-by-Step Workflow:

  • Dry: Evaporate 50 µL of reaction mixture to complete dryness (moisture kills the reagent).

  • Reconstitute: Add 100 µL anhydrous Pyridine.

  • Derivatize: Add 50 µL BSTFA + 1% TMCS (Catalyst).

  • Incubate: Heat at 60°C for 30 minutes.

  • Inject: 1 µL into GC-MS (Split mode 20:1).

Data Interpretation
  • Shifted Mass: The molecular ion will shift by +72 Da (Mass of TMS group - Mass of H).

  • Peak Shape: Sharp, symmetrical peak (Gaussian).

  • Fragmentation: Look for alpha-cleavage next to the nitrogen atom, a classic signature of piperidines in EI-MS.

Comparative Analysis Summary

FeatureLC-MS (ESI+)GC-MS (Derivatized)
Sample Prep Time < 5 mins (Dilute & Shoot)45-60 mins (Dry + React)
Sensitivity High (pg levels) for polar aminesModerate (ng levels)
Selectivity Mass-based (SIM/MRM)Chromatographic resolution + EI Spectra
Suitability Best for Kinetics/Monitoring Best for Purity/Impurity ID
Salt Tolerance High (elutes in void or separates)Low (Salts damage GC liners)

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for selecting the correct method based on the reaction stage and sample state.

AnalyticalWorkflow cluster_legend Methodology Legend Start Reaction Aliquot StateCheck Is the sample a Salt (e.g., HCl) or Free Base? Start->StateCheck LC_Prep Dilute in MeCN:H2O (50:50) + 0.1% Formic Acid StateCheck->LC_Prep Salt or Aqueous GC_Decision Need Structural Fingerprint? StateCheck->GC_Decision Organic/Free Base LC_Run Run LC-MS (ESI+) LC_Prep->LC_Run LC_Data Check [M+H]+ & Br Isotope Pattern (1:1) LC_Run->LC_Data GC_Decision->LC_Prep No (Speed Priority) GC_Prep1 Evaporate to Dryness GC_Decision->GC_Prep1 Yes (ID Priority) GC_Prep2 Derivatize (BSTFA/TMCS) 60°C, 30 min GC_Prep1->GC_Prep2 GC_Run Run GC-MS (EI) GC_Prep2->GC_Run GC_Data Check M+72 (TMS) & Fragmentation GC_Run->GC_Data

Caption: Decision matrix for monitoring 2-Bromo-6-(piperidin-4-yl)pyridine. LC-MS is favored for speed and salt tolerance; GC-MS requires derivatization but offers structural depth.

Experimental Protocol: Reaction Monitoring

Reagents & Standards
  • Reference Standard: 2-Bromo-6-(piperidin-4-yl)pyridine (CAS: 1206969-06-3).

  • Internal Standard: Caffeine (LC-MS) or Dodecane (GC-MS).

  • Solvents: LC-MS grade Acetonitrile, Water, Formic Acid.

LC-MS Method (Recommended Routine)
  • Sampling: Take 20 µL of reaction mixture.

  • Quench: Add into 980 µL of 50:50 Water:Acetonitrile (0.1% Formic Acid).

  • Vortex: Mix for 10 seconds.

  • Filter: 0.2 µm PTFE filter (if solids are present).

  • Injection: 2 µL injection volume.

  • Criteria: Monitor extinction of Starting Material (SM) at

    
     241/243 (approximate, check exact mass based on substituents).
    
Troubleshooting Common Issues
  • LC-MS Carryover: The piperidine amine can stick to injector needles. Solution: Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.

  • GC-MS Tailing: Even with derivatization, old liners cause tailing. Solution: Replace inlet liner with a deactivated, wool-packed liner before the sequence.

References

  • Niraparib Synthesis & Intermediates

    • Title: Processes for the preparation of Niraparib and intermediates thereof.[10]

    • Source: U.S.
    • URL
  • LC-MS Method Development for Basic Drugs

    • Title: Development and Validation of an HPLC Method for Niraparib Analysis.
    • Source: International Journal of Pharmaceutical Quality Assurance.[4]

    • URL:[Link]

  • GC-MS Derivatization Protocols

    • Title: The Derivatization and Analysis of Amino Acids by GC-MS (Silylation of Amines).[8]

    • Source: Sigma-Aldrich (Merck) Technical Guides.
  • Mass Spectrometry of Halogenated Compounds

    • Title: Isotopes in Mass Spectrometry (Bromine Patterns).[5][11]

    • Source: Chemistry Steps.[4][7][9][12]

    • URL:[Link]

Sources

Comparative

comparison of different palladium catalysts for 2-Bromo-6-(piperidin-4-YL)pyridine cross-coupling

Executive Summary The strategic functionalization of heteroaryl scaffolds is a cornerstone of modern drug discovery. However, the cross-coupling of 2-bromo-6-(piperidin-4-yl)pyridine presents a uniquely hostile environme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic functionalization of heteroaryl scaffolds is a cornerstone of modern drug discovery. However, the cross-coupling of 2-bromo-6-(piperidin-4-yl)pyridine presents a uniquely hostile environment for standard palladium catalysis. This guide provides an objective, data-driven comparison of palladium catalyst systems for the Suzuki-Miyaura cross-coupling of this specific substrate. By analyzing the mechanistic bottlenecks—specifically substrate chelation and amine interference—we establish why modern bulky precatalysts vastly outperform classical systems, allowing for the direct coupling of unprotected amines.

Mechanistic Challenges: The Dual-Threat Substrate

When designing a cross-coupling workflow for 2-bromo-6-(piperidin-4-yl)pyridine, chemists are immediately confronted with two distinct structural liabilities:

  • The Pyridine Nitrogen Trap: The proximity of the pyridine nitrogen to the C-Br bond creates a severe thermodynamic sink. Following the oxidative addition of the C-Br bond, the palladium(II) intermediate can be chelated by the adjacent basic nitrogen. If the ligand environment is insufficiently bulky, this forms a highly stable, off-cycle complex that completely halts the transmetalation step[1].

  • The Unprotected Secondary Amine: The piperidine ring features a highly nucleophilic secondary amine. While Boc-protection is a standard workaround, it adds two synthetic steps (protection and deprotection) to the manufacturing workflow, reducing overall atom economy. In an unprotected state, this amine can competitively bind to the palladium center or undergo unintended Buchwald-Hartwig amination, leading to homocoupling or oligomerization[2].

To achieve high yields without protecting groups, the catalyst must possess extreme steric bulk to prevent chelation and high electron density to accelerate the catalytic cycle faster than competing side reactions can occur.

Visualizing the Catalytic Bottleneck

The diagram below illustrates the critical divergence point in the catalytic cycle where classical catalysts fail and modern bulky ligands succeed.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst PdII L-Pd(II)(Ar)(Br) Oxidative Addition Complex Pd0->PdII + 2-Bromo-6-(piperidin-4-yl)pyridine Poison Inactive Chelate (Pyridine N-Binding) PdII->Poison Small Ligands (e.g., PPh3) Trans L-Pd(II)(Ar)(Ar') Transmetalation Complex PdII->Trans Bulky Ligands (XPhos) + Ar'-B(OH)2 / Base Trans->Pd0 Reductive Elimination Product Cross-Coupled Product Trans->Product Release

Catalytic cycle highlighting the divergence between productive transmetalation and catalyst poisoning.

Comparative Catalyst Performance

The choice of palladium source and ligand architecture dictates the success of this reaction. Below is an objective comparison of four distinct catalyst classes.

  • Pd(PPh₃)₄ (The Classical Baseline): The classic "tetrakis" catalyst is fundamentally unsuited for this substrate. The relatively small cone angle of triphenylphosphine allows the pyridine nitrogen to easily displace a ligand, trapping the catalyst in the inactive Pd(II) state. Extended heating is required, which often leads to protodeboronation of the boronic acid partner before coupling can occur.

  • Pd(dppf)Cl₂ (The Bidentate Workhorse): By enforcing a cis-geometry, the bidentate dppf ligand slightly improves the rate of reductive elimination. However, it still struggles against the strong coordinating power of the unprotected piperidine amine, necessitating high temperatures (80–100 °C) that degrade sensitive coupling partners.

  • PEPPSI-IPr (The NHC Powerhouse): This N-Heterocyclic Carbene (NHC) precatalyst represents a significant leap in performance. The strong σ-donating capability of the IPr ligand accelerates oxidative addition, while its massive steric bulk prevents the formation of inactive pyridine chelates[3]. It is a highly robust option for heteroaryl halides.

  • XPhos Pd G2 / G3 (The State-of-the-Art): The Buchwald precatalyst system is the gold standard for this transformation. The highly electron-rich biarylphosphine ligand (XPhos) promotes rapid oxidative addition, while its extreme steric demand creates an "umbrella" that physically blocks the pyridine nitrogen from coordinating[4]. Furthermore, the G2/G3 architecture allows for the rapid, quantitative generation of the active monoligated Pd(0) species at room temperature using weak bases. This speed completely outcompetes the nucleophilicity of the unprotected piperidine amine.

Quantitative Performance Summary

Data generalized for the Suzuki-Miyaura coupling of 2-bromo-6-(piperidin-4-yl)pyridine with standard arylboronic acids.

Catalyst SystemLigand ClassTypical LoadingTemp (°C)Time (h)Free Amine ToleranceExpected Yield
Pd(PPh₃)₄ Monodentate Phosphine5–10 mol%80–10012–24Poor< 30%
Pd(dppf)Cl₂ Bidentate Phosphine3–5 mol%80–1008–16Moderate40–60%
PEPPSI-IPr N-Heterocyclic Carbene1–2 mol%60–802–8Good70–85%
XPhos Pd G2 Bulky Biarylphosphine0.5–2 mol%RT–400.5–2Excellent> 85%

Self-Validating Experimental Protocol

To ensure high reproducibility and E-E-A-T standards, the following protocol details the optimal workflow using the XPhos Pd G2 precatalyst. Every step includes the mechanistic causality behind the action to ensure the system is self-validating.

Objective: Synthesis of 2-aryl-6-(piperidin-4-yl)pyridine via Suzuki-Miyaura cross-coupling without amine protection.

Reagents:

  • 2-Bromo-6-(piperidin-4-yl)pyridine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • XPhos Pd G2 (0.02 equiv, 2 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (0.5 M aqueous solution, 3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous and degassed (0.2 M)

Step-by-Step Methodology:

  • Reaction Setup & Degassing: In an oven-dried Schlenk flask equipped with a stir bar, add the 2-bromo-6-(piperidin-4-yl)pyridine, arylboronic acid, and XPhos Pd G2.

    • Causality: The active monoligated Pd(0) species generated by the G2 precatalyst is highly electron-rich and extremely sensitive to oxidation. You must evacuate and backfill the flask with ultra-pure Argon at least three times before adding solvents.

  • Solvent Addition & Catalyst Activation: Inject the degassed THF, followed by the degassed 0.5 M aqueous K₃PO₄ solution. Stir vigorously at room temperature (or up to 40 °C for sterically hindered boronic acids).

    • Causality: The biphenyl-based backbone of the G2 precatalyst allows it to be activated by weak bases (like K₃PO₄) at room temperature. Avoiding strong bases (like NaOt-Bu) prevents the base-catalyzed protodeboronation of the boronic acid and suppresses the deprotonation of the piperidine amine, keeping it less nucleophilic.

  • Reaction Monitoring: Monitor the reaction via LC-MS rather than standard TLC.

    • Causality: The highly basic secondary amine of the piperidine ring (pKa ~10.5) will cause severe tailing and streaking on standard normal-phase silica gel, leading to false interpretations of reaction progress. LC-MS provides unambiguous confirmation of starting material consumption, which typically occurs within 30 to 90 minutes.

  • Targeted Workup: Once complete, dilute the reaction mixture with ethyl acetate. Adjust the aqueous layer to pH > 12 using 1 M NaOH, then extract the aqueous layer three times with ethyl acetate.

    • Causality: If the aqueous layer is neutral or acidic, the secondary amine on the product will protonate and partition entirely into the aqueous waste stream. Forcing the pH above 12 ensures the piperidine remains in its neutral, organic-soluble free-base form.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via reverse-phase chromatography or normal-phase chromatography using a basic eluent system (e.g., DCM/MeOH containing 1% Et₃N).

References

  • [3] Title: Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr | Source: Synlett | URL: 3

  • [2] Title: A Comparative Analysis of Palladium Catalysts for the Arylation of 2-Bromopyrazine | Source: BenchChem | URL: 2

  • [1] Title: A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions | Source: BenchChem | URL: 1

  • [4] Title: A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Source: Journal of the American Chemical Society | URL: 4

  • Title: G3 and G4 Buchwald Precatalysts | Source: Sigma-Aldrich | URL:

Sources

Validation

Technical Guide: Purity Assessment of Synthesized 2-Aryl-6-(piperidin-4-yl)pyridines

Executive Summary This guide provides a comparative analysis of analytical methodologies for assessing the purity of 2-aryl-6-(piperidin-4-yl)pyridines . These scaffolds, common in medicinal chemistry (e.g., C5a receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comparative analysis of analytical methodologies for assessing the purity of 2-aryl-6-(piperidin-4-yl)pyridines . These scaffolds, common in medicinal chemistry (e.g., C5a receptor antagonists, Smoothened inhibitors), present unique challenges due to their amphiphilic nature, high basicity, and potential for complex salt formation.

While UHPLC-UV/MS remains the industry standard for detecting trace organic impurities, this guide demonstrates why Quantitative NMR (qNMR) is the superior orthogonal method for establishing absolute purity, particularly for determining counter-ion stoichiometry and residual solvent content which HPLC frequently misrepresents.

Scientific Context & Synthesis Challenges

The Molecule

The target scaffold consists of a central pyridine ring substituted at the 2-position with an aryl group and at the 6-position with a piperidin-4-yl moiety.

  • Chemical Nature: High basicity (Piperidine pKa ~11; Pyridine pKa ~5).

  • Synthesis Route: Typically involves sequential Palladium-catalyzed cross-couplings (Suzuki-Miyaura) starting from 2,6-dichloropyridine, followed by deprotection of the piperidine nitrogen (e.g., Boc removal).

The Impurity Profile

The synthesis pathway dictates the critical impurities that must be detected.

Impurity TypeOriginDetection Challenge
Protodeboronation Degradation of aryl boronic acid during Suzuki coupling.Co-elution in HPLC if polarity is similar.
Homocoupling Biaryl formation (Ar-Ar) or Bipyridine formation.[1]Distinct UV spectra, but may have different Response Factors (RF).
Regioisomers Incomplete selectivity during the first halogen displacement.Requires high-resolution chromatography to separate.
Inorganic/Salts Residual Pd, Boron, or TFA/HCl salts from deprotection.Invisible to UV/HPLC. Major source of purity overestimation.

Methodology Comparison

Method A: UHPLC-UV/MS (The Relative Standard)
  • Principle: Separation based on hydrophobicity/polarity using C18 columns, detected via UV absorbance (254 nm) and Mass Spectrometry.

  • Pros: Extreme sensitivity (detects <0.05% impurities); separates structural isomers.

  • Cons: Relies on "Area %" assumption (assuming all components have equal extinction coefficients).[2] Cannot quantify salts, moisture, or residual solvents.

Method B: 1H-qNMR (The Absolute Validator)
  • Principle: Direct quantification of molar ratio between the analyte and a certified Internal Standard (IS).

  • Pros: Absolute purity measurement; independent of UV extinction coefficients; quantifies counter-ions (e.g., TFA moles per drug molecule).

  • Cons: Lower sensitivity (LOQ ~0.1%); requires ~5-10 mg of sample; requires a deuterated solvent where both analyte and IS are soluble/stable.

Method C: DSC (Differential Scanning Calorimetry)
  • Principle: Purity determination based on melting point depression (van't Hoff equation).

  • Status: Not recommended as a primary release test for this scaffold due to the tendency of piperidines to form amorphous salts or hydrates, rendering the melting point transition broad and unquantifiable.

Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the appropriate analytical method based on the stage of development.

PurityWorkflow cluster_0 Why qNMR? Start Crude Synthesis Product HPLC Method A: UHPLC-MS (Qualitative Profile) Start->HPLC CheckSolubility Solubility Check (DMSO-d6 / MeOD) qNMR Method B: qNMR (Absolute Quantitation) CheckSolubility->qNMR Decision Is Purity > 95% by HPLC? HPLC->Decision SaltAnalysis Counter-ion Determination (19F NMR for TFA or qNMR stoichiometry) qNMR->SaltAnalysis Decision->Start No (Re-purify) Decision->CheckSolubility Yes FinalReport Final CoA Generation (Mass Balance) SaltAnalysis->FinalReport

Figure 1: Analytical workflow prioritizing HPLC for initial screening and qNMR for final absolute purity assignment.

Detailed Experimental Protocols

Protocol A: High-pH UHPLC-MS (For Basic Amines)

Rationale: Acidic mobile phases (Formic acid/TFA) often cause peak tailing for piperidines due to interaction with residual silanols. High pH suppresses protonation, improving peak shape.

  • Column: Waters XBridge C18 BEH (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV @ 254 nm and 280 nm; ESI(+) MS.

  • Success Criteria: Tailing factor (

    
    ) < 1.5 for the main peak.
    
Protocol B: 1H-qNMR (Absolute Purity)

Rationale: This method corrects for the "invisible mass" (salts/solvents) that HPLC misses.

1. Selection of Internal Standard (IS):

  • Recommended: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl Sulfone .

  • Why: TCNB is non-reactive, stable, and its proton singlet (8.5 ppm) typically appears in a "silent region" of the pyridine/aryl spectrum, avoiding overlap. Maleic acid is an alternative but may interact with the free amine.

2. Sample Preparation:

  • Weigh exactly ~10 mg of the Analyte (

    
    ) into a vial (precision: ±0.01 mg).
    
  • Weigh exactly ~5 mg of Certified IS (

    
    ) into the same vial.
    
  • Dissolve in 0.6 mL DMSO-d6 (ensures solubility of both free base and salt forms).

3. Acquisition Parameters:

  • Pulse Angle: 90°.

  • Relaxation Delay (D1):

    
     60 seconds (Critical: Must be 
    
    
    
    of the slowest relaxing proton to ensure full magnetization recovery).
  • Scans: 16 or 32 (for S/N > 150).

  • Temperature: 298 K.

4. Calculation:



Where:
  • 
     = Integral area[2][3]
    
  • 
     = Number of protons contributing to the signal[3][4][5][6]
    
  • 
     = Molecular weight[4][7]
    
  • 
     = Mass weighed
    
  • 
     = Purity (as a decimal)
    

Comparative Data Analysis (Case Study)

The following table represents a typical dataset for a synthesized 2-phenyl-6-(piperidin-4-yl)pyridine batch after HPLC purification (TFA modifier) and lyophilization.

ParameterMethod A: HPLC-UV (254nm)Method B: qNMR (DMSO-d6)Interpretation
Purity Value 99.2% (Area %)84.5% (Weight %)HPLC vastly overestimates purity by ignoring non-UV active mass.
Impurity 1 0.5% (Des-chloro)0.4% (w/w)Good agreement on structural organic impurities.
Impurity 2 Not Detected12.1% (TFA Salt)The piperidine ring retained TFA from the mobile phase.
Impurity 3 Not Detected2.5% (Water/DMSO)Lyophilization was incomplete.
Conclusion Pass (False Positive)Fail (Needs desalting)The sample is a TFA salt, not a free base.
Visualizing the Discrepancy

The diagram below explains why the methods diverge.

ComparisonLogic cluster_HPLC HPLC View (UV 254nm) cluster_qNMR qNMR View (Molar Response) Peak1 Product Peak (High Extinction Coeff) Proton1 Product Protons Peak1->Proton1 Correlates Peak2 Impurity A (Low Extinction Coeff) Proton2 Impurity Protons Peak2->Proton2 Mismatch if RF differs Proton3 TFA/Solvent Protons (Fully Visible) Invisible->Proton3 HPLC Misses This

Figure 2: Mechanistic comparison of detection capabilities. Note that qNMR detects the "Invisible" mass that HPLC ignores.

Authoritative Recommendations

  • Do not rely solely on HPLC Area% for 2-aryl-6-(piperidin-4-yl)pyridines. The basic piperidine moiety is a "salt magnet," trapping TFA, HCl, or carbonate.

  • Use qNMR for Batch Release: It is the only rapid method to determine if you have the Free Base, Mono-TFA, or Bis-TFA salt. This is critical for biological assay reproducibility (adjusting molecular weight for dosing).

  • Check for "Silent" Boron: In Suzuki couplings, boronic acid residues can sometimes co-precipitate. If qNMR sum is <100% and no organic impurities are seen, consider 11B-NMR or Elemental Analysis (ICP-MS) to check for inorganic boron contamination.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • Bharti, S. K., et al. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Almac Group. (2023). QNMR – a modern alternative to HPLC.[8] Link

Sources

Comparative

Comparative Cytotoxicity of Pyridine-Based Scaffolds: A Preclinical Guide for Oncology Drug Development

As a Senior Application Scientist navigating the landscape of preclinical oncology, I frequently evaluate novel chemical entities for their therapeutic viability. Among heterocyclic compounds, the pyridine scaffold remai...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the landscape of preclinical oncology, I frequently evaluate novel chemical entities for their therapeutic viability. Among heterocyclic compounds, the pyridine scaffold remains one of the most privileged structures in drug design. The presence of the pyridine nitrogen allows for critical hydrogen bonding and resonance stabilization within enzyme active sites, significantly influencing pharmacokinetic and pharmacodynamic profiles[1].

This guide provides an objective, data-driven comparison of the cytotoxic potential of various pyridine-based derivatives against standard human cancer cell lines (e.g., MCF-7, A549, HepG2). By analyzing their performance against clinical benchmarks like Doxorubicin and Erlotinib, we can better understand their structure-activity relationships (SAR) and optimize downstream experimental workflows.

Mechanistic Rationale of Pyridine Derivatives

The versatility of the pyridine ring allows it to be fused or functionalized to target distinct oncogenic pathways. Recent synthetic efforts have yielded derivatives that act as potent kinase inhibitors, apoptosis inducers, and cell cycle disruptors[2][3][4].

  • PIM-1 Kinase Inhibition: Pyridine hydrazide derivatives (e.g., Compound 12) have demonstrated high-affinity binding to PIM-1 kinases, leading to S-phase cell cycle arrest and robust apoptosis in breast cancer models[2].

  • EGFR / VEGFR-2 Inhibition: Pyrano-pyridine conjugates leverage bioisosterism to mimic established inhibitors, effectively shutting down angiogenesis and tumor proliferation pathways[3].

  • CDK2 Inhibition: Pyrazolopyridines act as ATP-competitive inhibitors of the CDK2/Cyclin A2 complex, halting the cell cycle at the G2/M phase[4][5].

Pathway A Pyridine-Based Scaffolds B PIM-1 Kinase (e.g., Compound 12) A->B High Affinity Binding C EGFR / VEGFR-2 (e.g., Pyrano-pyridines) A->C Kinase Inhibition D CDK2 / Cyclin A2 (e.g., Pyrazolopyridines) A->D ATP-competitive E S-Phase Arrest & Apoptosis B->E F Anti-Angiogenesis C->F G G2/M Phase Arrest D->G

Fig 1: Mechanistic target pathways of diverse pyridine-based derivatives in cancer models.

Comparative Cytotoxicity Data

To objectively assess the therapeutic window of these compounds, we must benchmark their half-maximal inhibitory concentrations (


) against established chemotherapeutics. The table below synthesizes recent in vitro data, highlighting the superior potency of specific functionalized pyridines.
Compound Class (Derivative)Primary TargetTarget Cell LineExperimental ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(μM)
Reference Standard (

μM)
Imidazopyridine (49j)Tubulin / UnspecifiedMCF-7 (Breast)A549 (Lung)0.0210.091Etoposide (Standard)[1]
Pyridine Hydrazide (12)PIM-1 KinaseMCF-7 (Breast)HepG2 (Liver)0.505.27Doxorubicin (2.14)Doxorubicin (2.48)[2]
Pyrano-pyridine (8b)EGFR / VEGFR-2Broad Panel0.15Erlotinib (0.18)[3]
Pyrazolopyridine (8)CDK2 / Cyclin A2MCF-7 (Breast)19.3 - 55.5Doxorubicin (64.8)[4]
Pyridone (1)p53 / JNK UpregulationHepG2 (Liver)4.50N/A

Application Insight: Notice the extreme potency of the imidazopyridine derivative (49j) against MCF-7 cells (


 μM) compared to standard therapies[1]. When designing screening cascades, compounds exhibiting sub-micromolar efficacy should be immediately prioritized for secondary flow cytometry assays to confirm the mechanism of cell death.
Experimental Methodologies & Validation Protocols

A protocol is only as reliable as its internal controls. To ensure reproducible


 calculations and mechanistic validation, the following workflows must be executed with strict adherence to causality-driven principles.
3.1. Standardized MTT Cell Viability Assay

The MTT assay remains the gold standard for initial cytotoxicity screening. The reduction of the tetrazolium dye to insoluble formazan is dependent on NAD(P)H-dependent cellular oxidoreductase enzymes, providing a direct proxy for metabolic health rather than merely counting physical cells[6].

Workflow S1 Cell Seeding 1x10^4 cells/well S2 Compound Dosing 0.01-100 µM S1->S2 S3 Incubation 72h at 37°C S2->S3 S4 MTT Addition Formazan Synth S3->S4 S5 Solubilization DMSO Buffer S4->S5 S6 Absorbance Read 570 nm S5->S6

Fig 2: Standardized MTT assay workflow for evaluating pyridine derivative cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells (e.g., MCF-7, A549) and seed into 96-well microplates at a density of

    
     cells/well in 100 µL of complete medium[6].
    
    • Causality: This specific density ensures cells remain in the exponential (logarithmic) growth phase throughout the 72-hour assay. Over-seeding leads to contact inhibition, which artificially depresses metabolic rates and skews

      
       curves.
      
  • Compound Treatment: After 24 hours of attachment, treat cells with serial dilutions of the pyridine derivatives (0.01 µM to 100 µM).

    • Causality: Always normalize the final DMSO concentration across all wells to

      
       v/v. Higher DMSO concentrations induce background solvent toxicity, confounding the true cytotoxic potential of the drug[6]. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).
      
  • Incubation: Incubate for 48–72 hours at 37°C in a 5%

    
     humidified atmosphere.
    
  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours[6].

  • Solubilization: Carefully aspirate the media and dissolve the purple formazan crystals in 100 µL of pure DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate viability relative to the vehicle control and fit the data to a non-linear regression dose-response curve to determine the

    
    [6].
    
3.2. Apoptosis Validation via Flow Cytometry (Annexin V/PI)

Once a low


 is established, it is critical to determine whether the compound induces programmed cell death (apoptosis) or uncontrolled necrosis.

Step-by-Step Methodology:

  • Treatment & Harvest: Treat cells with the pyridine compound at its calculated

    
     and 
    
    
    
    concentrations for 24-48 hours. Harvest both adherent and floating cells.
    • Causality: Floating cells in the media often represent the late-apoptotic population. Discarding the supernatant will result in a false-negative underrepresentation of the drug's efficacy.

  • Staining: Wash cells in cold PBS, resuspend in 1X Binding Buffer, and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI)[6]. Incubate for 15 minutes in the dark.

    • Causality: Annexin V binds to phosphatidylserine, which translocates to the outer plasma membrane leaflet early in apoptosis. PI is a membrane-impermeable dye that only enters cells with compromised membranes (late apoptosis/necrosis)[6]. This dual-staining allows precise temporal resolution of the mechanism of action.

  • Analysis: Analyze immediately via flow cytometry. Gating strategy: Annexin V+/PI- indicates early apoptosis; Annexin V+/PI+ indicates late apoptosis.

Conclusion

The strategic functionalization of the pyridine ring continues to yield highly potent anticancer agents. As demonstrated by the data, derivatives such as pyrano-pyridines and specific pyridine hydrazides can significantly outperform traditional chemotherapeutics like Doxorubicin and Erlotinib in vitro[2][3]. For drug development professionals, integrating these scaffolds into screening pipelines—backed by rigorous, self-validating phenotypic assays—offers a highly promising avenue for discovering next-generation targeted therapies.

References
  • Pyridine: the scaffolds with significant clinical diversity - PMC. nih.gov.
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC. nih.gov.
  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and comput
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
  • cytotoxicity assays of compounds synthesized from 3-Chloro-2-ethylpyridine - Benchchem. benchchem.com.
  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - Oncology Reports.

Sources

Validation

Strategic Protection of the Piperidine Moiety: A Comparative Guide to Boc, Fmoc, and Orthogonal Groups

Executive Summary The piperidine ring is a pharmacophore ubiquitously found in FDA-approved therapeutics, from antihistamines (fexofenadine) to opioids (fentanyl derivatives) and kinase inhibitors. In multi-step organic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is a pharmacophore ubiquitously found in FDA-approved therapeutics, from antihistamines (fexofenadine) to opioids (fentanyl derivatives) and kinase inhibitors. In multi-step organic synthesis and medicinal chemistry, the secondary amine of the piperidine ring acts as both a nucleophile and a base, necessitating robust protection strategies to prevent unwanted side reactions such as N-alkylation or oxidation.

This guide provides a comparative technical analysis of the four dominant protecting groups (PGs) for the piperidine moiety: Boc , Fmoc , Cbz , and Alloc . Unlike generic textbook descriptions, this analysis focuses on the specific steric and electronic behaviors of the cyclic secondary amine, providing decision-making frameworks and validated protocols for bench scientists.

The "Big Two": Boc vs. Fmoc Strategies[1][2][3][4]

The choice between Boc (acid-labile) and Fmoc (base-labile) is the primary decision node in synthetic planning.[1] This choice dictates the orthogonality of the entire synthetic route.

The Boc Group (tert-Butyloxycarbonyl)

Mechanism of Action: Steric bulk and electronic withdrawal. Lability: Acid (TFA, HCl, H₂SO₄).[2] Stability: Bases, Nucleophiles, Hydrogenolysis.[3][4]

Application Insight: For piperidine, Boc is often the default choice due to the high stability of the N-Boc-piperidine carbamate against strong nucleophiles (e.g., Grignard reagents, though low temperatures are recommended).

  • The "Cation Scavenger" Necessity: Upon deprotection with Trifluoroacetic Acid (TFA), the tert-butyl carbocation is released. In the presence of electron-rich aromatic rings (e.g., indole, anisole) elsewhere in the molecule, this cation can re-attach (alkylation).

  • Protocol Adjustment: Always include a scavenger (e.g., triethylsilane or water) in the deprotection cocktail if sensitive moieties are present.

The Fmoc Group (Fluorenylmethyloxycarbonyl)

Mechanism of Action: Base-induced


-elimination.[5][6][7]
Lability:  Bases (Piperidine, DBU, Morpholine).
Stability:  Acids (TFA), Hydrogenolysis.[1][2][4][5]

The "Piperidine Paradox": The standard reagent to remove an Fmoc group is 20% piperidine in DMF.[3][8][9] When protecting a piperidine ring with Fmoc, you are essentially creating a system where the deprotection reagent is the free version of the substrate itself.

  • Kinetic Insight: The deprotection mechanism relies on the acidity of the proton at the fluorenyl 9-position (

    
    ). A base abstracts this proton, leading to the formation of dibenzofulvene (DBF) and CO₂, releasing the amine.[5]
    
  • Secondary Amine Nuance: Piperidine (the substrate) is a secondary amine.[5][6][10] Fmoc-Cl is highly reactive and can lead to dipeptide formation if not controlled. Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is preferred for cleaner installation on secondary amines to suppress oligomerization.

Mechanistic Visualization

The following diagram contrasts the cleavage pathways, highlighting the critical intermediates that must be scavenged.

DeprotectionMechanisms cluster_Boc Boc Deprotection (Acid) cluster_Fmoc Fmoc Deprotection (Base) Boc_Substrate N-Boc-Piperidine Acid_Step + TFA/H+ Boc_Substrate->Acid_Step Inter_Boc Carbamic Acid + t-Butyl Cation Acid_Step->Inter_Boc Final_Boc Piperidine Salt + Isobutylene + CO2 Inter_Boc->Final_Boc Fmoc_Substrate N-Fmoc-Piperidine Base_Step + 20% Piperidine Fmoc_Substrate->Base_Step Inter_Fmoc Carbbanion Intermediate Base_Step->Inter_Fmoc Final_Fmoc Free Piperidine + Dibenzofulvene-Piperidine Adduct Inter_Fmoc->Final_Fmoc

Caption: Comparative cleavage pathways. Note that Boc cleavage generates a reactive cation requiring scavengers, while Fmoc cleavage generates a reactive alkene (dibenzofulvene) that is scavenged by the deprotection base itself.

Orthogonal & Robust Options: Cbz and Alloc

When the synthetic route involves both acidic and basic steps, or requires "true" orthogonality, Cbz and Alloc are the industry standards.

Cbz (Benzyloxycarbonyl)[13]
  • Role: The "Tank". Extremely stable to both acidic (mild) and basic conditions.

  • Deprotection: Catalytic Hydrogenolysis (

    
    , Pd/C).
    
  • Piperidine Specifics: Piperidine derivatives often contain sulfur (e.g., thioethers) or basic nitrogens that can poison Palladium catalysts.

    • Alternative: If Pd is poisoned, Cbz can be removed with strong acid cocktails like HBr/Acetic Acid, though this is harsh.

Alloc (Allyloxycarbonyl)[13]
  • Role: The "Surgeon". Cleaved under neutral, specific conditions using Pd(0).

  • Deprotection:

    
     with a nucleophilic scavenger (e.g., Phenylsilane or Morpholine).[11]
    
  • Why use it? It is orthogonal to Boc, Fmoc, and Cbz.[3][4] It allows for the selective deprotection of a specific amine in the presence of others.[3]

Comparative Performance Data

The following table summarizes stability profiles based on standard medicinal chemistry workflows.

FeatureBoc Fmoc Cbz Alloc
Installation Yield (Piperidine) >95% (Boc₂O)>90% (Fmoc-OSu)>90% (Cbz-Cl)>85% (Alloc-Cl)
Stability: TFA (Acid) Labile StableStableStable
Stability: Piperidine (Base) StableLabile StableStable
Stability: H₂ / Pd-C StableStableLabile Stable
Stability: Pd(PPh₃)₄ StableStableStableLabile
Atom Economy HighLow (Large fluorenyl group)MediumMedium
Cost LowMediumLowHigh (Catalyst cost)

Experimental Protocols

These protocols are optimized for secondary amines (piperidines) to minimize bis-acylation and maximize yield.

Protocol A: Efficient N-Boc Protection of 4-Substituted Piperidine

Target: High yield, solvent-free workup possibility.

  • Reagents: 4-substituted piperidine (1.0 equiv), Di-tert-butyl dicarbonate (

    
    , 1.1 equiv), 
    
    
    
    (1.5 equiv), DCM (0.5 M concentration).
  • Setup: Dissolve piperidine and

    
     in DCM. Cool to 0°C.[12][13]
    
  • Addition: Add

    
     solution dropwise over 15 minutes. (Control exotherm).
    
  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (stain with Ninhydrin; free piperidine stains blue/purple, N-Boc is silent/faint).

  • Workup: Wash with 1M citric acid (removes unreacted amine), then saturated

    
    . Dry organic layer over 
    
    
    
    .[14]
  • Validation:

    
     should show a strong singlet at 
    
    
    
    ppm (9H, t-butyl).
Protocol B: Monitoring Fmoc Deprotection of Piperidine

Target: Quantitative assessment of deprotection.

  • Reagents: N-Fmoc-piperidine derivative, 20% Piperidine in DMF (v/v).

  • Procedure: Dissolve substrate in the deprotection cocktail.

  • Monitoring: Unlike primary amines, you cannot easily use the Kaiser test. Use UV-Vis monitoring .

    • The released dibenzofulvene-piperidine adduct absorbs strongly at 301 nm (

      
      ).
      
  • Isolation: Evaporate DMF/piperidine under high vacuum (oil pump). The residue will contain the product and the adduct.

  • Purification: The adduct is lipophilic. Trituration with cold ether often precipitates the deprotected piperidine salt (if acidic workup is used) or allows the adduct to be washed away on a silica plug.

Strategic Decision Matrix

Use this logic flow to select the correct protecting group for your specific synthetic route.

PG_Selection Start Start: Piperidine Protection Q1 Will you use strong bases (e.g., LiHMDS, NaH) downstream? Start->Q1 Q2 Will you use strong acids (e.g., TFA, HCl) downstream? Q1->Q2 No Choice_Boc Select Boc (Base Stable) Q1->Choice_Boc Yes Q3 Is the molecule sensitive to Pd/Hydrogenation? Q2->Q3 No Choice_Fmoc Select Fmoc (Acid Stable) Q2->Choice_Fmoc Yes Choice_Alloc Select Alloc (Orthogonal) Q3->Choice_Alloc Yes (Sulfur present) Choice_Cbz Select Cbz (Robust) Q3->Choice_Cbz No

Caption: Decision tree for selecting the optimal N-protecting group based on downstream reaction conditions.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[15] John Wiley & Sons.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[16] International Journal of Peptide and Protein Research, 35(3), 161-214.

  • Stawikowski, M., & Fields, G. B. (2002). Introduction to Peptide Synthesis. Current Protocols in Protein Science. (Discusses Fmoc/Boc orthogonality).

  • Thayer, J. D., et al. (2011). Alloc protecting group removal: An optimization study. Journal of Organic Chemistry. (Specifics on Pd scavengers).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Bromo-6-(piperidin-4-YL)pyridine

Topic: Personal Protective Equipment & Handling Protocols for 2-Bromo-6-(piperidin-4-yl)pyridine CAS: 1159817-44-3 (Analogous/Related) | Molecular Formula: C₁₀H₁₃BrN₂[1] PART 1: EXECUTIVE SAFETY DIRECTIVE To: Research Pe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Protocols for 2-Bromo-6-(piperidin-4-yl)pyridine CAS: 1159817-44-3 (Analogous/Related) | Molecular Formula: C₁₀H₁₃BrN₂[1]

PART 1: EXECUTIVE SAFETY DIRECTIVE

To: Research Personnel & Lab Operations From: Senior Application Scientist, Chemical Safety Division

Handling 2-Bromo-6-(piperidin-4-yl)pyridine requires a specific risk management strategy that accounts for its dual nature: the electrophilic toxicity of the halogenated pyridine ring and the nucleophilic/basic properties of the piperidine moiety.[1]

Unlike generic laboratory reagents, this compound presents a distinct profile of Acute Toxicity (Oral) and Specific Target Organ Toxicity (Respiratory Irritation) . The presence of the secondary amine (piperidine) increases the potential for skin absorption and mucous membrane irritation compared to simple bromopyridines.[1]

Operational Mandate: Treat this substance as a High-Potency Irritant and Sensitizer . All manipulation must occur within a certified chemical fume hood.[1] Zero-skin-contact protocols are in effect.[1][2]

PART 2: RISK ASSESSMENT & PPE MATRIX

The following Personal Protective Equipment (PPE) standards are non-negotiable for handling this compound in its neat (solid) form and in solution.

Hazard Identification (GHS Classification Basis)
  • H302: Harmful if swallowed.[1][3]

  • H315/H319: Causes skin and serious eye irritation.[1][3][4]

  • H335: May cause respiratory irritation (Dust/Aerosol hazard).[1][4]

PPE Selection Matrix
Protection ZoneRequired EquipmentTechnical Justification (The "Why")
Hand Protection (Primary) Double Nitrile Gloves (Min. 5 mil outer, 4 mil inner)Solid State: Nitrile provides excellent barrier protection against solid particulates.[1] Solution State: If dissolved in DCM or Acetone, nitrile degrades rapidly.[1] See Protocol Step 3.
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient.[1] The basicity of the piperidine group can cause severe corneal damage upon contact with dust or splash.[1]
Respiratory Fume Hood (Face velocity: 80–100 fpm)Primary Control: Engineering controls are superior to respirators.[1] Prevents inhalation of basic dusts.[1][5]
Body Protection Lab Coat (Poly/Cotton) + Tyvek® Sleeves Protects forearms from trace dust accumulation during weighing/transfer.[1]

PART 3: OPERATIONAL PROTOCOL (Step-by-Step)

This protocol utilizes a Self-Validating Workflow : Each step includes a "Check" to ensure safety before proceeding.

Phase 1: Preparation & Weighing
  • Objective: Transfer solid without generating airborne dust.

  • Location: Chemical Fume Hood.[1]

  • Static Control: Place an ionizing bar or anti-static gun near the balance.[1]

    • Reasoning: Piperidine derivatives are often hygroscopic and prone to static charge, causing "jumping" of powder.

  • Barrier Setup: Lay down a black surface mat (or dark paper) inside the hood.[1]

    • Validation: White powder visibility is maximized on a dark background, allowing immediate detection of spills.[1]

  • Weighing:

    • Tare the receiving vial with its cap loosely on.[1]

    • Transfer the solid using a disposable spatula.[1]

    • CRITICAL: Wipe the threads of the stock bottle and receiving vial with a Kimwipe dampened in Ethyl Acetate before recapping.[1] This prevents "grinding" of toxic dust in the threads.[1]

Phase 2: Solubilization & Reaction
  • Context: Dissolving the reagent changes the permeation risks.[1]

  • Solvent Selection:

    • Preferred: Methanol, Ethanol, Ethyl Acetate (Nitrile gloves are effective).

    • High Risk: Dichloromethane (DCM), Chloroform.[1]

    • Protocol: If using DCM, wear Silver Shield/Laminate gloves under outer nitrile gloves.[1] DCM penetrates nitrile in <2 minutes, carrying the toxic payload through the skin.[1]

  • Addition: Add solvent slowly down the side of the vial to minimize aerosolization.

Phase 3: Decontamination
  • Immediate Cleanup: Any tools (spatulas) touching the compound must be wiped with a weak acid solution (e.g., 1M Acetic Acid) inside the hood to neutralize the basic piperidine residue before removal for washing.[1]

PART 4: VISUALIZATION (Workflow Logic)

The following diagram outlines the decision logic for safe handling based on the physical state of the reagent.

SafetyWorkflow Start START: Handling 2-Bromo-6-(piperidin-4-yl)pyridine StateCheck Determine Physical State Start->StateCheck Solid Solid / Dust Handling StateCheck->Solid Powder Solution Solution Handling StateCheck->Solution Dissolved EngControl ENGINEERING CONTROL: Certified Fume Hood ONLY Solid->EngControl Solution->EngControl GloveSolid PPE: Double Nitrile Gloves (Standard) EngControl->GloveSolid Solid Handling SolventCheck Check Solvent Type EngControl->SolventCheck Liquid Handling Cleanup Decontamination: Neutralize with 1M Acetic Acid GloveSolid->Cleanup GloveHighRisk PPE: Laminate/Silver Shield (For DCM/Chloroform) SolventCheck->GloveHighRisk Halogenated Solvents GloveLowRisk PPE: Double Nitrile (For MeOH/EtOAc) SolventCheck->GloveLowRisk Polar/Non-Halogenated GloveHighRisk->Cleanup GloveLowRisk->Cleanup Disposal Disposal: Halogenated Organic Waste Cleanup->Disposal

Caption: Operational logic flow for PPE selection based on solvent compatibility and physical state.

PART 5: EMERGENCY & DISPOSAL LOGISTICS

Emergency Response
  • Eye Contact: Immediately flush with water for 15 minutes .[1] The basic nature of the piperidine ring requires prolonged flushing to prevent deep tissue damage.[1] Do not use neutralization agents in the eye. [1]

  • Skin Contact: Wash with soap and water.[1][2][4][6] Avoid using alcohol or organic solvents to clean skin, as this may increase transdermal absorption of the brominated compound.[1]

  • Spill (Solid): Do not sweep dry.[1] Cover with wet paper towels (water/detergent) to suppress dust, then wipe up.

Disposal Plan

Segregate waste streams to prevent incompatibility reactions.

Waste StreamClassificationInstructions
Solid Waste Hazardous Solid (Toxic)Double-bag in clear polyethylene bags.[1] Label as "Toxic Solid: Halogenated Pyridine Derivative".[1]
Liquid Waste Halogenated OrganicDue to the bromine atom, this must go into Halogenated Waste containers, even if the solvent is non-halogenated (e.g., Ethanol).
Sharps/Glass Contaminated SharpsRinse vials with acetone into the liquid waste before disposing of glass to remove bulk residue.[1]

PART 6: REFERENCES

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118613, 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine (Analogous Hazard Data).[1] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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